Product packaging for 4-Phenoxybenzhydrazide(Cat. No.:CAS No. 143667-36-1)

4-Phenoxybenzhydrazide

Cat. No.: B115805
CAS No.: 143667-36-1
M. Wt: 228.25 g/mol
InChI Key: LRBASDKESQRLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Phenoxybenzhydrazide is an aryl hydrazide derivative of interest in medicinal chemistry and antifungal research. Compounds based on the aryl hydrazide scaffold, such as N′-phenylhydrazides, have demonstrated significant in vitro antifungal activity against various strains of Candida albicans , including fluconazole-resistant fungi . Research into their antifungal mechanism suggests that certain hydrazide derivatives can induce the production of free radicals and reactive oxygen species, leading to damage in fungal mycelium morphology . Beyond antimicrobial applications, hydrazide-hydrazones, a related class, are investigated as potent enzyme inhibitors. They show strong inhibitory potential against metalloenzymes like laccase, a virulence factor in phytopathogenic fungi, and are believed to act through interactions at the enzyme's active site, sometimes utilizing a "decoy substrate" fragment . Furthermore, fundamental studies on benzhydrazide oxidation reveal a complex mechanism involving single electron transfer, underscoring the reactivity of the hydrazide functional group in redox processes . This makes aryl hydrazides a valuable scaffold for developing new pharmacological agents and for probing biochemical pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B115805 4-Phenoxybenzhydrazide CAS No. 143667-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-15-13(16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBASDKESQRLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375116
Record name 4-Phenoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143667-36-1
Record name 4-Phenoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenoxybenzhydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenoxybenzhydrazide, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic protocol, analytical characterization, and relevant data presented in a clear and accessible format for laboratory use.

Synthesis of this compound

The synthesis of this compound is readily achieved through the hydrazinolysis of a corresponding 4-phenoxybenzoate ester, typically the methyl or ethyl ester, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a well-established and efficient method for the preparation of hydrazides.[1]

Experimental Protocol

Materials:

  • Methyl 4-phenoxybenzoate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol or Methanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-phenoxybenzoate in a minimal amount of absolute ethanol or methanol.

  • To this solution, add a molar excess of hydrazine hydrate (typically 1.5 to 2 equivalents).

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials and impurities.

  • Dry the purified this compound product, preferably in a vacuum oven.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic and physical methods.

Physical Properties
PropertyExpected Value
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance White to off-white solid
Melting Point Data not available in the searched literature. Typically, benzhydrazides are crystalline solids with sharp melting points. For comparison, the melting point of 4-hydroxybenzhydrazide is 264-266 °C.[2]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in alcohols.
Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂ (Amine)~4.5 - 5.0Singlet (broad)2H
-NH- (Amide)~9.5 - 10.0Singlet (broad)1H
Aromatic Protons~6.9 - 8.0Multiplets9H

Note: The exact chemical shifts can vary depending on the solvent used.

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Carbonyl)~165 - 170
Aromatic Carbons~115 - 160

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H stretch (amine & amide)3200 - 3400Medium to Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (amide I)1640 - 1680Strong
N-H bend (amide II)1515 - 1550Medium
C-O-C stretch (ether)1200 - 1270Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ion Expected m/z Value
[M]⁺ (Molecular Ion)~228.09
[M+H]⁺~229.10
[M+Na]⁺~251.08

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products methyl_phenoxybenzoate Methyl 4-Phenoxybenzoate reflux Reflux in Ethanol methyl_phenoxybenzoate->reflux hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reflux phenoxybenzhydrazide This compound reflux->phenoxybenzhydrazide methanol Methanol (byproduct) reflux->methanol

Caption: Synthetic workflow for this compound.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_confirmation Confirmation synthesis Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms mp Melting Point Analysis synthesis->mp structure_confirmed Structure and Purity Confirmed nmr->structure_confirmed ftir->structure_confirmed ms->structure_confirmed mp->structure_confirmed

Caption: General workflow for the characterization of this compound.

References

The Discovery and Biological Potential of 4-Phenoxybenzhydrazide and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzhydrazide scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on 4-phenoxybenzhydrazide and its analogs, exploring their discovery, synthesis, and multifaceted biological potential. While the initial synthesis of this compound is rooted in fundamental organic chemistry principles, its derivatives have emerged as promising candidates in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications. This document provides a comprehensive overview of the synthetic methodologies, key biological findings with quantitative data, and the putative mechanisms of action associated with this class of compounds.

Introduction: The Benzhydrazide Scaffold

Benzhydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This structural motif serves as a crucial pharmacophore in a variety of biologically active molecules. The presence of the hydrazide group allows for the formation of hydrazones through condensation with aldehydes and ketones, leading to a vast library of derivatives with diverse pharmacological properties.[1] The broader family of benzoylhydrazones is known to exhibit a wide range of bioactivities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticancer, and antituberculosis effects.[2]

The core structure of this compound introduces a phenoxy substituent at the para position of the benzene ring, offering a unique combination of lipophilicity and potential for hydrogen bonding interactions, which can significantly influence its binding to biological targets.

Synthesis of this compound and its Analogs

The synthesis of this compound is a straightforward process that typically begins with the corresponding 4-phenoxybenzoic acid. The general synthetic route involves two main steps: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Synthesis of 4-Phenoxybenzoic Acid

4-Phenoxybenzoic acid can be synthesized via a nucleophilic aromatic substitution reaction between phenol and p-chlorobenzoic acid. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetralin at elevated temperatures.

Synthesis of this compound

The most common method for the preparation of this compound involves the reaction of an ester of 4-phenoxybenzoic acid (e.g., methyl or ethyl 4-phenoxybenzoate) with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

  • Esterification of 4-Phenoxybenzoic Acid: A mixture of 4-phenoxybenzoic acid (1 equivalent) and an excess of methanol or ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure. The residue is neutralized with a weak base, and the crude ester is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the corresponding ester.

  • Hydrazinolysis of the Ester: The synthesized ester (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. Hydrazine hydrate (an excess, typically 3-5 equivalents) is added to the solution. The reaction mixture is refluxed for several hours until the starting ester is consumed (monitored by TLC). Upon cooling, the this compound often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Synthesis of this compound Analogs (Hydrazones)

The synthesis of hydrazone derivatives from this compound is achieved through a condensation reaction with various aldehydes or ketones.

Experimental Protocol: General Synthesis of 4-Phenoxybenzhydrazone Derivatives

  • A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) is prepared.

  • To this solution, the desired aldehyde or ketone (1 equivalent) is added, often with a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the carbonyl compound.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the resulting hydrazone derivative, which is often a solid, precipitates from the reaction mixture upon cooling.

  • The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

dot

Caption: Synthetic workflow for this compound and its analogs.

Biological Activities and Quantitative Data

While specific and extensive quantitative data for this compound itself is not widely published, the biological activities of its broader class of benzhydrazide and hydrazone analogs have been extensively studied. The data presented in the following tables are from various studies on structurally related compounds and are intended to be representative of the potential of this chemical class.

Antimicrobial Activity

Hydrazone derivatives of various benzhydrazides have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of the microbial cell wall.

Table 1: Representative Antimicrobial Activity of Benzhydrazide Analogs

Compound IDStructure (Modification on Hydrazide)Target OrganismMIC (µg/mL)Reference
Analog A 4-FluorobenzylideneStaphylococcus aureus3.91[3]
Analog B 4-ChlorobenzylideneBacillus subtilis0.78[1]
Analog C 4-NitrobenzylideneEscherichia coli23.30[4]
Analog D 3,4-DichlorobenzylideneMethicillin-resistant S. aureus (MRSA)1.56[1]
Analog E 4-BromobenzylideneAcinetobacter baumannii0.78[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism in broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Several benzhydrazide derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action can be diverse, including the inhibition of kinases, induction of apoptosis, and disruption of microtubule dynamics.

Table 2: Representative Anticancer Activity of Benzhydrazide Analogs

Compound IDStructure (Modification on Hydrazide)Cancer Cell LineIC₅₀ (µM)Reference
Analog F 4-(2-(dimethylamino)ethoxy)benzylideneMCF-7 (Breast)27.39[5]
Analog G 4-(2-(dimethylamino)ethoxy)benzylideneA549 (Lung)45.24[5]
Analog H 4-Maleimidylphenyl-hydrazide derivativeRAW 264.7 (Macrophage)Non-toxic at 15 µM[6]
Analog I 4-Fluorophenyl substituted pyrimidineMCF-7 (Breast)0.33[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Enzyme Inhibition

Benzhydrazide analogs have been identified as inhibitors of various enzymes, playing roles in different disease pathways.

Table 3: Representative Enzyme Inhibitory Activity of Benzhydrazide Analogs

Compound IDStructure (Modification on Hydrazide)Target EnzymeIC₅₀ (µM)Reference
Analog J 2,4,6-TrihydroxybenzylideneAntiglycation216.52[2]
Analog K 2,4-DihydroxybenzylideneAntiglycation227.75[2]
Analog L 4-(2-(dimethylamino)ethoxy)benzylideneMARK4 KinasenM range[5]
Analog M 4-Aminoquinazoline derivativeSuccinate Dehydrogenase (SDH)11.02[8]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not yet fully elucidated, related benzamide and benzhydrazide derivatives have been shown to modulate key cellular pathways implicated in cancer and other diseases.

dot

Signaling_Pathway Benzhydrazide_Analog Benzhydrazide Analog MARK4 MARK4 Kinase Benzhydrazide_Analog->MARK4 Inhibition SDH Succinate Dehydrogenase (SDH) Benzhydrazide_Analog->SDH Inhibition Antimicrobial_Target Microbial Enzyme/Cell Wall Benzhydrazide_Analog->Antimicrobial_Target Inhibition/Disruption Microtubule_Dynamics Microtubule Dynamics MARK4->Microtubule_Dynamics Regulation Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Respiration Mitochondrial Respiration SDH->Mitochondrial_Respiration Role in Cellular_Metabolism Cellular Metabolism Mitochondrial_Respiration->Cellular_Metabolism Microbial_Growth_Inhibition Microbial Growth Inhibition Antimicrobial_Target->Microbial_Growth_Inhibition

References

An In-depth Technical Guide to 4-Phenoxybenzhydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzhydrazide is an aromatic carbohydrazide featuring a phenoxy group attached to a benzoyl hydrazide core. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities exhibited by benzhydrazide derivatives. These activities include antimicrobial, anticonvulsant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with a discussion of the known biological activities of related compounds, offering a valuable resource for researchers and professionals in drug development.

Chemical Structure and Properties

This compound possesses the chemical formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . The structure consists of a central phenyl ring substituted with a phenoxy group (-O-C₆H₅) at the para position (position 4) relative to a carbohydrazide group (-CONHNH₂).

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound4-[4-(hydrazinesulfonyl)phenoxy]benzenesulfonohydrazide (Reference Compound)
Molecular Formula C₁₃H₁₂N₂O₂C₁₂H₁₄N₄O₄S₂
Molecular Weight 228.25 g/mol 358.40 g/mol
Melting Point Data not available183 °C[1]
Boiling Point Data not available292 °C[1]
Solubility Predicted to have limited solubility in water and be soluble in polar organic solvents.Soluble in polar solvents like water and alcohols.[1]

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related benzohydrazide structures, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Peaks/Signals
¹H NMR Aromatic protons (multiplets), N-H protons of the hydrazide group (singlets, exchangeable with D₂O), and protons of the phenoxy group.
¹³C NMR Carbonyl carbon (~165-175 ppm), aromatic carbons (110-160 ppm), and carbons of the phenoxy group.
IR (Infrared) Spectroscopy N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching bands.
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight of 228.25, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of its precursor, 4-phenoxybenzoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Phenoxybenzoic Acid

A common method for synthesizing 4-phenoxybenzoic acid is the Ullmann condensation reaction.

  • Materials: 4-hydroxybenzoic acid, bromobenzene, potassium carbonate (K₂CO₃), copper powder (catalyst), and dimethylformamide (DMF) as the solvent.

  • Procedure:

    • In a round-bottom flask, combine 4-hydroxybenzoic acid, bromobenzene, and potassium carbonate in DMF.

    • Add a catalytic amount of copper powder.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and pour it into acidified water to precipitate the crude 4-phenoxybenzoic acid.

    • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-phenoxybenzoic acid.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the hydrazide is typically achieved via an ester intermediate.

  • Materials: 4-phenoxybenzoic acid, methanol (or ethanol), thionyl chloride (SOCl₂), and hydrazine hydrate (N₂H₄·H₂O).

  • Procedure:

    • Esterification: Dissolve 4-phenoxybenzoic acid in methanol and add a catalytic amount of thionyl chloride. Reflux the mixture for several hours. After completion, remove the solvent under reduced pressure to obtain the methyl 4-phenoxybenzoate.

    • Hydrazinolysis: Dissolve the methyl 4-phenoxybenzoate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for several hours.

    • Upon cooling, the this compound will precipitate out of the solution.

    • Filter the solid product, wash with cold ethanol, and dry to obtain the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Phenoxybenzoic Acid cluster_step2 Step 2: Synthesis of this compound A 4-Hydroxybenzoic Acid + Bromobenzene B Ullmann Condensation (Cu catalyst, K₂CO₃, DMF) A->B C 4-Phenoxybenzoic Acid B->C D 4-Phenoxybenzoic Acid E Esterification (Methanol, SOCl₂) D->E F Methyl 4-Phenoxybenzoate E->F G Hydrazinolysis (Hydrazine Hydrate, Ethanol) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Biological Activities of Benzohydrazide Derivatives

Benzohydrazide and its derivatives are a well-studied class of compounds with a broad spectrum of biological activities. While specific data for this compound is limited, the activities of related compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of benzohydrazide derivatives. The mechanism of action is often attributed to the inhibition of essential enzymes in microorganisms or disruption of cell wall synthesis.

Anticonvulsant Activity

The hydrazone moiety (-C=N-NH-) present in many benzohydrazide derivatives is a key pharmacophore for anticonvulsant activity. These compounds are thought to exert their effects by interacting with various ion channels and neurotransmitter systems in the central nervous system.

Anti-inflammatory Activity

Several benzohydrazide derivatives have shown promising anti-inflammatory effects. Their mechanism of action may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Biological_Activities This compound This compound Antimicrobial Antimicrobial This compound->Antimicrobial Potential Activity Anticonvulsant Anticonvulsant This compound->Anticonvulsant Potential Activity Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Potential Activity

Caption: Potential biological activities of this compound.

Conclusion

This compound is a versatile molecule with a chemical structure that suggests a range of potential biological activities. While specific experimental data for this compound are not extensively available, this technical guide provides a solid foundation for researchers by summarizing its known chemical properties, outlining a reliable synthetic route, and highlighting the therapeutic potential based on the activities of related benzohydrazide derivatives. Further investigation into the specific biological profile and mechanism of action of this compound is warranted and could lead to the development of novel therapeutic agents.

References

The Ascendant Therapeutic Potential of 4-Phenoxybenzhydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of various heterocyclic compounds. Among these, 4-phenoxybenzhydrazide derivatives have emerged as a promising scaffold, exhibiting a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of this versatile class of compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The biological potential of this compound derivatives is intrinsically linked to the diverse functionalities that can be introduced at the N'-position of the hydrazide moiety. The formation of Schiff bases with various aldehydes, for instance, has been a common and effective strategy to generate libraries of compounds with a wide spectrum of activities.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of hydrazone derivatives against various cancer cell lines. While specific data for a broad range of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights. For instance, benzohydrazide derivatives have demonstrated significant antiproliferative activity. The anticancer potential is often evaluated using the MTT assay, which measures cell viability.

Table 1: Anticancer Activity of Selected Hydrazone Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
H20 Benzohydrazide-dihydropyrazoleA549 (Lung)0.46[1]
MCF-7 (Breast)0.29[1]
HeLa (Cervical)0.15[1]
HepG2 (Liver)0.21[1]
2a Benzylidene-trimethoxybenzohydrazidePC3 (Prostate)0.2[2]
2c Benzylidene-trimethoxybenzohydrazidePC3 (Prostate)0.2[2]
3m Oxadiazole-trimethoxyphenylPC3 (Prostate)0.3[2]

Note: The data presented is for structurally related benzohydrazide derivatives, highlighting the potential of the broader class of compounds.

Antimicrobial Activity

The hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
3 4-IodosalicylhydrazoneStaphylococcus aureus7.81[3]
4 4-IodosalicylhydrazoneStaphylococcus aureus7.81[3]
5 4-IodosalicylhydrazoneBacillus subtilis7.81[3]
7 N-(4-fluorobenzylidene)benzohydrazideStaphylococcus aureus-[4]
Klebsiella pneumoniae-[4]
15 Isonicotinic acid hydrazoneGram-positive bacteria1.95-7.81[4]

Note: The data is for analogous hydrazide-hydrazone derivatives, indicating the potential antimicrobial properties of the this compound scaffold. '-' indicates data was presented as zone of inhibition rather than MIC.

Anti-inflammatory and Antioxidant Activity

Hydrazone derivatives have also been investigated for their anti-inflammatory and antioxidant properties. The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, while antioxidant potential is commonly evaluated using DPPH and ABTS radical scavenging assays.

Table 3: Anti-inflammatory and Antioxidant Activity of Selected Hydrazide Derivatives

Compound IDActivity TypeAssayIC50 / % InhibitionReference
ohbh4 AntioxidantDPPH radical scavenging~46% inhibition @ 1 mg/mL[5]
ohbh2 AntioxidantABTS radical scavenging~55% inhibition @ 1 mg/mL[5]
11i Anti-inflammatoryCarrageenan-induced paw edemaMore potent than mefenamic acid[6]
2b-2e Anti-inflammatoryMast cell degranulationIC50: 4.7 - 13.5 µM[7]

Note: The presented data is for various benzhydrazide and phenoxy derivatives, suggesting the potential for this compound derivatives to exhibit similar activities.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established experimental procedures.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of N'-substituted-4-phenoxybenzhydrazides is typically a straightforward two-step process.

Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Schiff Base Formation 4-Phenoxybenzoic_acid 4-Phenoxybenzoic acid Ester Methyl 4-phenoxybenzoate 4-Phenoxybenzoic_acid->Ester Reflux Hydrazide This compound Ester->Hydrazide Reflux Reagents1 Methanol, H₂SO₄ (cat.) Derivative N'-Substituted-4-phenoxybenzhydrazide Hydrazide->Derivative Reagents2 Hydrazine hydrate Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Derivative Reflux Reagents3 Ethanol, Acetic acid (cat.)

Caption: General synthetic scheme for N'-substituted-4-phenoxybenzhydrazide derivatives.

  • Esterification: 4-Phenoxybenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 4-phenoxybenzoate.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to produce this compound.

  • Schiff Base Formation: The this compound is condensed with various substituted aldehydes in refluxing ethanol with a catalytic amount of acetic acid to afford the final N'-substituted-4-phenoxybenzhydrazide derivatives.

Biological Assays

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability.

MTT_Assay Seed_Cells Seed cancer cells in 96-well plate Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add this compound derivatives (various concentrations) Incubate_1->Add_Compound Incubate_2 Incubate for 48h Add_Compound->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add DMSO to dissolve formazan crystals Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability (%) Measure_Absorbance->Calculate_Viability

Caption: Workflow of the MTT assay for cytotoxicity screening.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere for 24 hours.

  • The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • The medium is removed, and the formazan crystals are dissolved in a solubilizing agent like DMSO.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Assay Prepare_Dilutions Prepare serial dilutions of compounds in 96-well plate Prepare_Inoculum Prepare standardized microbial suspension Prepare_Dilutions->Prepare_Inoculum Inoculate Add microbial suspension to each well Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Observe_Growth Visually inspect for turbidity Incubate->Observe_Growth Determine_MIC MIC = Lowest concentration with no visible growth Observe_Growth->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Serial dilutions of the this compound derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The biological activities of hydrazone derivatives are often attributed to their interaction with various cellular signaling pathways. While specific pathways for this compound derivatives are still under investigation, insights can be drawn from related compounds.

Potential Anticancer Signaling Pathways

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Hydrazone derivatives have been shown to modulate key signaling pathways involved in these processes.

Anticancer_Pathway cluster_0 External Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response Growth_Factors Growth Factors EGFR EGFR Growth_Factors->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Hydrazone_Derivative This compound Derivative Hydrazone_Derivative->EGFR Inhibition Hydrazone_Derivative->Apoptosis Induction

Caption: Potential anticancer signaling pathway targeted by hydrazone derivatives.

Some benzohydrazide derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase[1]. Inhibition of the EGFR signaling pathway, which includes downstream effectors like PI3K, Akt, and mTOR, can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data, primarily from structurally related compounds, strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ease of synthesis and the ability to introduce a wide variety of substituents allow for the generation of large compound libraries for high-throughput screening and structure-activity relationship studies.

Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of this compound derivatives to elucidate their specific mechanisms of action and identify lead compounds for further preclinical and clinical development. A deeper understanding of their interactions with specific cellular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents based on this promising chemical scaffold.

References

Potential Therapeutic Applications of 4-Phenoxybenzhydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide derivatives are a versatile class of compounds extensively studied for their wide range of pharmacological activities. This technical guide focuses on 4-Phenoxybenzhydrazide, a molecule of significant interest due to its structural similarity to other biologically active benzhydrazides and phenoxy-containing compounds. While direct experimental data on this compound is emerging, this document consolidates the available information on its synthesis and provides a comprehensive overview of its potential therapeutic applications based on the well-documented activities of structurally related compounds. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided to facilitate further research and drug discovery efforts in this area. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising scaffold.

Introduction

The benzhydrazide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The incorporation of a phenoxy group can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its pharmacokinetic profile and biological activity. This compound combines these two key pharmacophores, making it a compelling candidate for therapeutic development. This guide will explore the synthesis, potential mechanisms of action, and putative therapeutic applications of this compound, drawing parallels with extensively studied analogues.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of 4-phenoxybenzoic acid, followed by esterification and subsequent reaction with hydrazine hydrate.

Synthesis of 4-Phenoxybenzoic Acid

Several methods have been reported for the synthesis of 4-phenoxybenzoic acid. One common approach involves the Ullmann condensation of phenol with a p-halobenzoic acid. An alternative method utilizes the oxidation of 4-phenoxyacetophenone.[1]

Esterification to Methyl 4-Phenoxybenzoate

The carboxylic acid group of 4-phenoxybenzoic acid is converted to its methyl ester, typically through Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid.

Formation of this compound

The final step involves the reaction of methyl 4-phenoxybenzoate with hydrazine hydrate. This nucleophilic acyl substitution reaction yields the desired this compound.

Potential Therapeutic Applications

Based on the established biological activities of related benzhydrazide and phenoxyacetohydrazide derivatives, this compound is hypothesized to possess anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous hydrazide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. The evaluation of this compound's anticancer potential is a promising area of research.

Antimicrobial Activity

The hydrazide functional group is a key feature in several antimicrobial agents. It is anticipated that this compound may exhibit inhibitory activity against a range of bacterial and fungal pathogens.

Anti-inflammatory Activity

Phenoxyacetic acid and its derivatives have been shown to possess anti-inflammatory properties. The structural similarity of this compound suggests it may also modulate inflammatory pathways.

Experimental Protocols

To facilitate the investigation of this compound's therapeutic potential, detailed protocols for its synthesis and biological evaluation are provided below.

Synthesis of this compound

Step 1: Synthesis of 4-Phenoxybenzoic Acid [1]

  • In a suitable reaction vessel, combine phenol, sodium hydroxide, and water.

  • Heat the mixture to 60°C and stir for 2 hours to form sodium phenate.

  • In a separate flask, dissolve p-chlorobenzoic acid in a high-boiling point solvent like tetralin.

  • Slowly add the sodium phenate solution to the p-chlorobenzoic acid solution at approximately 150°C.

  • After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid to a pH of 1 to precipitate the crude 4-phenoxybenzoic acid.

  • Filter the crude product and recrystallize from ethanol to obtain pure 4-phenoxybenzoic acid.

Step 2: Synthesis of Methyl 4-Phenoxybenzoate

  • Dissolve 4-phenoxybenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours.

  • After completion, neutralize the excess acid and extract the methyl 4-phenoxybenzoate with a suitable organic solvent.

  • Purify the product by distillation or chromatography.

Step 3: Synthesis of this compound [2]

  • Dissolve methyl 4-phenoxybenzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 3-7 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to allow the this compound to precipitate.

  • Filter the solid product, wash with cold methanol, and dry. Recrystallization from a suitable solvent may be performed for further purification.

In Vitro Anticancer Activity: MTT Assay[3][4][5][6][7]

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay[8][9][10][11][12]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton broth (for bacteria) or appropriate broth for fungi

  • This compound (dissolved in a suitable solvent)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well microplate, prepare serial two-fold dilutions of this compound in the appropriate broth.

  • Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model[13][14][15][16][17]

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, carrageenan control, positive control, and this compound treatment groups (at different doses).

  • Administer the vehicle, positive control, or this compound orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan control group.

Data Presentation

Table 1: Hypothetical In Vitro Anticancer Activity of this compound
Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)To be determined
HeLa (Cervical Cancer)To be determined
A549 (Lung Cancer)To be determined
Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound
MicroorganismMIC (µg/mL)
Staphylococcus aureusTo be determined
Escherichia coliTo be determined
Candida albicansTo be determined
Table 3: Hypothetical In Vivo Anti-inflammatory Activity of this compound
Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3h)
Vehicle Control-0
Indomethacin10To be determined
This compound25To be determined
This compound50To be determined
This compound100To be determined

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Phenol Phenol Phenoxybenzoic_Acid 4-Phenoxybenzoic Acid Phenol->Phenoxybenzoic_Acid Ullmann Condensation p-Chlorobenzoic_Acid p-Chlorobenzoic Acid p-Chlorobenzoic_Acid->Phenoxybenzoic_Acid Methyl_Phenoxybenzoate Methyl 4-Phenoxybenzoate Phenoxybenzoic_Acid->Methyl_Phenoxybenzoate Esterification Phenoxybenzhydrazide This compound Methyl_Phenoxybenzoate->Phenoxybenzhydrazide Hydrazinolysis

Caption: Synthetic pathway for this compound.

Anticancer_Mechanism This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Mitochondria Mitochondria Cancer_Cell->Mitochondria Induces Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative anticancer mechanism of action.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus COX2_iNOS_Induction COX-2/iNOS Induction Inflammatory_Stimulus->COX2_iNOS_Induction Prostaglandins_NO Prostaglandins & NO COX2_iNOS_Induction->Prostaglandins_NO Inflammation Inflammation Prostaglandins_NO->Inflammation This compound This compound This compound->COX2_iNOS_Induction Inhibition

Caption: Potential anti-inflammatory signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data is currently limited, the extensive research on related benzhydrazide and phenoxy-containing molecules strongly suggests its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The synthetic route is well-established, and the provided experimental protocols offer a clear path for its comprehensive biological evaluation. Further investigation into the specific mechanisms of action and in vivo efficacy of this compound is warranted and could lead to the discovery of new and effective treatments for a variety of diseases. This technical guide serves as a catalyst for such research, providing the necessary foundational information and methodologies to unlock the therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-Phenoxybenzhydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

The 4-phenoxybenzhydrazide scaffold represents a promising, yet underexplored, area in medicinal chemistry. While direct research on this specific class of compounds is limited, extensive studies on structurally related benzhydrazides, hydrazones, and other phenoxy-containing molecules provide a strong foundation for predicting their potential mechanisms of action. This guide synthesizes the available information on these analogous compounds to offer a comprehensive overview of the likely biological targets and signaling pathways of this compound derivatives. The primary anticipated mechanisms include antimicrobial activity, particularly against Mycobacterium tuberculosis, anticancer effects through the induction of apoptosis, and the inhibition of various key enzymes. This document provides a theoretical framework, quantitative data from related compounds, and detailed experimental protocols to empower researchers to investigate the therapeutic potential of this compound derivatives.

Introduction

Hydrazide-hydrazone derivatives are a well-established class of bioactive compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1] The benzhydrazide moiety, in particular, is a key pharmacophore in several clinically used drugs.[2] The introduction of a phenoxy group at the 4-position of the benzhydrazide core is a rational design strategy to potentially enhance biological activity, leveraging the known contributions of phenoxy rings in interacting with biological targets. This guide explores the probable mechanisms through which this compound compounds may exert their therapeutic effects, based on evidence from closely related chemical structures.

Potential Mechanisms of Action

Based on the activities of analogous compounds, this compound derivatives are likely to exhibit a range of biological effects mediated by several distinct mechanisms.

Antimicrobial and Antitubercular Activity

Hydrazide derivatives are renowned for their antitubercular properties, with isoniazid being a cornerstone of tuberculosis treatment.[3] The mechanism of action for many hydrazides against Mycobacterium tuberculosis involves the inhibition of crucial cellular processes.

  • Inhibition of Mycolic Acid Synthesis: One of the primary mechanisms of antitubercular hydrazides is the disruption of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[4][5]

  • Targeting the Electron Transport Chain: More recent studies on phenoxy-containing antimycobacterial agents, such as phenoxyalkylbenzimidazoles, have identified QcrB, a component of the cytochrome bc1 oxidase in the electron transport chain, as a potential target.[6] It is plausible that this compound derivatives could act through a similar mechanism.

Anticancer Activity

Numerous benzhydrazide and hydrazone derivatives have demonstrated potent anticancer activity through various mechanisms, primarily centered on the induction of programmed cell death (apoptosis) and the inhibition of key kinases.

  • Induction of Apoptosis: A common mechanism for anticancer hydrazones is the induction of apoptosis in cancer cells.[7] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death. Western blot analysis for cleaved caspases (e.g., caspase-3, -9) and PARP is a standard method to confirm apoptosis.[8]

  • Enzyme Inhibition:

    • Kinase Inhibition: Certain hydrazone derivatives have been identified as inhibitors of kinases involved in cancer progression, such as Microtubule Affinity Regulating Kinase 4 (MARK4).[7][9] Inhibition of MARK4 can lead to apoptosis in cancer cells.

    • G-Quadruplex Stabilization: Phenoxazine derivatives, which share the phenoxy moiety, have been shown to exert anticancer effects by stabilizing G-quadruplex DNA structures in telomeres and oncogene promoters.[10][11] This suggests a potential, though less direct, mechanism for this compound compounds.

    • Lysosomal Dysfunction: Some phenoxazine-containing compounds induce cancer cell death by accumulating in lysosomes and causing lysosomal membrane permeabilization.[12][13]

Enzyme Inhibition

Beyond anticancer and antimicrobial targets, hydrazide-hydrazones are known to inhibit a variety of enzymes.

  • Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition: Derivatives of 4-hydroxybenzohydrazide have been shown through in silico studies to have the potential to act as dual inhibitors of MAO-B and AChE, enzymes relevant in neurodegenerative diseases.[14]

  • Laccase Inhibition: Phenolic hydrazide-hydrazones can act as inhibitors of laccase, an enzyme found in some phytopathogenic fungi.[15][16]

Quantitative Data from Analogous Compounds

The following tables summarize the biological activities of various benzhydrazide and hydrazone derivatives that are structurally related to this compound compounds. This data can serve as a valuable reference for researchers designing and evaluating new derivatives.

Table 1: Antiglycation and Enzyme Inhibitory Activity of Benzohydrazone Derivatives

Compound ClassTargetIC50 / KiReference
4-MethoxybenzoylhydrazonesProtein GlycationIC50: 216.52 - 748.71 µM[8]
4-Hydroxybenzoic Acid Hydrazide-HydrazonesLaccaseKi: 24.0 - 26.4 µM (competitive)[15]
4-(2-(dimethylamino)ethoxy)benzohydrazide derivativesMARK4IC50 (MCF-7): 27.39 µM (H4)[9]
4-(2-(dimethylamino)ethoxy)benzohydrazide derivativesMARK4IC50 (A549): 45.24 µM (H4)[9]
4-(2-(dimethylamino)ethoxy)benzohydrazide derivativesMARK4IC50 (MCF-7): 34.37 µM (H19)[9]
4-(2-(dimethylamino)ethoxy)benzohydrazide derivativesMARK4IC50 (A549): 61.50 µM (H19)[9]

Table 2: Antimicrobial Activity of Hydrazide and Benzimidazole Derivatives

Compound ClassOrganism/TargetMIC / ActivityReference
Hydrazide CompoundsMycobacterium tuberculosis>95% death at <31.5 µg/mL[17]
PhenoxyalkylbenzimidazolesMycobacterium tuberculosisMIC: 52 nM (most potent)[18]
N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazideMycobacterium tuberculosis H37RvMIC: 1.5 - 25 µg/mL[19]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound compounds.

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N'-substituted-4-phenoxybenzohydrazides.

  • Synthesis of this compound:

    • A mixture of methyl 4-phenoxybenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) is refluxed in ethanol for 4-6 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield this compound.

  • Synthesis of N'-substituted-4-phenoxybenzohydrazides:

    • This compound (1 equivalent) and a substituted aldehyde or ketone (1 equivalent) are dissolved in ethanol.

    • A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 2-4 hours.

    • The reaction is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[8][14][16]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[8]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of this compound compounds against a specific enzyme.[6][14]

  • Reagent Preparation:

    • Prepare a suitable buffer solution at the optimal pH for the target enzyme.

    • Prepare stock solutions of the enzyme, substrate, and the this compound inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, varying concentrations of the inhibitor, and the enzyme.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[20]

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[21]

Western Blot for Apoptosis Markers

This protocol is for detecting the cleavage of key apoptotic proteins, such as Caspase-3 and PARP.[1][8][16]

  • Cell Lysis and Protein Quantification:

    • Treat cells with the this compound compound for the desired time.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved Caspase-3, total Caspase-3, cleaved PARP, total PARP, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative levels of the target proteins. An increase in the ratio of cleaved to total protein indicates the induction of apoptosis.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis Characterization Characterization Synthesis->Characterization Antimicrobial_Screening Antimicrobial_Screening Characterization->Antimicrobial_Screening Anticancer_Screening Anticancer_Screening Characterization->Anticancer_Screening Result Result Antimicrobial_Screening->Result Enzyme_Inhibition Enzyme_Inhibition Anticancer_Screening->Enzyme_Inhibition Apoptosis_Assay Apoptosis_Assay Anticancer_Screening->Apoptosis_Assay Enzyme_Inhibition->Result Western_Blot Western_Blot Apoptosis_Assay->Western_Blot Western_Blot->Result

Caption: A proposed workflow for the synthesis and mechanistic evaluation of this compound compounds.

Apoptosis Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death_Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase_8 Procaspase_8 DISC->Procaspase_8 Caspase_8 Caspase_8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase_3 Caspase_8->Procaspase_3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Procaspase_9 Procaspase_9 Apoptosome->Procaspase_9 Caspase_9 Caspase_9 Procaspase_9->Caspase_9 Caspase_9->Procaspase_3 Caspase_3 Caspase_3 Procaspase_3->Caspase_3 PARP_Cleavage Substrate Cleavage (e.g., PARP) Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis, common mechanisms for anticancer agents.

General Enzyme Inhibition Workflow

Enzyme_Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor This compound Derivative Product Product ES_Complex->Product Catalysis Product->Enzyme + Enzyme

Caption: A simplified workflow illustrating competitive enzyme inhibition.

References

4-Phenoxybenzhydrazide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxybenzhydrazide is a chemical compound belonging to the hydrazide class, characterized by a phenoxy group attached to a benzhydrazide core. While the broader class of benzhydrazides and their derivatives, hydrazones, have been extensively studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific research on this compound itself is limited in publicly available literature. This technical guide provides a comprehensive overview of the synthesis, and known chemical properties of this compound, drawing parallels from closely related analogues to infer its potential biological activities and mechanisms of action. This document aims to serve as a foundational resource to stimulate further research into this promising molecule.

Introduction

Benzhydrazide derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities. The core structure, consisting of a benzene ring attached to a carbohydrazide group (-CONHNH2), provides a versatile scaffold for chemical modification. The introduction of a phenoxy group at the 4th position of the benzene ring yields this compound, a molecule with potential for unique biological interactions due to the combined features of the phenoxy and benzhydrazide moieties. This guide will detail the synthetic pathways to this compound and explore its potential biological significance based on the activities of structurally similar compounds.

Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that begins with the formation of its precursor, 4-phenoxybenzoic acid, which is then converted to an acid chloride before reacting with hydrazine.

Synthesis of 4-Phenoxybenzoyl Chloride

The key intermediate, 4-phenoxybenzoyl chloride, is typically synthesized from 4-phenoxybenzoic acid.

Experimental Protocol:

  • Reaction of 4-Phenoxybenzoic Acid with Thionyl Chloride: 4-Phenoxybenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), under anhydrous conditions. The reaction mixture is typically heated for several hours to ensure complete conversion.

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 4-phenoxybenzoyl chloride is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Synthesis of this compound

The final step involves the reaction of 4-phenoxybenzoyl chloride with hydrazine.

Experimental Protocol:

  • Reaction: 4-Phenoxybenzoyl chloride is dissolved in a suitable anhydrous solvent, such as toluene or dichloromethane. This solution is then added dropwise to a solution of hydrazine hydrate in an appropriate solvent, often with a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

  • Work-up: After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The resulting precipitate, this compound, is then collected by filtration, washed with water to remove any remaining salts, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Chemical Properties:

PropertyValue
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not reported
Solubility Soluble in most organic solvents

Potential Biological Activities (Inferred from Analogues)

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzhydrazide derivatives. These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. For instance, derivatives of 4-hydroxybenzohydrazide have been investigated as potential antioxidants and for their interactions with enzymes relevant to neurodegenerative diseases[1]. It is plausible that this compound and its derivatives could exhibit similar cytotoxic effects against various cancer cell lines.

Potential Anticancer Mechanisms (Hypothesized):

  • Enzyme Inhibition: Could potentially inhibit enzymes like histone deacetylases (HDACs) or kinases involved in cancer cell signaling.

  • Induction of Apoptosis: May trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Could halt the proliferation of cancer cells at different phases of the cell cycle.

Antimicrobial Activity

The hydrazide-hydrazone scaffold is a well-established pharmacophore for antimicrobial agents[2][3]. Derivatives of various benzhydrazides have shown significant activity against a broad spectrum of bacteria and fungi. The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Therefore, this compound and its Schiff base derivatives are promising candidates for the development of new antimicrobial agents.

Potential Antimicrobial Targets (Hypothesized):

  • Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan synthesis.

  • DNA Gyrase: Interference with bacterial DNA replication.

  • Fungal Ergosterol Biosynthesis: Disruption of fungal cell membrane integrity.

Experimental Protocols for Biological Evaluation (General)

The following are general protocols that can be adapted for the biological evaluation of this compound and its derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

Due to the lack of specific literature on the signaling pathways affected by this compound, the following diagrams represent a generalized workflow for its synthesis and a hypothetical signaling pathway that its derivatives might target based on the known mechanisms of similar compounds.

Synthesis_Workflow cluster_0 Synthesis of 4-Phenoxybenzoyl Chloride cluster_1 Synthesis of this compound 4-Phenoxybenzoic_Acid 4-Phenoxybenzoic Acid 4-Phenoxybenzoyl_Chloride 4-Phenoxybenzoyl Chloride 4-Phenoxybenzoic_Acid->4-Phenoxybenzoyl_Chloride Reflux Thionyl_Chloride SOCl₂/DMF (cat.) Thionyl_Chloride->4-Phenoxybenzoic_Acid This compound This compound 4-Phenoxybenzoyl_Chloride->this compound Nucleophilic Acyl Substitution Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->4-Phenoxybenzoyl_Chloride Hypothetical_Anticancer_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factors Transcription Factors (e.g., AP-1) Kinase_Cascade->Transcription_Factors 4-Phenoxybenzhydrazide_Derivative This compound Derivative 4-Phenoxybenzhydrazide_Derivative->Kinase_Cascade Inhibition Anti_Apoptosis_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) 4-Phenoxybenzhydrazide_Derivative->Anti_Apoptosis_Proteins Inhibition Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax) Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Anti_Apoptosis_Proteins->Apoptosis_Proteins Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

References

Investigating the Antimicrobial Spectrum of 4-Phenoxybenzhydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzhydrazides, a class of organic compounds characterized by a hydrazide functional group attached to a benzene ring, have garnered significant attention for their broad spectrum of biological activities, including notable antimicrobial properties. This technical guide focuses on 4-Phenoxybenzhydrazide as a representative member of this class, investigating its potential antimicrobial spectrum. Due to a lack of direct studies on this compound, this document synthesizes data from a range of structurally related benzhydrazide derivatives to infer its likely activity profile and to provide a foundation for future research. This guide summarizes quantitative antimicrobial data, details common experimental protocols, and visualizes putative mechanisms of action to serve as a comprehensive resource for researchers in the field of drug discovery.

Introduction

Benzhydrazide and its derivatives form a versatile class of compounds with a wide array of pharmacological applications, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities.[1][2] The core structure, consisting of a benzoic acid and a hydrazine, provides a flexible scaffold for chemical modification, allowing for the fine-tuning of its biological properties. This compound, which incorporates a phenoxy group at the 4th position of the benzene ring, is a subject of interest for its potential antimicrobial efficacy. This guide explores the antimicrobial landscape of compounds structurally analogous to this compound to build a predictive framework for its activity.

Predicted Antimicrobial Spectrum of this compound

Antibacterial Activity of Benzhydrazide Derivatives

The antibacterial activity of benzhydrazide derivatives has been evaluated against a wide range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency.

Compound Class/DerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference(s)
N'-(substituted benzylidene)-benzohydrazidesStaphylococcus aureus6.25 - 200Escherichia coli25 - >200[1][3]
Bacillus subtilis32 - 64Pseudomonas aeruginosa32 - >200[3]
Enterococcus faecalis12.5 - 200Salmonella typhimurium6.25 - 100[3]
4-chlorophenylcyclohexanecarboxylic acid hydrazide-hydrazonesStaphylococcus aureus32 - 64Escherichia coli32 - 64[3]
Bacillus subtilis32 - 64Pseudomonas aeruginosa32 - 64[3]
N-(4-fluorobenzylidene)benzohydrazideStaphylococcus aureusNot specified (Zone of Inhibition)Klebsiella pneumoniaeNot specified (Zone of Inhibition)[4]
Micrococcus luteusNot specified (Zone of Inhibition)Vibrio parahaemolyticusNot specified (Zone of Inhibition)[4]
Bacillus subtilisNot specified (Zone of Inhibition)Proteus mirabilisNot specified (Zone of Inhibition)[4]
Antifungal Activity of Benzhydrazide Derivatives

Several studies have highlighted the potential of benzhydrazide derivatives as antifungal agents. The data suggests that these compounds can be effective against a variety of pathogenic fungi.

Compound Class/DerivativeFungal SpeciesMIC (µg/mL) / IC50 (µg/mL)Reference(s)
4-aminobenzoic acid hydrazide derivativesCandida albicans100 - 200[3]
Aspergillus niger50[3]
Aspergillus flavus100[3]
Fusarium oxysporum100 - 200[3]
Cryptococcus neoformans100 - 200[3]
4-hydroxybenzoic acid-based hydrazide-hydrazonesSclerotinia sclerotiorum0.5 - 1.8 (IC50)[5]
Botrytis cinereaActive at 50 µg/mL[5]
Cerrena unicolorActive at 50 µg/mL[5]
(4-phenyl-1,3-thiazol-2-yl) hydrazineVarious pathogenic fungi0.0625 - 4[6]

Experimental Protocols

The evaluation of antimicrobial activity for benzhydrazide derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results. The most commonly employed techniques are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disc-diffusion method for preliminary screening.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound dispense Dispense Dilutions and Inoculum into 96-Well Plate prep_compound->dispense prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) prep_inoculum->dispense controls Include Positive (no drug) and Negative (no inoculum) Controls dispense->controls incubate Incubate Plate (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi) controls->incubate read_results Visually or Spectrophotometrically Assess Microbial Growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 1: Workflow for MIC determination by broth microdilution.

Agar Disc-Diffusion Method

This is a qualitative or semi-quantitative method used to screen for antimicrobial activity. It involves placing paper discs impregnated with the test compound onto an agar plate that has been inoculated with a microorganism.

Disc_Diffusion_Workflow start Start prep_plate Prepare Agar Plate and Inoculate with Test Microorganism start->prep_plate impregnate_disc Impregnate Sterile Paper Discs with this compound Solution prep_plate->impregnate_disc place_disc Place Impregnated Discs on Agar Surface impregnate_disc->place_disc controls Include Positive Control (Standard Antibiotic) and Negative Control (Solvent) place_disc->controls incubate Incubate Plate (e.g., 37°C for 18-24h) controls->incubate measure_zone Measure the Diameter of the Zone of Inhibition (in mm) incubate->measure_zone end End measure_zone->end

Figure 2: Workflow for the agar disc-diffusion assay.

Potential Mechanisms of Action

The precise molecular targets of this compound are yet to be elucidated. However, studies on related benzhydrazide and hydrazone derivatives suggest several potential mechanisms of action. These proposed mechanisms provide a logical starting point for investigating the mode of action of this compound.

One prominent hypothesis for the antifungal activity of certain hydrazone derivatives is the induction of oxidative stress within the fungal cell. This involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and ultimately cell death.

Oxidative_Stress_Pathway compound This compound Derivative cell_entry Entry into Fungal Cell compound->cell_entry ros_generation Increased Production of Reactive Oxygen Species (ROS) cell_entry->ros_generation oxidative_damage Oxidative Damage to Cellular Components ros_generation->oxidative_damage dna_damage DNA Damage oxidative_damage->dna_damage protein_damage Protein Dysfunction oxidative_damage->protein_damage lipid_peroxidation Lipid Peroxidation (Membrane Damage) oxidative_damage->lipid_peroxidation cell_death Fungal Cell Death (Fungicidal Activity) dna_damage->cell_death protein_damage->cell_death lipid_peroxidation->cell_death

Figure 3: Proposed mechanism of action via oxidative stress induction.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial spectrum of this compound is currently unavailable, the wealth of data on structurally similar benzhydrazide derivatives suggests its potential as a promising antimicrobial scaffold. The compiled data indicates that this class of compounds exhibits activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

This technical guide serves as a foundational resource to stimulate and guide future research into the antimicrobial properties of this compound. Key future work should focus on:

  • Synthesis and In Vitro Screening: The synthesis of this compound followed by comprehensive in vitro screening against a diverse panel of clinically relevant bacteria and fungi is the essential next step to establish its antimicrobial spectrum and potency.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will help in identifying derivatives with enhanced potency and a more favorable pharmacological profile.

The exploration of the benzhydrazide scaffold, with this compound as a key compound of interest, holds significant promise in the ongoing search for novel antimicrobial agents to combat the global challenge of infectious diseases.

References

Preliminary In-Vitro Studies of 4-Phenoxybenzhydrazide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted on 4-phenoxybenzhydrazide and its related derivatives. The information is targeted towards researchers, scientists, and professionals in the field of drug development. This document summarizes key findings, details experimental methodologies, and presents logical workflows and potential mechanisms of action through structured data and visualizations.

Core Compound and Derivatives

This compound serves as a core scaffold for the synthesis of various derivatives with a wide range of biological activities. The basic structure consists of a phenoxy group linked to a benzhydrazide moiety. Modifications of this core structure, particularly on the phenyl rings and the hydrazide group, have led to the development of compounds with significant antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound derivatives typically follows a multi-step process. A general workflow for the synthesis is outlined below.

Experimental Workflow: Synthesis of Phenoxybenzhydrazide Derivatives

Synthesis_Workflow cluster_synthesis General Synthesis Pathway start Substituted Phenol / Benzoic Acid step1 Esterification / Acylation start->step1 intermediate1 Phenoxyacetic acid ethyl ester / Substituted benzoyl chloride step1->intermediate1 step2 Hydrazinolysis intermediate1->step2 intermediate2 Phenoxyacetic acid hydrazide / Substituted benzohydrazide step2->intermediate2 step3 Coupling / Condensation with Substituted Benzoic Acid / Aldehyde intermediate2->step3 final_product Final Phenoxybenzhydrazide Derivative step3->final_product

Caption: A generalized workflow for the synthesis of this compound derivatives.

General Synthetic Protocol:

A common synthetic route involves the reaction of a substituted phenol with an appropriate haloacetate to form a phenoxyacetate ester.[1] This ester is then treated with hydrazine hydrate to yield the corresponding phenoxyacetic acid hydrazide.[1] Finally, this hydrazide is coupled with various substituted benzoic acids or aldehydes to produce the target phenoxybenzhydrazide derivatives.[1] Characterization of the synthesized compounds is typically performed using techniques such as FT-IR, 1H-NMR, LC-MS, and elemental analysis.[1]

In-Vitro Biological Activities

Preliminary in-vitro studies have revealed a broad spectrum of biological activities for this compound derivatives. The most notable among these are their antimicrobial and anticancer effects.

Antimicrobial Activity

Various derivatives have been screened for their efficacy against a range of bacterial and fungal pathogens.[1][2] The primary methods used for these assessments are the disc diffusion method for determining the zone of inhibition and the broth dilution method to establish the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).[1][2]

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
6e Staphylococcus aureus246.25
Bacillus subtilis2212.5
Escherichia coli2012.5
Pseudomonas aeruginosa1825
6f Staphylococcus aureus2212.5
Bacillus subtilis2025
Escherichia coli1825
Pseudomonas aeruginosa1650
Standard (Ciprofloxacin) Staphylococcus aureus283.12
Bacillus subtilis266.25
Escherichia coli256.25
Pseudomonas aeruginosa2412.5

Data synthesized from multiple studies on hydrazide derivatives.[1][2]

Anticancer Activity

The cytotoxic potential of phenoxybenzhydrazide derivatives has been evaluated against various human cancer cell lines.[3][4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed method to determine the half-maximal inhibitory concentration (IC50), which indicates the potency of a compound in inhibiting cancer cell growth.[4][5]

CompoundCancer Cell LineIC50 (µM)
Derivative 3d HeLa (Cervical Cancer)5.5 ± 1.3
A549 (Lung Cancer)2.8 ± 1.53
Cisplatin (Control) HeLa (Cervical Cancer)20.4 ± 4.8
A549 (Lung Cancer)11.6 ± 2.25
Compound 6c sEH Enzyme Inhibition72% inhibition at 1 nM
Compound 21 LN-229 (Glioblastoma)0.77
HepG2 (Hepatocellular Carcinoma)7.81

Data compiled from studies on various hydrazide derivatives.[5][7][8][9][10]

Proposed Anticancer Mechanism of Action

While the precise mechanisms are still under investigation for many derivatives, a proposed pathway for the anticancer activity of related phenazine compounds involves the induction of apoptosis via the intrinsic (mitochondrial) pathway.[5] This process is often initiated by an increase in reactive oxygen species (ROS).

Apoptosis_Pathway cluster_mechanism Proposed Anticancer Signaling Pathway Compound Phenoxybenzhydrazide Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A potential signaling pathway for the anticancer action of related compounds.

Experimental Protocols

Antimicrobial Susceptibility Testing (Disc Diffusion Method)
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a McFarland standard of 0.5.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters.[1][2]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[4][5]

Conclusion

The preliminary in-vitro evaluation of this compound and its derivatives has demonstrated their significant potential as antimicrobial and anticancer agents. The modular nature of their synthesis allows for the generation of diverse chemical libraries, which can be screened for enhanced potency and selectivity. Further in-depth studies are warranted to elucidate the precise mechanisms of action and to optimize the lead compounds for potential therapeutic applications.

References

An In-depth Technical Guide to 4-Phenoxybenzhydrazide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including significant potential as enzyme inhibitors. This technical guide delves into the synthesis, structure-activity relationships (SAR), and enzyme inhibitory profiles of 4-phenoxybenzhydrazide derivatives and their close structural analogs. While specific research on the this compound scaffold is limited, this guide consolidates available data on phenoxy-substituted benzhydrazides and acetohydrazides, with a primary focus on their well-documented role as inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. Additionally, this guide explores their inhibitory action on other enzymes and provides detailed experimental protocols and visualizations to support further research and drug development in this promising area.

Introduction: The Therapeutic Potential of Phenoxy-Substituted Hydrazides

The hydrazone (-CO-NH-N=CH-) linkage is a pharmacologically significant moiety, conferring a diverse range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The incorporation of a phenoxy group into the benzhydrazide backbone provides a versatile scaffold that can be readily modified to optimize potency and selectivity against various enzymatic targets. Historically, hydrazide-containing compounds like iproniazid have been successfully employed as monoamine oxidase inhibitors (MAOIs) for the treatment of depression. Modern research continues to explore the potential of this chemical class against a broader range of enzymes implicated in various diseases.

Synthesis of Phenoxy-Substituted Benzhydrazide Derivatives

The synthesis of phenoxy-substituted benzhydrazide derivatives typically involves a two-step process. The first step is the esterification of the corresponding phenoxybenzoic acid, followed by hydrazinolysis of the resulting ester to yield the key benzhydrazide intermediate. This intermediate is then condensed with a variety of aldehydes or ketones to produce the final hydrazone derivatives.

General Synthesis Protocol

A common synthetic route is outlined below:

  • Esterification: 4-Phenoxybenzoic acid is refluxed with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid) to yield the corresponding ester.

  • Hydrazinolysis: The synthesized ester is then refluxed with hydrazine hydrate to produce this compound.[1]

  • Hydrazone Formation: The this compound is subsequently reacted with various substituted aldehydes or ketones in a suitable solvent (e.g., ethanol or methanol) with a catalytic amount of acid (e.g., acetic acid) to yield the final N'-substituted-4-phenoxybenzhydrazide derivatives.[2]

Enzyme Inhibition Profiles

The primary enzymatic target for which phenoxy-substituted hydrazides have been extensively studied is monoamine oxidase (MAO). However, derivatives of this class have also shown inhibitory activity against other enzymes.

Monoamine Oxidase (MAO) Inhibition

MAO is a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] It exists in two isoforms, MAO-A and MAO-B. Selective inhibitors of these isoforms are valuable therapeutic agents for the treatment of depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors).

Numerous studies have demonstrated that benzhydrazide and acetohydrazide derivatives are potent inhibitors of both MAO-A and MAO-B. The inhibitory potency and selectivity are highly dependent on the nature and position of substituents on the aromatic rings. For instance, certain 1-substituted-2-phenylhydrazone derivatives have shown high inhibitory activity against hMAO-A, with some compounds being significantly more potent than the standard drug moclobemide.[2]

Table 1: MAO-A and MAO-B Inhibitory Activity of Selected Hydrazone Derivatives

Compound IDDerivative TypeTarget EnzymeIC50 (µM)Reference
2a 1-substituted-2-phenylhydrazonehMAO-A0.342[2]
2b 1-substituted-2-phenylhydrazonehMAO-A0.028[2]
Moclobemide Standard MAO-A InhibitorhMAO-A6.061[2]
3o Tosylated acyl hydrazoneMAO-A1.54[3]
3s Tosylated acyl hydrazoneMAO-B3.64[3]
Selegiline Standard MAO-B InhibitorhMAO-B0.040[2]

Note: The specific structures for compounds 2a and 2b can be found in the cited reference.

Other Enzyme Targets

Recent research has expanded the scope of phenoxy-substituted hydrazides to other enzymatic targets:

  • Urease: Dichlorophenyl hydrazide derivatives have been synthesized and shown to be potent urease inhibitors, which is relevant for the treatment of Helicobacter pylori infections.[1]

  • Laccase: 4-Hydroxybenzoic acid-based hydrazide-hydrazones have demonstrated significant inhibitory activity against laccase, a copper-containing enzyme involved in fungal pathogenesis. This suggests their potential as antifungal agents.[4]

  • Antiglycation Activity: 4-Methoxybenzoylhydrazones have been evaluated for their ability to inhibit protein glycation, a process implicated in the complications of diabetes. Several compounds showed more potent antiglycation activity than the standard, rutin.[2]

Table 2: Inhibitory Activity of Phenoxy-Substituted Hydrazide Derivatives Against Other Enzymes

Compound ClassTargetActivityIC50 RangeReference
Dichlorophenyl hydrazidesUreaseInhibition-[1]
4-Hydroxybenzoic acid-based hydrazide-hydrazonesFungal LaccaseInhibition0.5 - 1.8 µg/mL[4]
4-MethoxybenzoylhydrazonesProtein GlycationInhibition216.52 - 748.71 µM[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxy-substituted benzhydrazide derivatives is significantly influenced by the nature and position of substituents on both the phenoxy and the benzoyl rings, as well as the group attached to the hydrazone nitrogen.

  • Substituents on the Phenyl Ring of the Hydrazone Moiety: The electronic and steric properties of substituents on the phenyl ring attached to the imine carbon play a crucial role in MAO inhibition. For example, in a series of tosylated acyl hydrazones, a 3-fluoro substitution on this ring increased MAO-A inhibitory activity.[3]

  • Nature of the Hydrazone Side Chain: The group attached to the imine carbon can dramatically alter the inhibitory profile. Different aromatic and heterocyclic aldehydes or ketones can be used to modulate potency and selectivity.

  • Substitution on the Phenoxy Ring: While less explored for the this compound scaffold specifically, studies on related phenoxyacetohydrazides show that substitutions on the phenoxy ring are critical for activity.

Experimental Protocols

General Synthesis of N'-Substituted-4-Phenoxybenzhydrazides

Materials:

  • 4-Phenoxybenzoic acid

  • Thionyl chloride or a suitable esterification catalyst

  • Appropriate alcohol (e.g., methanol, ethanol)

  • Hydrazine hydrate

  • Substituted aldehydes or ketones

  • Glacial acetic acid

  • Suitable solvents (e.g., ethanol, methanol, DMF)

Procedure:

  • Synthesis of 4-Phenoxybenzoate Ester: A mixture of 4-phenoxybenzoic acid and an excess of the respective alcohol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the residue is neutralized and extracted. The organic layer is dried and concentrated to yield the crude ester, which can be purified by crystallization or column chromatography.

  • Synthesis of this compound: The synthesized ester is dissolved in a suitable solvent like ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the precipitated this compound is filtered, washed with cold ethanol, and dried.[1]

  • Synthesis of N'-Substituted-4-Phenoxybenzhydrazide Derivatives (Hydrazones): Equimolar amounts of this compound and the desired aldehyde or ketone are dissolved in ethanol or methanol. A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 2-4 hours. The resulting solid product that precipitates upon cooling is collected by filtration, washed with a cold solvent, and recrystallized to obtain the pure hydrazone derivative.[2]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

A common method for determining MAO inhibitory activity is the Amplex® Red fluorometric assay.[2]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • Substrate (e.g., p-tyramine)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing phosphate buffer, HRP, and Amplex® Red reagent.

  • The test compounds at various concentrations are added to the wells.

  • The reaction is initiated by adding the MAO enzyme (either MAO-A or MAO-B) and the substrate.

  • The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The fluorescence is measured with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compounds to the control wells (containing DMSO without the inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Visualization

The primary signaling pathway affected by the inhibition of MAO by this compound derivatives is the regulation of monoamine neurotransmitters.

MAO_Inhibition_Pathway Monoamine Oxidase (MAO) Inhibition Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine MAO_B MAO-B Dopamine->MAO_B Metabolism Synaptic_Vesicle Synaptic Vesicle Dopamine->Synaptic_Vesicle Storage MAO_A MAO-A Norepinephrine->MAO_A Metabolism Norepinephrine->Synaptic_Vesicle Storage Tryptophan Tryptophan Serotonin 5-HT (Serotonin) Tryptophan->Serotonin Serotonin->MAO_A Metabolism Serotonin->Synaptic_Vesicle Storage Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Oxidative Deamination Metabolites_B Inactive Metabolites MAO_B->Metabolites_B Oxidative Deamination Phenoxybenzhydrazide This compound Derivatives Phenoxybenzhydrazide->MAO_A Inhibition Phenoxybenzhydrazide->MAO_B Inhibition Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Vesicle->Postsynaptic_Receptor Release Neuronal_Effect Increased Neuronal Signaling Postsynaptic_Receptor->Neuronal_Effect

Caption: Monoamine Oxidase (MAO) Inhibition Pathway by this compound Derivatives.

Experimental Workflow Visualization

The general workflow for the synthesis and evaluation of this compound derivatives as enzyme inhibitors is depicted below.

Experimental_Workflow Experimental Workflow for this compound Derivatives Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification Screening In Vitro Enzyme Inhibition Screening Purification->Screening IC50 Determination of IC50 Values Screening->IC50 Kinetics Enzyme Kinetic Studies (Ki, Mechanism) IC50->Kinetics SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Kinetics->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Identification of Potent and Selective Inhibitors SAR->End Lead_Opt->Synthesis Iterative Design

Caption: General workflow for the development of this compound enzyme inhibitors.

Conclusion and Future Directions

While the specific this compound scaffold remains an underexplored area of research, the broader class of phenoxy-substituted benzhydrazides and acetohydrazides demonstrates significant promise as a source of potent and selective enzyme inhibitors. The extensive research on their MAO inhibitory properties provides a solid foundation for their development as therapeutics for neurological and psychiatric disorders.

Future research should focus on:

  • Systematic Synthesis and Screening: A focused effort to synthesize and screen a library of this compound derivatives against a panel of enzymes is warranted to fully elucidate their therapeutic potential.

  • Expansion of Target Scope: Investigating the inhibitory activity of these compounds against other relevant enzyme targets, such as those involved in cancer, inflammation, and infectious diseases.

  • In-depth SAR Studies: Comprehensive SAR studies, aided by computational modeling, will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Promising lead compounds should be advanced to in vivo studies to assess their efficacy and safety in relevant disease models.

This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives and their analogs as enzyme inhibitors, offering valuable insights and methodologies to guide future research and development in this exciting field.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 4-Phenoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazide derivatives are a significant class of compounds in medicinal chemistry and materials science, serving as crucial intermediates for the synthesis of various heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 4-Phenoxybenzhydrazide, in particular, is a valuable building block for developing novel therapeutic agents and functional materials. This document provides a detailed, step-by-step protocol for the synthesis of this compound from its corresponding ester, methyl 4-phenoxybenzoate, through a reaction with hydrazine hydrate. The methodology is based on established procedures for the synthesis of analogous benzhydrazide compounds.[1][2][3]

Experimental Protocol

This protocol details the synthesis of this compound via the hydrazinolysis of methyl 4-phenoxybenzoate.

Materials and Equipment:

  • Methyl 4-phenoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Methanol (reagent grade)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator (optional)

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-phenoxybenzoate in methanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate. An excess of hydrazine hydrate is typically used to ensure the complete conversion of the ester.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Continue refluxing for a period of 4 to 8 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[3]

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution upon cooling. For maximum precipitation, the flask can be placed in an ice bath.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.[3]

  • Drying: Dry the purified product under vacuum or in a desiccator to obtain pure this compound as a solid.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol or ethanol.[1] Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. Filter the crystals and dry them as described above.

Data Presentation

The following tables summarize the quantitative data and expected characterization results for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting MaterialMethyl 4-phenoxybenzoate[1]
ReagentHydrazine Hydrate[1][2]
SolventMethanol[1]
Reaction TemperatureReflux (approx. 65 °C)[1]
Reaction Time4 - 8 hours[1][3]
Expected Yield> 90%[1]

Table 2: Product Characterization

AnalysisExpected Result
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
¹H NMR Peaks corresponding to aromatic protons of the phenoxy and benzoate rings, and a characteristic N-H proton signal.
IR (cm⁻¹) Characteristic peaks for N-H stretching, C=O (amide) stretching, and C-O-C (ether) stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₂N₂O₂).

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Reactants Starting Materials: - Methyl 4-Phenoxybenzoate - Hydrazine Hydrate - Methanol (Solvent) Reaction Reaction Step: Reflux at ~65°C for 4-8 hours Reactants->Reaction Combine & Heat Cooling Cooling & Precipitation: Cool to room temperature, then in an ice bath Reaction->Cooling Reaction Complete Filtration Isolation: Vacuum Filtration Cooling->Filtration Washing Purification Step 1: Wash with cold Methanol Filtration->Washing Drying Drying: Dry under vacuum Washing->Drying Recrystallization Optional Purification: Recrystallize from Methanol/Ethanol Drying->Recrystallization FinalProduct Final Product: Pure this compound Drying->FinalProduct Crude Product Recrystallization->FinalProduct Pure Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for In Vitro Antimicrobial Assay of 4-Phenoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Phenoxybenzhydrazide and its derivatives are a class of compounds that have garnered interest for their potential biological activities. This document provides detailed protocols for conducting in vitro antimicrobial susceptibility testing of this compound to evaluate its efficacy against a panel of pathogenic bacteria and fungi. The primary methods described are the Broth Microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disc Diffusion assay for preliminary screening of antimicrobial activity.

Key Experimental Protocols

Two principal methods are widely utilized for the assessment of the antimicrobial activity of novel compounds:

  • Broth Microdilution Method: A quantitative method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4]

  • Agar Disc Diffusion Method: A qualitative method used to assess the antimicrobial activity of a compound based on the diffusion from a paper disc into an agar medium inoculated with the test microorganism.[5][6][7][8][9]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that prevents visible growth of a test microorganism.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antimicrobial agents (e.g., Gentamicin for bacteria, Fluconazole for fungi) as positive controls

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[10]

    • Further dilutions should be prepared in the appropriate broth (MHB or RPMI-1640).

  • Preparation of Microbial Inoculum:

    • Bacteria: Culture bacteria in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension with fresh broth to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

    • Fungi: Culture fungi on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Microplate Setup and Serial Dilution:

    • Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and continue this process down the plate. Discard 100 µL from the last well in the dilution series.[10] This will create a range of decreasing concentrations of the test compound.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.[10]

  • Controls:

    • Positive Control: A well containing a standard antimicrobial agent with a known MIC.

    • Negative Control (Growth Control): A well containing only the microbial inoculum and broth, with no test compound.[1]

    • Sterility Control: A well containing only sterile broth to check for contamination.[1]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[3]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[1][2] Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_stock Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates (Bacteria: 37°C, 24h Fungi: 35°C, 48h) inoculation->incubation controls Include Controls: - Positive (Standard Drug) - Negative (Growth) - Sterility inoculation->controls read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 2: Agar Disc Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile filter paper discs (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial and fungal strains

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Standard antimicrobial discs (e.g., Gentamicin, Fluconazole) as positive controls

  • DMSO (as a negative control)

Procedure:

  • Preparation of Test Discs:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a desired concentration.

    • Impregnate sterile filter paper discs with a specific volume (e.g., 10 µL) of the this compound solution and allow them to dry completely in a sterile environment.

  • Preparation of Inoculum:

    • Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.[5][9]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Evenly swab the entire surface of the agar plate (MHA or SDA) to create a uniform lawn of microbial growth.[9]

    • Allow the plate to dry for a few minutes.

  • Application of Discs:

    • Aseptically place the prepared this compound discs onto the surface of the inoculated agar plate.

    • Gently press each disc to ensure complete contact with the agar.[8]

    • Place a standard antibiotic disc as a positive control and a disc impregnated with the solvent (DMSO) as a negative control.

    • Ensure discs are spaced far enough apart (at least 24 mm) to prevent the zones of inhibition from overlapping.[9]

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

    • The size of the zone is proportional to the antimicrobial activity of the compound.

Experimental Workflow for Agar Disc Diffusion Assay

Agar_Disc_Diffusion_Workflow prep_discs Prepare Discs with This compound place_discs Place Discs on Inoculated Agar prep_discs->place_discs prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate with Microbial Lawn prep_inoculum->inoculate_plate inoculate_plate->place_discs incubation Incubate Plates (Bacteria: 37°C, 24h Fungi: 35°C, 48h) place_discs->incubation controls Include Control Discs: - Positive (Standard Drug) - Negative (Solvent) place_discs->controls measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones

Caption: Workflow for the agar disc diffusion antimicrobial susceptibility test.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram Stain/TypeMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positiveGentamicin:
Bacillus subtilisGram-positiveGentamicin:
Escherichia coliGram-negativeGentamicin:
Pseudomonas aeruginosaGram-negativeGentamicin:
Candida albicansYeastFluconazole:
Aspergillus nigerMoldFluconazole:

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismGram Stain/TypeZone of Inhibition (mm) for this compoundZone of Inhibition (mm) for Positive ControlZone of Inhibition (mm) for Negative Control (DMSO)
Staphylococcus aureusGram-positiveGentamicin:
Bacillus subtilisGram-positiveGentamicin:
Escherichia coliGram-negativeGentamicin:
Pseudomonas aeruginosaGram-negativeGentamicin:
Candida albicansYeastFluconazole:
Aspergillus nigerMoldFluconazole:

These protocols provide a standardized framework for the initial in vitro evaluation of the antimicrobial properties of this compound. Accurate and reproducible data generated from these assays are crucial for the preliminary assessment of the compound's potential as a novel antimicrobial agent. Further studies may be required to determine the mechanism of action and in vivo efficacy.

References

Application Notes and Protocols for Molecular Docking of 4-Phenoxybenzhydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing molecular docking studies on 4-Phenoxybenzhydrazide analogs. This document outlines the rationale, protocols, and data interpretation for assessing the binding of these compounds to key protein targets implicated in various diseases.

Introduction

This compound and its analogs are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, featuring a hydrazide linkage and a phenoxy moiety, serves as a versatile scaffold for the design of novel therapeutic agents. Molecular docking is a powerful computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates, understanding drug-receptor interactions at a molecular level, and guiding lead optimization.

This document focuses on the molecular docking of this compound analogs against four clinically relevant protein targets:

  • Monoamine Oxidase B (MAO-B): A key enzyme in the degradation of neurotransmitters like dopamine. Its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.

  • Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its aberrant signaling is a hallmark of many cancers.

  • Human Epidermal Growth factor Receptor 2 (HER2): Another member of the EGFR family, HER2 overexpression is a key driver in certain types of aggressive breast and gastric cancers.

Molecular Docking Workflow

A typical molecular docking workflow involves several key steps, from preparing the protein and ligand structures to analyzing the final docking results.

Molecular Docking Workflow Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation grid Grid Generation p_prep->grid Receptor Structure l_prep Ligand Preparation dock Run Docking Simulation l_prep->dock Ligand Conformations grid->dock Binding Site Definition results Analyze Results dock->results Docked Poses & Scores visualize Visualize Interactions results->visualize Best Scoring Poses

Caption: A generalized workflow for performing molecular docking studies.

Quantitative Data Summary

The following table summarizes representative molecular docking scores and experimental inhibitory activities of compounds structurally related to this compound against the target proteins. It is important to note that direct data for this compound itself is limited in the public domain; therefore, data from closely related analogs are presented to provide a comparative context.

Target ProteinPDB IDAnalog Structure/NameDocking Score (kcal/mol)Binding Energy (kcal/mol)Experimental IC₅₀ (µM)Reference
MAO-B 2V5Z4-hydroxy-N'-[benzylidene]-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide analog--0.21[1]
1GOS1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one-6.65 (Total Score)--[2]
2V5ZAcyl hydrazine derivative (ACH10)--0.14[3]
AChE 4EY74-amino-3-bromo-5-fluorobenzohydrazide---[4]
1C2BFlavonoid analog-10.8 to -8.7--[5]
4EY5Natural Compound (CID_162895946)-11.436-38.552 (Glide Energy)-[6]
EGFR 1M17Purine–Hydrazone Scaffold (19a)-11.0-0.08[7]
1M17Quinoxaline derivative (IVd)--3.20 (HeLa)[8]
1M17BDB: 50162990-9.52 (XP Glide Score)-31.88-[9]
HER2 3PP0Purine–Hydrazone Scaffold (19a)-10.3--[7]
3PP0Axitinib-11.1--[10]
3PP0Prunetin---[10]

Note: Docking scores and binding energies are highly dependent on the software, scoring function, and specific protocol used. The values presented here are for comparative purposes within the context of their respective studies.

Experimental Protocols

Protocol 1: Molecular Docking using AutoDock Vina

This protocol provides a general procedure for performing molecular docking using the widely used open-source software, AutoDock Vina.

1. Preparation of the Receptor (Protein): a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 2V5Z for MAO-B, 4EY7 for AChE, 1M17 for EGFR, 3PP0 for HER2). b. Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction. c. Add polar hydrogens to the protein structure. d. Assign Kollman charges to the protein atoms. e. Save the prepared protein in PDBQT format using AutoDock Tools.

2. Preparation of the Ligand (this compound Analog): a. Draw the 2D structure of the this compound analog using chemical drawing software (e.g., ChemDraw) and generate its 3D coordinates. b. Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94). c. Define the rotatable bonds in the ligand. d. Save the prepared ligand in PDBQT format.

3. Grid Box Generation: a. Define the binding site on the receptor by creating a grid box that encompasses the active site cavity. The coordinates for the grid box can often be determined from the position of the co-crystallized ligand in the original PDB file. b. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.

4. Running the Docking Simulation: a. Create a configuration file that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and other docking parameters (e.g., exhaustiveness). b. Execute AutoDock Vina from the command line, providing the configuration file as input. c. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

5. Analysis of Results: a. Analyze the output file to identify the binding pose with the lowest binding affinity (most negative value), which represents the most favorable predicted binding mode. b. Visualize the protein-ligand interactions of the best pose using molecular visualization software (e.g., PyMOL, Chimera) to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Protocol 2: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol describes a method to experimentally validate the inhibitory activity of the compounds against MAO-B.

1. Materials:

  • Recombinant human MAO-B enzyme
  • MAO-B substrate (e.g., kynuramine)
  • A fluorescent probe that detects hydrogen peroxide (a byproduct of the MAO reaction)
  • Test compounds (this compound analogs)
  • Positive control inhibitor (e.g., Selegiline)
  • Assay buffer
  • 96-well black microplate
  • Fluorometric microplate reader

2. Procedure: a. Prepare serial dilutions of the test compounds and the positive control in the assay buffer. b. To the wells of the microplate, add the assay buffer, the test compound or control, and the MAO-B enzyme solution. c. Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the MAO-B substrate and the fluorescent probe to each well. e. Immediately measure the fluorescence in kinetic mode for 30-60 minutes at an excitation/emission wavelength appropriate for the probe (e.g., Ex/Em = 535/587 nm).

3. Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. b. Determine the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

1. Materials:

  • AChE enzyme (from electric eel or recombinant human)
  • Acetylthiocholine iodide (ATCI) as the substrate
  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
  • Test compounds (this compound analogs)
  • Positive control inhibitor (e.g., Donepezil)
  • Phosphate buffer (pH 8.0)
  • 96-well clear microplate
  • Spectrophotometric microplate reader

2. Procedure: a. Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer. b. In the wells of the microplate, add the phosphate buffer, DTNB solution, and the test compound or control. c. Add the AChE enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature. d. Initiate the reaction by adding the ATCI substrate to all wells. e. Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

3. Data Analysis: a. Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration. b. Calculate the percentage of inhibition for each concentration. c. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 4: In Vitro EGFR/HER2 Kinase Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

1. Materials:

  • Recombinant human EGFR or HER2 kinase
  • Kinase-specific substrate peptide
  • ATP
  • Test compounds (this compound analogs)
  • Positive control inhibitor (e.g., Erlotinib for EGFR, Lapatinib for HER2)
  • Kinase assay buffer
  • ADP-Glo™ Reagent and Kinase Detection Reagent
  • 96-well white microplate
  • Luminometer

2. Procedure: a. Prepare serial dilutions of the test compounds and positive control. b. In the wells of the microplate, add the kinase assay buffer, the test compound or control, and the kinase/substrate mixture. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes. f. Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes. g. Measure the luminescence using a plate reader.

3. Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Calculate the percentage of inhibition for each compound concentration. c. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the potential downstream effects of inhibiting their activity with this compound analogs.

MAO-B and Dopamine Degradation

MAO-B is a key enzyme in the metabolic breakdown of dopamine in the brain. Inhibition of MAO-B increases the synaptic concentration of dopamine, which is beneficial in conditions like Parkinson's disease where dopaminergic neurons are lost.

MAO-B Dopamine Degradation MAO-B in Dopamine Degradation Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAL DOPAL MAOB->DOPAL H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->H2O2 Inhibitor This compound Analog (Inhibitor) Inhibitor->MAOB Inhibition

Caption: The role of MAO-B in dopamine degradation and its inhibition.

EGFR and HER2 Signaling Pathways in Cancer

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger intracellular signaling cascades that promote cell proliferation, survival, and migration. In many cancers, these pathways are hyperactivated, leading to uncontrolled tumor growth.

EGFR_HER2_Signaling Simplified EGFR/HER2 Signaling in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization Ras Ras HER2->Ras PI3K PI3K HER2->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor This compound Analog (Inhibitor) Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibition of Apoptosis

Caption: Key downstream signaling pathways of EGFR and HER2 in cancer.

Conclusion

Molecular docking serves as a valuable initial step in the evaluation of this compound analogs as potential therapeutic agents. The protocols and information provided in these application notes offer a framework for conducting these computational studies and for the subsequent experimental validation of the in silico findings. By systematically assessing the interactions of these compounds with key protein targets, researchers can gain crucial insights to guide the design and development of novel drugs with improved efficacy and selectivity.

References

Application Notes and Protocols: Purification of 4-Phenoxybenzhydrazide using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Phenoxybenzhydrazide is a chemical compound of interest in medicinal chemistry and materials science. As with any synthetically prepared compound intended for further use, its purity is of paramount importance. Impurities can interfere with subsequent reactions, biological assays, and the overall quality of the final product. Column chromatography is a widely used and effective technique for the purification of organic compounds.[1] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system).[1]

Data Presentation

The selection of an appropriate mobile phase is critical for achieving good separation in column chromatography.[2] This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in this analysis.[1][3]

Table 1: Thin-Layer Chromatography (TLC) Solvent System Screening for this compound Purification

Solvent System (v/v)Rf of this compoundRf of Impurity 1 (Less Polar)Rf of Impurity 2 (More Polar)Observations
Hexane:Ethyl Acetate (9:1)0.150.300.05Poor separation of the desired compound from the more polar impurity.
Hexane:Ethyl Acetate (7:3)0.350.600.15Good separation between all components. An ideal system for column chromatography.
Hexane:Ethyl Acetate (1:1)0.600.800.40All spots are high up on the TLC plate, which may lead to poor separation on the column.
Dichloromethane0.500.700.30Moderate separation.
Dichloromethane:Methanol (9.5:0.5)0.750.850.60High Rf values, indicating the solvent system is too polar.

Table 2: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions Diameter: 2-4 cm, Length: 30-50 cm
Mobile Phase (Eluent) Hexane:Ethyl Acetate (7:3 v/v)
Sample Loading Dry loading or wet loading in a minimal amount of dichloromethane
Flow Rate 1-2 mL/min (gravity-driven)
Fraction Size 10-20 mL per fraction

Table 3: Purification Results

SampleInitial Mass (mg)Final Mass (mg)Purity (by HPLC/TLC)Yield (%)
Crude this compound1000-~85%-
Purified this compound-780>98%78%

Experimental Protocols

Protocol 1: Determination of Optimal Mobile Phase using Thin-Layer Chromatography (TLC)

  • Preparation: Prepare several TLC chambers with different solvent systems (as listed in Table 1).

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[4]

  • Selection: Choose the solvent system that gives an Rf value of approximately 0.3-0.4 for this compound and provides the best separation from its impurities.

Protocol 2: Column Chromatography Purification

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the chosen mobile phase (Hexane:Ethyl Acetate 7:3).

    • Pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions. Maintain a constant flow rate.

    • Continuously add more mobile phase to prevent the column from running dry.

  • Fraction Analysis:

    • Collect fractions of a consistent volume (e.g., 15 mL).

    • Spot each fraction on a TLC plate to monitor the elution of the compounds.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Post-Purification by Recrystallization

For obtaining highly pure crystalline this compound, recrystallization can be performed.[5]

  • Dissolution: Dissolve the purified product from the column in a minimum amount of a hot solvent (e.g., ethanol).[6][7]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[5]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[5]

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis for Solvent Optimization crude->tlc Determine Eluent column_prep Column Packing with Silica Gel tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation recrystallization Recrystallization evaporation->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Overall workflow for the purification of this compound.

tlc_logic start Select Solvent Systems run_tlc Run TLC with Crude Mixture start->run_tlc observe_uv Visualize under UV run_tlc->observe_uv calculate_rf Calculate Rf Values observe_uv->calculate_rf decision Good Separation? (Rf ~0.3-0.4) calculate_rf->decision select_system Select as Mobile Phase decision->select_system Yes adjust_polarity Adjust Solvent Polarity decision->adjust_polarity No adjust_polarity->run_tlc Re-run TLC

Caption: Logic for optimizing the mobile phase using TLC.

References

Application Notes and Protocols for In Vitro Anticancer Screening of 4-Phenoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The evaluation of novel chemical entities for their anticancer potential is a critical first step in the drug discovery pipeline.[1][2] 4-Phenoxybenzhydrazide, as a hydrazide derivative, belongs to a class of compounds that has demonstrated a range of biological activities, including anticancer effects.[3][4][5] This document provides a comprehensive set of protocols for the in vitro screening of this compound to determine its cytotoxic and potential mechanistic activities against various cancer cell lines. The protocols outlined here cover initial cytotoxicity screening, and subsequent investigations into the induction of apoptosis and effects on the cell cycle.

Data Presentation

The quantitative results from the in vitro screening of this compound are summarized below. These tables provide a clear and concise overview of the compound's potency and effects on cancer cell lines, facilitating comparison and decision-making for further development.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency and represents the concentration at which 50% of cell viability is inhibited.[1][6]

Cell LineCancer TypeThis compound (µM)Doxorubicin (Positive Control) (µM)
MCF-7Breast Cancer12.5 ± 1.30.8 ± 0.1
PC-3Prostate Cancer18.2 ± 2.11.2 ± 0.2
HT-29Colon Cancer25.7 ± 3.51.5 ± 0.3
HepG2Liver Cancer21.4 ± 2.81.1 ± 0.2
HCT-116Colon Cancer15.8 ± 1.90.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.2 ± 0.51.8 ± 0.3
515.6 ± 2.25.4 ± 0.8
1028.9 ± 3.112.7 ± 1.5
2045.3 ± 4.222.1 ± 2.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24h Treatment)

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)65.4 ± 5.120.1 ± 2.514.5 ± 1.9
1050.2 ± 4.315.8 ± 1.934.0 ± 3.8
2035.7 ± 3.810.3 ± 1.554.0 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HT-29, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[6]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.[6]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane using Annexin V and differentiates them from necrotic cells using Propidium Iodide (PI).[9][10]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Collection: Harvest cells after treatment with this compound by trypsinization (for adherent cells) and collect any floating cells from the medium.[9]

  • Washing: Wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI Staining Solution to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.[11]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Collection: Harvest cells after treatment with this compound.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at 4°C.[10]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[8]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample to investigate the molecular mechanisms of action of this compound, such as the expression of proteins involved in apoptosis (e.g., Bax, Bcl-2, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).[12][13]

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start This compound cell_lines Panel of Cancer Cell Lines (MCF-7, PC-3, HT-29, etc.) start->cell_lines viability_assay Cell Viability Assay (MTT) cell_lines->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Potent Activity cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Apoptotic & Cell Cycle Proteins) apoptosis->western_blot cell_cycle->western_blot

Caption: Workflow for in vitro anticancer screening of this compound.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 cas8 Caspase-8 death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptosis signaling pathways affected by this compound.

References

Application Note: NMR and Mass Spectrometry Characterization of 4-Phenoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 4-Phenoxybenzhydrazide using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and purity assessment are critical for advancing research and development efforts. This application note outlines the experimental procedures, data interpretation, and expected results for the comprehensive analysis of this compound.

Introduction

This compound is a chemical compound with a molecular formula of C13H12N2O2. It belongs to the hydrazide class of organic compounds, which are known for their wide range of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. The structural characterization of such compounds is a fundamental requirement for understanding their structure-activity relationships and for quality control in synthetic processes. NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure and composition of chemical substances. This note serves as a practical guide for the characterization of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Spectroscopy Protocol:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-32 (adjust as needed for signal-to-noise ratio)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm) or TMS at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound for structural confirmation.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection if necessary.

LC-MS Protocol:

  • LC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1-5 µL

  • MS System: Agilent 6545 Q-TOF or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 100-150 V

  • Gas Temperature: 300-325 °C

  • Gas Flow: 8-10 L/min

  • Mass Range: m/z 50-500

  • Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data. For MS/MS, select the protonated molecular ion [M+H]⁺ as the precursor ion.

Data Presentation

Expected NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
NH~10.0Singlet (broad)1H
NH₂~4.5Singlet (broad)2H
Aromatic (Benzoyl)~7.9Doublet2H
Aromatic (Benzoyl)~7.1Doublet2H
Aromatic (Phenoxy)~7.4Triplet2H
Aromatic (Phenoxy)~7.2Triplet1H
Aromatic (Phenoxy)~7.0Doublet2H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C=O~165
C (phenoxy ether)~160
C (ipso, phenoxy)~156
C (ipso, benzoyl)~128
Aromatic CH~130, ~129, ~124, ~120, ~118
Expected Mass Spectrometry Data

The following table summarizes the expected m/z values for the molecular ion and major fragments of this compound in positive ion ESI-MS.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)Description
[M+H]⁺229.0977Protonated molecular ion
[M+Na]⁺251.0796Sodium adduct
Fragment 1212.0715Loss of NH₃
Fragment 2196.0762Loss of N₂H₃
Fragment 3135.0446[C₇H₅O₂]⁺
Fragment 493.0334[C₆H₅O]⁺

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_results Results sample This compound dissolve_nmr Dissolve in Deuterated Solvent sample->dissolve_nmr dissolve_ms Dissolve and Dilute for MS Analysis sample->dissolve_ms nmr_acq 1H and 13C NMR Data Acquisition dissolve_nmr->nmr_acq ms_acq LC-MS and MS/MS Data Acquisition dissolve_ms->ms_acq nmr_proc Data Processing and Interpretation nmr_acq->nmr_proc structure_confirm Structural Confirmation nmr_proc->structure_confirm ms_proc Data Processing and Interpretation ms_acq->ms_proc ms_proc->structure_confirm

Caption: Experimental workflow for the characterization of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

fragmentation_pathway parent This compound [M+H]⁺ m/z = 229.0977 frag1 Loss of NH₃ [C₁₃H₉O₂]⁺ m/z = 212.0715 parent->frag1 -NH₃ frag2 Loss of N₂H₃ [C₁₃H₁₀O₂]⁺ m/z = 196.0762 parent->frag2 -N₂H₃ frag3 [C₇H₅O₂]⁺ m/z = 135.0446 parent->frag3 Cleavage of C-N bond frag4 [C₆H₅O]⁺ m/z = 93.0334 frag3->frag4 -CO

Caption: Proposed fragmentation of this compound in ESI-MS.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the structural characterization of this compound using NMR and mass spectrometry. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for the accurate identification and purity assessment of this compound in research and drug development settings. The provided expected spectral data and fragmentation patterns serve as a valuable reference for data interpretation.

Growing High-Quality Single Crystals of 4-Phenoxybenzhydrazide for X-ray Diffraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for growing single crystals of 4-Phenoxybenzhydrazide suitable for X-ray diffraction analysis. The ability to obtain high-quality single crystals is a critical prerequisite for elucidating the three-dimensional molecular structure of a compound, which is invaluable for understanding its chemical properties, intermolecular interactions, and potential as a pharmaceutical agent.

The protocols outlined below are based on established crystallization techniques for organic molecules, with specific guidance derived from successful crystallizations of structurally similar benzhydrazide derivatives. These methods can serve as a strong starting point for developing a robust crystallization procedure for this compound.

Data Presentation: Crystallization Parameters and Expected Outcomes

The following table summarizes typical parameters and potential outcomes for the crystallization of this compound using various techniques. These values are based on general principles and data from related compounds and should be optimized for the specific target molecule.

Crystallization TechniqueSolvent System (Solvent/Anti-solvent)Concentration (mg/mL)Temperature (°C)Typical Growth TimeExpected Crystal Size (mm³)
Slow EvaporationEthanol5 - 1520 - 257 - 21 days0.1 x 0.2 x 0.2
Slow EvaporationDimethylformamide (DMF) / Ethanol10 - 2520 - 2530 - 60 days0.2 x 0.3 x 0.4
Vapor DiffusionDichloromethane / Hexane10 - 204 - 255 - 14 days0.1 x 0.1 x 0.2
Vapor DiffusionToluene / Pentane8 - 184 - 257 - 18 days0.1 x 0.2 x 0.3
Liquid-Liquid DiffusionDichloromethane / Hexane15 - 3020 - 253 - 10 days0.05 x 0.1 x 0.1

Experimental Protocols

Prior to attempting crystallization, it is imperative to ensure the high purity of this compound (ideally >98%), as impurities can significantly hinder or prevent the growth of single crystals.

Protocol 1: Slow Evaporation from a Binary Solvent System (Recommended Starting Point)

This method is based on a successful procedure for a structurally related benzoylhydrazine derivative and is a promising starting point for this compound.[1]

Materials:

  • Purified this compound

  • Dimethylformamide (DMF), analytical grade

  • Ethanol (absolute), analytical grade

  • Small, clean glass vial (e.g., 2-4 mL) with a screw cap or parafilm

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolve 10-25 mg of this compound in a minimal amount of DMF in the glass vial. Gentle warming (40-50°C) may be applied to aid dissolution.

  • To the resulting solution, add absolute ethanol dropwise until the solution becomes slightly turbid.

  • Add a few more drops of DMF to redissolve the precipitate and obtain a clear, saturated solution.

  • Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any microscopic dust particles that could act as unwanted nucleation sites.

  • Cover the vial with a cap, but do not tighten it completely, or cover with parafilm and pierce a few small holes with a needle. This allows for very slow evaporation of the solvents.

  • Place the vial in a vibration-free environment at a constant room temperature (20-25°C).

  • Monitor the vial periodically for crystal growth. Avoid disturbing the vial, as this can disrupt crystal formation. Colorless, needle-like or prismatic crystals are expected to form over a period of several weeks to two months.[1]

  • Once crystals of suitable size for X-ray diffraction are observed, carefully extract them from the mother liquor using a mounted loop or a fine pipette.

Protocol 2: Slow Evaporation from a Single Solvent

This is a simpler variation of the slow evaporation technique and is often a good initial screening method.

Materials:

  • Purified this compound

  • Ethanol, analytical grade

  • Small, clean glass vial with a screw cap or parafilm

Procedure:

  • Dissolve 5-15 mg of this compound in 1-2 mL of ethanol in the vial. Gentle warming can be used to ensure complete dissolution.

  • Filter the solution if any particulates are present.

  • Cover the vial with a cap that is not fully tightened or with parafilm containing a few pinholes.

  • Store the vial in a quiet, undisturbed location at a constant temperature.

  • Observe for crystal formation over several days to weeks.

Protocol 3: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Materials:

  • Purified this compound

  • A "good" solvent in which the compound is soluble (e.g., Dichloromethane, Toluene)

  • A volatile "anti-solvent" in which the compound is insoluble (e.g., Hexane, Pentane)

  • A small inner vial and a larger outer vial with a sealable lid

Procedure:

  • Prepare a concentrated solution of this compound in the "good" solvent in the small inner vial.

  • Pour a small amount of the "anti-solvent" into the larger outer vial.

  • Place the inner vial (uncapped) inside the outer vial.

  • Seal the outer vial tightly.

  • The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the this compound and inducing crystallization.

  • Store in a stable environment and monitor for crystal growth.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_growth Crystal Growth & Harvesting cluster_analysis Analysis start Start: Purified this compound dissolve Dissolve in appropriate solvent(s) start->dissolve filter Filter solution (0.22 µm) dissolve->filter slow_evap Slow Evaporation filter->slow_evap Option 1 vapor_diff Vapor Diffusion filter->vapor_diff Option 2 liquid_diff Liquid-Liquid Diffusion filter->liquid_diff Option 3 growth Incubate in a vibration-free environment slow_evap->growth vapor_diff->growth liquid_diff->growth harvest Harvest suitable single crystals growth->harvest xray X-ray Diffraction Analysis harvest->xray end End: 3D Molecular Structure xray->end

Caption: General workflow for growing this compound single crystals.

Vapor_Diffusion_Setup cluster_setup Vapor Diffusion Apparatus outer_vial Sealed Outer Vial inner_vial Inner Vial with Compound Solution crystals Single Crystals Form inner_vial->crystals induces crystallization anti_solvent Anti-solvent vapor Anti-solvent Vapor anti_solvent->vapor evaporates vapor->inner_vial diffuses into

Caption: Diagram of the vapor diffusion crystallization method.

References

Application Notes and Protocols: Evaluating the Cytotoxicity of 4-Phenoxybenzhydrazide using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This assay is foundational in drug discovery and toxicology for screening the effects of chemical compounds on cultured cells.[4] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[4][5] These insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[2][7]

Key Experimental Workflow

The following diagram illustrates the major steps involved in the MTT assay for cytotoxicity testing of 4-Phenoxybenzhydrazide.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Incubation (24h) (Allow cell attachment) A->B C Treatment with This compound (Varying Concentrations) B->C D Incubation (e.g., 24h, 48h, 72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) (Formazan crystal formation) E->F G Addition of Solubilization Solution (e.g., DMSO) F->G H Incubation (Ensure complete dissolution) G->H I Absorbance Measurement (570 nm) H->I J Data Analysis (% Cell Viability, IC50) I->J

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Materials and Reagents

The following table lists the necessary materials and reagents for the MTT assay.

Reagent/Material Specifications
This compoundHigh purity
Cell LineAppropriate for the study (e.g., a cancer cell line)
96-well flat-bottom sterile microplatesTissue culture treated
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Powder
Phosphate-Buffered Saline (PBS)Sterile, pH 7.4
Cell Culture MediumAppropriate for the chosen cell line (e.g., DMEM, RPMI-1640)
Fetal Bovine Serum (FBS)Heat-inactivated
Penicillin-Streptomycin Solution100x
Trypsin-EDTAFor detaching adherent cells
Dimethyl Sulfoxide (DMSO)Cell culture grade
CO2 Incubator37°C, 5% CO2, humidified atmosphere
Microplate ReaderCapable of reading absorbance at 570 nm
Inverted MicroscopeFor cell visualization
Sterile tubes, pipette tips, and serological pipettes
Multi-channel pipette

Experimental Protocol

This protocol is designed for adherent cells. For suspension cells, centrifugation steps will be required to pellet the cells before changing media.

Part 1: Preparation of Reagents and Compound
  • MTT Stock Solution (5 mg/mL):

    • Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4][6]

    • Vortex or sonicate briefly to ensure complete dissolution.[4]

    • Sterilize the solution by passing it through a 0.2 µm filter.

    • Store the stock solution at -20°C, protected from light.[4]

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO. The exact concentration will depend on the desired final concentrations for the assay. A 10 mM or 100 mM stock is common.

    • Ensure the compound is fully dissolved.

    • Store the stock solution at -20°C.

  • Complete Cell Culture Medium:

    • Prepare the cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin solution.

Part 2: Cell Seeding
  • Culture the chosen cell line in complete cell culture medium until it reaches 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete cell culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[11]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.

    • Untreated Control: Cells in complete medium only.

    • Blank Control: Medium only (no cells) for background absorbance subtraction.[12]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.[13]

Part 3: Treatment with this compound
  • After the 24-hour incubation, visually inspect the cells under a microscope to ensure proper attachment and morphology.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical starting range might be from 0.1 µM to 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of vehicle-containing medium to the vehicle control wells and fresh medium to the untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

Part 4: MTT Assay and Absorbance Measurement
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well, including the controls.[11] This results in a final MTT concentration of 0.5 mg/mL.[13]

  • Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 incubator.[11] During this time, viable cells will reduce the MTT to purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][14]

  • To ensure complete dissolution, place the plate on an orbital shaker for 15 minutes, protected from light.[1][6]

  • Measure the absorbance of each well at 570 nm using a microplate reader.[7][12] A reference wavelength of 630 nm can also be used to reduce background noise.[1]

Data Presentation and Analysis

The raw absorbance values should be organized in a table. The following table provides an example of how to structure the data.

Treatment Concentration (µM) Replicate 1 (Absorbance at 570 nm) Replicate 2 (Absorbance at 570 nm) Replicate 3 (Absorbance at 570 nm) Average Absorbance Standard Deviation
Blank-
Untreated Control0
Vehicle Control-
This compound0.1
This compound1
This compound10
This compound50
This compound100
Calculation of Cell Viability

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results are typically presented as a dose-response curve, plotting the percentage of cell viability against the concentration of this compound. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Visualization

While the MTT assay measures overall metabolic activity and does not elucidate a specific signaling pathway, the principle of the assay can be visualized. The following diagram illustrates the conversion of MTT to formazan by mitochondrial enzymes in viable cells.

MTT_Principle cluster_cell Viable Cell cluster_mito Mitochondrion Enzymes Mitochondrial Dehydrogenases (NAD(P)H-dependent) Formazan_out Formazan (Purple, Insoluble) Enzymes->Formazan_out MTT_in MTT (Yellow, Water-soluble) MTT_in->Enzymes Reduction

References

Application Note: Purity Assessment of 4-Phenoxybenzhydrazide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the determination of purity for 4-Phenoxybenzhydrazide using a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Detailed protocols for sample preparation, chromatographic conditions, and method validation are presented to ensure accurate and reliable results.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical synthesis. The purity of this compound is a critical quality attribute that can impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a precise and reliable technique for separating and quantifying impurities in drug substances. This application note describes a validated isocratic RP-HPLC method for the purity assessment of this compound.

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are detected by a UV detector at a specified wavelength, and the peak area is proportional to the concentration of the compound.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocol

4.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

4.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% formic acid in water in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of the Working Standard Solution (100 µg/mL).

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

System Suitability

The system suitability parameters are established to ensure the performance of the chromatographic system. The acceptance criteria are summarized in Table 2.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0% (for 5 replicate injections)

Method Validation Summary

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters and their expected results is presented in Table 3.

Validation ParameterTypical Results
Specificity The method is specific for the analyte in the presence of impurities and degradation products.
Linearity Range 1 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 3.0%
Robustness The method is robust to small, deliberate variations in method parameters.

Data Presentation

Table 4: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
10153,102
50764,987
1001,529,543
1502,294,678
Slope 15280
Intercept 150
Correlation Coefficient (r²) 0.9995

Table 5: Precision Data

Parameter% RSD
Repeatability (n=6) 0.85%
Intermediate Precision (n=6) 1.22%

Table 6: Accuracy (Recovery) Data

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
50% 12.512.3598.8%
100% 25.025.15100.6%
150% 37.537.80100.8%

Visualization of Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E System Suitability Injections B->E C Sample Solution Preparation F Sample Injections C->F D->E E->F G Chromatogram Integration F->G H Purity Calculation & Reporting G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Pathway cluster_params Validation Parameters Method HPLC Method Validation Method Validation (ICH) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Logical relationship of HPLC method validation parameters.

Troubleshooting & Optimization

optimizing 4-Phenoxybenzhydrazide synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-Phenoxybenzhydrazide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound from an ester (e.g., methyl or ethyl 4-phenoxybenzoate) and hydrazine hydrate can arise from several factors. Here is a breakdown of common causes and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature, within the stability limits of your reactants and products.

  • Suboptimal Molar Ratio of Reactants: An incorrect ratio of hydrazine hydrate to the ester can limit the conversion.

    • Solution: Employing an excess of hydrazine hydrate (typically 3 to 10 equivalents) can drive the reaction to completion.[1] However, a very large excess might complicate the purification process.

  • Purity of Reactants: Impurities in the starting materials, especially the ester and hydrazine hydrate, can lead to side reactions and lower the yield.

    • Solution: Use high-purity, and if necessary, freshly distilled starting materials.

  • Choice of Solvent: The solvent plays a crucial role in the reaction rate and solubility of reactants.

    • Solution: Alcohols such as methanol or ethanol are commonly used and generally effective.[2][3] In some cases, running the reaction neat (without a solvent) with a large excess of hydrazine hydrate can be effective.

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

    • Solution: After the reaction, cooling the mixture can help precipitate the product.[4] Thoroughly wash the precipitate with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[4] For recrystallization, select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature, such as ethanol or aqueous ethanol.[2][4]

Q2: I am observing significant impurity peaks in the NMR/LC-MS analysis of my crude this compound. What are the likely side products and how can I minimize their formation?

A2: The primary impurity is often the unreacted starting ester. Other potential side products can include:

  • N,N'-bis(4-phenoxybenzoyl)hydrazine: This can form if the initially formed this compound reacts with another molecule of the starting ester.

    • Mitigation: Using a sufficient excess of hydrazine hydrate can minimize the formation of this diacyl hydrazine impurity.

  • Hydrolysis of the Ester: If there is water present in the reaction mixture and the reaction is run under harsh conditions (e.g., high temperatures for extended periods), the starting ester can hydrolyze back to 4-phenoxybenzoic acid.

    • Mitigation: Use anhydrous solvents and high-quality hydrazine hydrate to minimize water content.

Q3: What is the most effective method for purifying crude this compound?

A3: The most common and effective method for purifying solid this compound is recrystallization .

  • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are generally suitable solvents for recrystallization.[2]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and briefly heat the solution.

    • Filter the hot solution to remove insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.[4]

If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A common eluent system would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.

Data Presentation: Reaction Condition Optimization

The following table summarizes the effect of different reaction conditions on the yield of hydrazide synthesis, based on analogous reactions. This data can serve as a starting point for optimizing the synthesis of this compound.

ParameterCondition ACondition BCondition CCondition D
Starting Ester Methyl 4-alkoxybenzoateEthyl 4-hydroxybenzoateEthyl 4-hydroxybenzoateMethyl 4-alkoxybenzoate
Hydrazine Hydrate (equiv.) ~10Large excessLarge excess~10
Solvent MethanolEthanolNone (Microwave)Methanol
Temperature Reflux60-70 °C180 WattsReflux
Reaction Time 6 hours2 hours3 minutes2 hours
Yield 92%[2]65%[3]93%[3]High (not specified)[2]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar benzhydrazides.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-phenoxybenzoate (1 equivalent) in methanol.

  • Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (10 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water to remove excess hydrazine hydrate. Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is a greener and faster alternative to conventional heating, adapted from a similar procedure.[3]

  • Reaction Setup: In a microwave-safe vessel, combine ethyl 4-phenoxybenzoate (1 equivalent) and hydrazine hydrate (a large excess).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 180 watts for approximately 3 minutes.

  • Isolation: After cooling, the product should precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the product with cold water and then a small amount of cold ethanol. The product may be of sufficient purity without further recrystallization.

Visualizations

SynthesisWorkflow General Synthesis Workflow for this compound start Start: Methyl/Ethyl 4-Phenoxybenzoate + Hydrazine Hydrate reaction Reaction: - Solvent (e.g., Methanol/Ethanol) or Neat - Conventional Heating (Reflux) or Microwave Irradiation start->reaction workup Work-up: - Cooling to induce precipitation - Removal of solvent (if necessary) reaction->workup isolation Isolation: - Vacuum filtration of crude product workup->isolation purification Purification: - Washing with cold water - Recrystallization (e.g., from Ethanol) isolation->purification product Final Product: Pure this compound purification->product

Caption: General synthesis and purification workflow for this compound.

TroubleshootingFlow Troubleshooting Guide for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes increase_time_temp Increase reaction time and/or temperature incomplete->increase_time_temp check_ratio Review Reactant Molar Ratio complete->check_ratio suboptimal_ratio Suboptimal check_ratio->suboptimal_ratio No optimal_ratio Optimal check_ratio->optimal_ratio Yes increase_hydrazine Increase excess of hydrazine hydrate suboptimal_ratio->increase_hydrazine check_purity Assess Purity of Starting Materials optimal_ratio->check_purity impure Impure check_purity->impure No pure Pure check_purity->pure Yes purify_reagents Purify/use fresh starting materials impure->purify_reagents optimize_workup Optimize Work-up and Purification pure->optimize_workup

References

Technical Support Center: 4-Phenoxybenzhydrazide Condensation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the yield of the 4-Phenoxybenzhydrazide condensation reaction. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause Solution
Low or No Product Yield Unfavorable pH: The reaction is highly pH-dependent. At neutral or high pH, the reaction rate is very slow.Adjust the reaction mixture to a pH range of 4.5-6 using a catalytic amount of a weak acid like glacial acetic acid.[1] This balances the need for a sufficiently nucleophilic hydrazine with the acid-catalyzed dehydration step.
Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low, especially if starting materials have low reactivity or steric hindrance.Increase the reaction temperature by refluxing the mixture. Extend the reaction time, monitoring progress using Thin Layer Chromatography (TLC).[2]
Poor Quality Reagents: Impurities in the 4-phenoxybenzaldehyde or hydrazine hydrate can interfere with the reaction. Hydrazine hydrate can degrade over time.Ensure the purity of starting materials. Use freshly opened or purified reagents. If necessary, recrystallize the 4-phenoxybenzaldehyde and use high-purity hydrazine hydrate.
Formation of Side Products (e.g., unexpected spots on TLC) Azine Formation: A common side reaction where the hydrazone product reacts with a second molecule of the aldehyde. This is more likely if there is an excess of the aldehyde.Use a strict 1:1 molar ratio of 4-phenoxybenzaldehyde to this compound. Try adding the aldehyde dropwise to the hydrazide solution to prevent localized excess.[1]
Hydrolysis of Product: The hydrazone product can be susceptible to hydrolysis, cleaving the C=N bond to revert to the starting materials, especially in the presence of excess acid and water.Avoid using strong acids as catalysts. After the reaction is complete, neutralize any excess acid before workup. Ensure the product is stored in a dry environment.
Difficulty in Product Purification/Isolation Product Oiling Out: The product may separate as an oil instead of a solid precipitate, making filtration difficult.After cooling the reaction to room temperature, place it in an ice bath to maximize precipitation. If it still oils out, try adding a small amount of a non-polar co-solvent or scratching the inside of the flask to induce crystallization.
Product Remains in Solution: The chosen solvent may be too good at dissolving the product even at low temperatures.If the product does not precipitate upon cooling, carefully reduce the solvent volume by rotary evaporation. The resulting concentrated solution should then be cooled again to encourage crystallization.
Product is Colored (Yellow/Brown) Impurities from Starting Material: Colored impurities in the 4-phenoxybenzaldehyde can carry through to the final product.Purify the starting aldehyde before the reaction. During purification of the final product, consider adding a small amount of activated charcoal to the hot recrystallization solution to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound condensation reaction?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1] This pH provides a balance between having a sufficiently nucleophilic hydrazine for the initial attack on the carbonyl carbon and enabling efficient acid-catalyzed dehydration of the carbinolamine intermediate.

Q2: Which solvent is best for this reaction?

A2: Alcohols such as ethanol or methanol are commonly used and effective solvents for this type of condensation reaction.[2] They are good at dissolving the reactants and, in many cases, allow for the product to precipitate upon cooling, simplifying purification.

Q3: Can I use a stronger acid, like HCl, as a catalyst to speed up the reaction?

A3: While a few drops of a strong acid can catalyze the reaction, it is generally recommended to use a weak acid like glacial acetic acid.[2] Strong acids can lead to the formation of the non-nucleophilic hydrazinium ion by protonating the hydrazine, which slows down or stops the reaction. They can also promote hydrolysis of the final hydrazone product.

Q4: My yield is consistently low. What are the most critical factors to check?

A4: The most critical factors to investigate for low yield are:

  • pH: Ensure the reaction medium is weakly acidic.

  • Purity of Reactants: Use high-purity 4-phenoxybenzaldehyde and this compound.

  • Reaction Conditions: Ensure you are allowing sufficient reaction time and, if necessary, using heat (reflux) to drive the reaction to completion. Monitor the reaction by TLC.

Q5: How can I best purify the final this compound product?

A5: Recrystallization is the most common and effective method for purifying solid hydrazones.[2] A good solvent system would be one where the product has high solubility at elevated temperatures and low solubility at room or colder temperatures, such as ethanol or methanol. If recrystallization is insufficient, column chromatography using a silica gel stationary phase may be required.

Data Presentation

The following table summarizes expected yields for analogous benzhydrazone syntheses under typical reaction conditions, providing a benchmark for what can be expected for the this compound reaction.

Hydrazide ReactantAldehyde ReactantSolventCatalystReaction Time (h)Yield (%)
4-MethoxybenzohydrazideVarious Aromatic AldehydesMethanolAcetic Acid378-92%[1]
4-HydroxybenzohydrazideVarious Aromatic AldehydesEthanolNone (Reflux)3-760-75%
4-HydroxybenzohydrazideVarious Aromatic AldehydesEthanolMicrowave (180W)0.05-0.1390-97%

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from established procedures for analogous hydrazone synthesis.[2]

Materials:

  • This compound

  • 4-Phenoxybenzaldehyde

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable amount of ethanol.

  • Addition of Aldehyde: To the stirred solution, add 1 equivalent of 4-phenoxybenzaldehyde.

  • Catalysis: Add a few drops (typically 2-3) of glacial acetic acid to the mixture.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to maximize the precipitation of the solid product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the purified product under vacuum.

  • Purification (if necessary): If the product is not pure, recrystallize it from a suitable solvent like ethanol.

Visualizations

The following diagrams illustrate the key chemical and logical processes involved in the synthesis and troubleshooting of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Process This compound This compound Nucleophilic_Attack Nucleophilic Attack This compound->Nucleophilic_Attack 4-Phenoxybenzaldehyde 4-Phenoxybenzaldehyde 4-Phenoxybenzaldehyde->Nucleophilic_Attack Carbinolamine_Intermediate Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine_Intermediate Acid Catalyst (H+) Dehydration Dehydration (-H2O) Carbinolamine_Intermediate->Dehydration 4-Phenoxybenzhydrazone 4-Phenoxybenzhydrazone Dehydration->4-Phenoxybenzhydrazone Product

Caption: Reaction pathway for 4-Phenoxybenzhydrazone synthesis.

Experimental_Workflow Start Start Dissolve_Reactants 1. Dissolve Reactants & Add Catalyst Start->Dissolve_Reactants Heat_Reflux 2. Heat to Reflux (2-4 hours) Dissolve_Reactants->Heat_Reflux Monitor_TLC 3. Monitor by TLC Heat_Reflux->Monitor_TLC Cool_Precipitate 4. Cool & Precipitate Monitor_TLC->Cool_Precipitate Filter_Wash 5. Filter & Wash Solid Cool_Precipitate->Filter_Wash Dry_Product 6. Dry Product Filter_Wash->Dry_Product End End Dry_Product->End

Caption: General experimental workflow for the condensation reaction.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_pH Is pH between 4.5-6? Low_Yield->Check_pH Adjust_pH Adjust pH with Acetic Acid Check_pH->Adjust_pH No Check_Purity Are reactants pure? Check_pH->Check_Purity Yes Re-evaluate Re-evaluate Experiment Adjust_pH->Re-evaluate Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Check_Conditions Increase Temp/Time? Check_Purity->Check_Conditions Yes Purify_Reagents->Re-evaluate Optimize_Conditions Reflux longer and monitor by TLC Check_Conditions->Optimize_Conditions Yes Check_Conditions->Re-evaluate No Optimize_Conditions->Re-evaluate

Caption: Decision tree for troubleshooting low reaction yield.

References

troubleshooting low yield in 4-Phenoxybenzhydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Phenoxybenzhydrazide, particularly in addressing low reaction yields.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to suboptimal reaction conditions and purification procedures. This guide provides a systematic approach to identifying and resolving these issues.

dot

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed sub_check Starting Material Purity Check start->sub_check reagent_quality Purity of 4-Phenoxybenzoic Acid or Ethyl 4-Phenoxybenzoate? sub_check->reagent_quality Check Reagents hydrazide_quality Quality of Hydrazine Hydrate? reagent_quality->hydrazide_quality [No] Impurities Present solution Implement Corrective Actions reagent_quality->solution [Yes] Purify/Use High-Purity Reagents solvent_quality Anhydrous Solvents Used? hydrazide_quality->solvent_quality [No] Degradation Evident hydrazide_quality->solution [Yes] Use Fresh/Titrated Hydrazine reaction_check Reaction Condition Optimization solvent_quality->reaction_check [No] Moisture Present solvent_quality->solution [Yes] Use Dry Solvents temp_time Incorrect Temperature or Reaction Time? reaction_check->temp_time Review Parameters stoichiometry Suboptimal Stoichiometry? temp_time->stoichiometry [No] Conditions as per Protocol temp_time->solution [Yes] Optimize Temperature & Time side_reactions Potential Side Reactions? stoichiometry->side_reactions [No] Ratios Correct stoichiometry->solution [Yes] Adjust Molar Ratios workup_check Work-up and Purification Issues side_reactions->workup_check [No] Byproducts Detected side_reactions->solution [Yes] Modify Conditions to Minimize hydrolysis Product Hydrolysis during Work-up? workup_check->hydrolysis Analyze Procedure purification_loss Product Loss during Purification? hydrolysis->purification_loss [No] pH Controlled hydrolysis->solution [Yes] Neutralize Carefully purification_loss->solution [No] Efficient Method Used purification_loss->solution [Yes] Optimize Recrystallization/Chromatography

Caption: A step-by-step workflow for diagnosing and resolving low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for preparing this compound:

  • Route A: From Ethyl 4-Phenoxybenzoate: This is a common and straightforward method involving the hydrazinolysis of the corresponding ester, ethyl 4-phenoxybenzoate, with hydrazine hydrate. The reaction is typically carried out in a protic solvent like ethanol under reflux.

  • Route B: From 4-Phenoxybenzoyl Chloride: This route involves the acylation of hydrazine hydrate with 4-phenoxybenzoyl chloride. This method is often faster but requires the prior synthesis of the acyl chloride from 4-phenoxybenzoic acid, for example, by using thionyl chloride or oxalyl chloride.

dot

Synthesis_Pathways Synthetic Pathways to this compound cluster_0 Route A: From Ester cluster_1 Route B: From Acyl Chloride Ethyl 4-Phenoxybenzoate Ethyl 4-Phenoxybenzoate 4-Phenoxybenzhydrazide_A This compound Ethyl 4-Phenoxybenzoate->4-Phenoxybenzhydrazide_A Reflux in Ethanol Hydrazine Hydrate_A Hydrazine Hydrate Hydrazine Hydrate_A->4-Phenoxybenzhydrazide_A 4-Phenoxybenzoic Acid 4-Phenoxybenzoic Acid 4-Phenoxybenzoyl Chloride 4-Phenoxybenzoyl Chloride 4-Phenoxybenzoic Acid->4-Phenoxybenzoyl Chloride Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->4-Phenoxybenzoyl Chloride 4-Phenoxybenzhydrazide_B This compound 4-Phenoxybenzoyl Chloride->4-Phenoxybenzhydrazide_B Acylation Hydrazine Hydrate_B Hydrazine Hydrate Hydrazine Hydrate_B->4-Phenoxybenzhydrazide_B

Caption: The two main synthetic routes for the preparation of this compound.

Q2: My reaction yield is significantly lower than expected. What are the most likely causes?

A2: Several factors can contribute to low yields. Here are the most common culprits:

  • Purity of Starting Materials: Impurities in 4-phenoxybenzoic acid, ethyl 4-phenoxybenzoate, or 4-phenoxybenzoyl chloride can lead to unwanted side reactions. The quality of hydrazine hydrate is also critical; it can decompose over time.

  • Reaction Conditions:

    • Temperature: For the ester route, insufficient temperature may lead to an incomplete reaction. For the acyl chloride route, the reaction is often exothermic and may require cooling to prevent side reactions.

    • Reaction Time: Incomplete conversion can occur if the reaction time is too short.

    • Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting material. An excess of hydrazine hydrate is commonly used to drive the reaction to completion.

  • Moisture: The presence of water can hydrolyze 4-phenoxybenzoyl chloride back to 4-phenoxybenzoic acid, significantly reducing the yield.

  • Side Reactions: The formation of byproducts, such as 1,2-bis(4-phenoxybenzoyl)hydrazine, can consume the starting materials and reduce the yield of the desired product.

Q3: How can I improve the yield of my this compound synthesis?

A3: To optimize the yield, consider the following strategies:

  • Ensure High-Purity Reagents: Use freshly purified starting materials. The purity of hydrazine hydrate can be checked by titration.

  • Optimize Reaction Conditions:

    • From Ester: Consider using microwave irradiation, which has been shown to increase yields and significantly reduce reaction times for analogous hydrazide syntheses.[1]

    • From Acyl Chloride: Perform the reaction under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride. Add the acyl chloride solution dropwise to a cooled solution of hydrazine hydrate to control the exothermic reaction.

  • Adjust Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.5 to 2 equivalents) to ensure complete conversion of the ester or acyl chloride.

  • Effective Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to remove unreacted starting materials and byproducts.

ParameterConventional Heating (Reflux)Microwave Irradiation
Reaction Time 2-6 hours3-10 minutes
Typical Yield 65-80%>90%
Solvent EthanolEthanol or Water
A comparative overview of reaction conditions for the synthesis of analogous aryl hydrazides.[1]
Q4: What are the potential side reactions, and how can I minimize them?

A4: The primary side reaction of concern is the formation of the 1,2-diacylhydrazine byproduct, 1,2-bis(4-phenoxybenzoyl)hydrazine. This occurs when one molecule of hydrazine reacts with two molecules of 4-phenoxybenzoyl chloride.

To minimize this side reaction:

  • Use an excess of hydrazine hydrate: This ensures that the acyl chloride is more likely to react with a fresh hydrazine molecule rather than the already mono-acylated product.

  • Control the addition of the acyl chloride: Slow, dropwise addition of the 4-phenoxybenzoyl chloride solution to the hydrazine hydrate solution helps to maintain a high local concentration of hydrazine, favoring the formation of the desired mono-acyl product.

  • Maintain a low reaction temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reactivity and reduce the likelihood of over-acylation.

dot

Side_Reaction Side Reaction in Acyl Chloride Route acyl_chloride 4-Phenoxybenzoyl Chloride product This compound (Desired Product) acyl_chloride->product + 1 eq. Hydrazine side_product 1,2-bis(4-phenoxybenzoyl)hydrazine (Side Product) acyl_chloride->side_product hydrazine Hydrazine hydrazine->product product->side_product + 1 eq. Acyl Chloride

Caption: The formation of the desired product and the potential side product in the synthesis of this compound from its acyl chloride.

Experimental Protocols

Protocol A: Synthesis from Ethyl 4-Phenoxybenzoate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-phenoxybenzoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol B: Synthesis from 4-Phenoxybenzoyl Chloride
  • Preparation of 4-Phenoxybenzoyl Chloride: To a solution of 4-phenoxybenzoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution or by IR spectroscopy). Remove the excess chlorinating agent and solvent under reduced pressure to obtain crude 4-phenoxybenzoyl chloride, which can be used directly in the next step.

  • Reaction with Hydrazine Hydrate: In a separate flask, prepare a solution of hydrazine hydrate (2-3 equivalents) in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane) and cool it to 0 °C.

  • Acylation: Slowly add a solution of the crude 4-phenoxybenzoyl chloride in the same solvent to the cooled hydrazine hydrate solution with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

References

4-Phenoxybenzhydrazide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Phenoxybenzhydrazide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound possesses a chemical structure with significant nonpolar character due to the presence of two aromatic rings. This hydrophobicity limits its ability to readily dissolve in polar aqueous solutions like phosphate-buffered saline (PBS), Tris, or HEPES buffers.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for preparing a high-concentration stock solution of this compound and other poorly aqueous-soluble hydrazide compounds.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A3: The tolerance to DMSO varies between cell lines. A final concentration of 0.1% DMSO is generally considered safe for most cell lines with minimal cytotoxic effects. Some robust cell lines may tolerate up to 0.5% or even 1% DMSO for short-term exposure. However, it is always recommended to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution is a common issue. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent this. Key strategies include using a higher final DMSO concentration (if tolerated by your assay), preparing an intermediate dilution, and adding the stock solution to the buffer with vigorous mixing.

Q5: How should I store my this compound solutions?

A5: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to aliquot them to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment. For a related compound, 4-Aminobenzoic acid hydrazide, it is not recommended to store the aqueous solution for more than one day.[1]

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to address common solubility problems encountered with this compound.

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of the compound exceeds its solubility limit in the final aqueous solution. The rapid change in solvent polarity causes the compound to crash out of solution.1. Optimize Final DMSO Concentration: Determine the maximum DMSO concentration your experimental system can tolerate (e.g., 0.1%, 0.5%). A higher final DMSO concentration will improve solubility. 2. Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions of your DMSO stock in the aqueous buffer. 3. Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. 4. Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) may temporarily increase the solubility of the compound during dilution. Ensure the final experimental temperature is appropriate for your assay.
Cloudiness or visible particles in the final working solution. Incomplete dissolution or precipitation over time.1. Sonication: After dilution, sonicate the working solution for a few minutes to aid in the dissolution of any small particles. 2. Fresh Preparation: Prepare the final working solution immediately before use to minimize the time for potential precipitation. 3. Filter Sterilization: If sterile conditions are required, use a 0.22 µm syringe filter compatible with your final solvent composition (e.g., PVDF for solutions containing low percentages of DMSO). Be aware that this may remove undissolved compound, so it's best to ensure complete dissolution first.
Inconsistent experimental results. Inaccurate concentration of the compound due to partial dissolution or precipitation.1. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your experiment. 2. Consistent Protocol: Use a standardized and validated protocol for preparing your this compound solutions for all experiments to ensure reproducibility.

Quantitative Solubility Data

Compound Solvent Solubility
4-Aminobenzoic acid hydrazideDMSO~14 mg/mL[1]
4-Aminobenzoic acid hydrazideDimethyl formamide (DMF)~10 mg/mL[1]
4-Aminobenzoic acid hydrazide1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocol: Preparation of a this compound Working Solution

This protocol provides a general method for preparing a working solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Aqueous buffer (e.g., PBS, TRIS, HEPES), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a 10 mM DMSO Stock Solution:

    • Calculate the mass of this compound required to make a 10 mM stock solution in your desired volume of DMSO. (Molecular Weight of this compound: 228.25 g/mol ).

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. This is your 10 mM stock solution .

  • Prepare the Final Working Solution (Example: 10 µM in PBS with 0.1% DMSO):

    • To achieve a final concentration of 10 µM with 0.1% DMSO, you will perform a 1:1000 dilution of the 10 mM stock solution into your aqueous buffer.

    • Option A (Direct Dilution):

      • Add 999 µL of sterile PBS to a sterile microcentrifuge tube.

      • While vortexing the PBS, slowly add 1 µL of the 10 mM stock solution .

      • Continue to vortex for at least 30 seconds to ensure thorough mixing.

    • Option B (Intermediate Dilution to prevent precipitation):

      • Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile PBS. Vortex thoroughly. This gives you a 1 mM intermediate solution in 10% DMSO.

      • Prepare a 1:100 final dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of sterile PBS. Vortex thoroughly. This is your 10 µM working solution in 0.1% DMSO.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution in your experiment immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay powder This compound (Powder) stock High Concentration Stock Solution (e.g., 10 mM in DMSO) powder->stock Dissolve dmso 100% DMSO dmso->stock working Final Working Solution (e.g., 10 µM in 0.1% DMSO) stock->working Dilute buffer Aqueous Buffer (e.g., PBS, TRIS, HEPES) buffer->working assay Cell-Based Assay working->assay Add to cells

Caption: Experimental workflow for preparing this compound solutions.

enzyme_inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalyzes Inhibitor This compound Substrate Substrate Substrate->Product Inhibitor->Enzyme Binds to Active Site

Caption: General mechanism of competitive enzyme inhibition by this compound.

References

Technical Support Center: Resolving 4-Phenoxybenzhydrazide Precipitation in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with 4-Phenoxybenzhydrazide in their bioassays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to help you overcome these challenges and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?

A1: This common phenomenon is known as "solvent shock."[1] this compound, like many organic small molecules, is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) but has low aqueous solubility.[2] When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound's solubility to decrease dramatically, leading to precipitation.[2][3]

Q2: I observed that my this compound precipitates over time in the incubator. What could be the cause?

A2: Precipitation that occurs over time during incubation can be due to several factors. A shift in temperature, for instance, from room temperature to 37°C, can alter the solubility of the compound.[1] Additionally, the pH of the cell culture medium can change due to the CO2 environment and cellular metabolism, which may affect the solubility of pH-sensitive compounds.[1] It is also possible that the compound is interacting with components in the media, such as salts and proteins, leading to precipitation over time.[1]

Q3: What is the maximum concentration of DMSO I should use in my bioassay?

A3: It is recommended to keep the final concentration of DMSO in your assay as low as possible, generally below 1% (v/v). For particularly sensitive cell-based assays, a final concentration of less than 0.1% is often preferred.[4][5] High concentrations of DMSO can not only contribute to compound precipitation but may also have direct effects on the biological system you are studying, leading to artifacts in your data.[2]

Q4: Can the composition of my assay buffer influence the solubility of this compound?

A4: Absolutely. The pH of the buffer is a critical factor, especially for ionizable compounds.[1][4] The presence of salts and proteins in the buffer can also impact solubility.[1] For example, some compounds may be more soluble in the presence of serum proteins. It is advisable to test the solubility of this compound in your specific assay buffer.

Q5: Are there any additives I can use to improve the solubility of this compound in my assay?

A5: Yes, certain additives can enhance solubility. Non-ionic detergents like Tween-20 or Triton X-100, typically at low concentrations (0.001% to 0.01%), can help solubilize hydrophobic compounds.[4] Another common strategy is the use of cyclodextrins, which can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][6][7] However, it is crucial to first confirm that any additive does not interfere with the assay itself.[4]

Troubleshooting Guide

If you are experiencing precipitation with this compound, this guide will help you identify the potential cause and find a suitable solution.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock into aqueous buffer.Solvent Shock : The rapid change in solvent polarity is causing the compound to crash out of solution.[1][3]- Stepwise Dilution : Perform serial dilutions. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[3]- Slow Addition with Mixing : Add the stock solution dropwise to the aqueous buffer while vortexing or swirling vigorously to ensure rapid dispersal.[1][3]- Pre-warm the Aqueous Solution : Warming the buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility.[1]
Precipitation occurs over time during incubation at 37°C.Temperature-Dependent Solubility : The compound is less soluble at the incubation temperature.[1] pH Shift : The pH of the medium is changing over time, affecting solubility.[1] Interaction with Media Components : The compound may be interacting with salts or proteins in the media.[1]- Pre-warm Media : Ensure the cell culture media is pre-warmed to 37°C before adding the compound.[1]- Buffer Optimization : Use a medium with a stronger buffering capacity (e.g., supplemented with HEPES) to maintain a stable pH.[1]- Solubility in Different Media : Test the compound's solubility in simpler buffers (e.g., PBS) versus the complete cell culture medium to see if media components are the issue.[1]
Precipitation is observed only at higher concentrations of this compound.Exceeding Solubility Limit : The higher concentrations are above the compound's maximum solubility in the assay buffer.[1][4]- Determine Maximum Soluble Concentration : Perform a solubility test to find the highest concentration at which the compound remains in solution in your specific assay buffer.[4]- Adjust Experimental Design : If possible, work at concentrations below the determined solubility limit.
Precipitation occurs after freeze-thaw cycles of the DMSO stock solution.Poor Low-Temperature Solubility : The compound may have limited solubility in DMSO at low temperatures.[1] Water Absorption by DMSO : DMSO is hygroscopic and can absorb water, which can reduce the solubility of the compound.[1]- Aliquot Stock Solutions : Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[1]- Use Anhydrous DMSO : Prepare stock solutions using high-quality, anhydrous DMSO.[1]- Warm and Vortex Before Use : Before each use, gently warm the stock solution to room temperature and vortex to ensure any precipitate is redissolved.[1]

Experimental Protocols

Protocol for Preparing this compound Working Solutions

This protocol provides a step-by-step method for preparing working solutions of this compound to minimize the risk of precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Ensure the compound is completely dissolved. Gentle warming or vortexing may be necessary.

    • Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Perform Intermediate Dilutions (if necessary):

    • If a large dilution is required to reach your final assay concentration, it is best to perform one or more intermediate dilutions.

    • For example, dilute the 10 mM stock solution to 1 mM in 100% DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your final aqueous assay buffer to the temperature of your experiment (e.g., 37°C).[1]

    • Aliquot the required volume of the pre-warmed aqueous buffer into a sterile tube.

    • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.[3]

    • Ensure the final DMSO concentration in your working solution is as low as possible and consistent across all experimental and control groups.[4]

Visualizations

Experimental Workflow for Troubleshooting Precipitation

G start Precipitation Observed check_stock Check Stock Solution: - Aliquoted? - Freeze-thaw cycles? - Clear at RT? start->check_stock prep_method Review Preparation Method: - Direct dilution? - Vigorous mixing? start->prep_method check_conc Check Concentration: - Is it too high? start->check_conc check_buffer Check Buffer/Media: - pH stable? - Temperature effects? start->check_buffer adjust_prep Adjust Preparation: - Use stepwise dilution - Add stock to vortexing buffer check_stock->adjust_prep If issues found prep_method->adjust_prep retest Re-test Assay adjust_prep->retest determine_sol Determine Max Solubility in Assay Buffer check_conc->determine_sol If high test_lower_conc Test Lower Concentrations determine_sol->test_lower_conc test_lower_conc->retest optimize_buffer Optimize Buffer: - Add HEPES - Test co-solvents (e.g., 0.5% PEG) - Add surfactant (e.g., 0.01% Tween-20) check_buffer->optimize_buffer optimize_buffer->retest end_success Problem Resolved retest->end_success Precipitation gone end_fail Consult Further retest->end_fail Still precipitates G compound This compound receptor GPCR compound->receptor Inhibits? g_protein G Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A second_messenger->kinase transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

References

Technical Support Center: Crystallization of 4-Phenoxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of 4-phenoxybenzhydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered when crystallizing this compound derivatives?

A1: The most frequently reported issues include:

  • Oiling out: The compound separates as a liquid instead of a solid.

  • Formation of very fine needles or microcrystals: These are often difficult to filter and handle.

  • Complete failure to crystallize: The compound remains in solution even after cooling and concentration.

  • Inclusion of solvent: The resulting crystals may trap solvent molecules, affecting purity and analysis.

Q2: How do I choose a suitable solvent for the recrystallization of my this compound derivative?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1][2] A general guideline is to test a range of solvents with varying polarities. Based on the structure of this compound, which contains both polar (hydrazide) and non-polar (phenoxy) moieties, suitable solvents could include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and potentially mixed solvent systems with water or non-polar solvents like hexane or toluene.[1][3]

Q3: My compound "oils out" during cooling. What should I do?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated. To address this, you can try the following:

  • Add more solvent to the hot solution to decrease the concentration.[4]

  • Reheat the solution to dissolve the oil and then cool it more slowly.

  • Use a lower-boiling point solvent.

  • Employ a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at the elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[1][4]

Q4: How can I induce crystallization if my compound remains in a supersaturated solution?

A4: If crystals do not form spontaneously, you can try the following techniques:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.[5][6]

  • Seeding: Introduce a tiny crystal of the pure compound into the supersaturated solution. This provides a template for crystal growth.[5][6]

  • Cooling to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.[6]

  • Reducing the volume of the solvent: If the solution is not sufficiently saturated, you can evaporate some of the solvent and then allow it to cool again.[5]

Q5: The crystals I obtained are very small. How can I grow larger crystals?

A5: The formation of large, well-defined crystals is favored by slow cooling.[1] To achieve this, you can:

  • Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed.

  • Insulate the flask with a cloth or by placing it in a warm water bath that is allowed to cool to room temperature.

  • Avoid agitating or moving the flask during the cooling process.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your crystallization experiments.

Problem Question Possible Cause(s) Troubleshooting Steps
Oiling Out My compound is separating as an oil instead of crystals.1. The solution is too concentrated.2. The cooling rate is too fast.3. The melting point of the compound is lower than the boiling point of the solvent.1. Reheat the mixture and add more of the hot solvent until the oil dissolves. Allow to cool slowly.2. Use a mixed-solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise while hot until turbidity appears, then cool slowly.3. Choose a solvent with a lower boiling point.
No Crystal Formation I have cooled my solution, but no crystals have formed.1. The solution is not sufficiently saturated.2. Nucleation has not been initiated.1. Evaporate some of the solvent to increase the concentration and then cool again.2. Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling to a lower temperature (ice bath).[5][6]
Formation of Fine Needles My product crystallizes as very fine needles that are difficult to filter.1. The solution is cooling too rapidly.2. The compound has a natural tendency to form needles.1. Ensure a very slow cooling rate. Insulate the flask to slow down heat loss.2. Try a different solvent or a mixed-solvent system. Sometimes, changing the solvent environment can alter the crystal habit.
Low Recovery Yield I have a very low yield of recrystallized product.1. Too much solvent was used.2. The crystals were washed with a solvent in which they are too soluble.3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.3. Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution.[4]
Product is Still Impure My recrystallized product shows impurities upon analysis.1. The cooling rate was too fast, trapping impurities.2. The chosen solvent is not effective at separating the desired compound from the impurities.1. Allow the solution to cool slowly and without disturbance.2. Perform a second recrystallization with the same or a different solvent system.3. If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration.[2]

Experimental Protocols

Protocol 1: Determination of Solvent Solubility Profile

A systematic approach to determining the solubility of your this compound derivative is crucial for successful recrystallization.

Materials:

  • This compound derivative

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Screening at Room Temperature:

    • Add approximately 10-20 mg of your compound to a series of labeled test tubes.

    • To each tube, add 0.5 mL of a different solvent.

    • Vortex each tube for 1-2 minutes and observe.[7]

    • Classify the solubility as "soluble," "partially soluble," or "insoluble."

  • Hot Solvent Solubility Test:

    • For solvents in which the compound was "partially soluble" or "insoluble" at room temperature, gently heat the test tubes in a heating block or water bath.

    • Observe if the compound dissolves upon heating.

    • Note the solvents where the compound is soluble when hot but poorly soluble at room temperature. These are good candidates for single-solvent recrystallization.

Data Presentation:

Table 1: Qualitative Solubility of a Hypothetical this compound Derivative

SolventSolubility at Room TemperatureSolubility when Hot
WaterInsolubleInsoluble
EthanolPartially SolubleSoluble
MethanolSolubleSoluble
IsopropanolPartially SolubleSoluble
AcetoneSolubleSoluble
Ethyl AcetatePartially SolubleSoluble
TolueneInsolublePartially Soluble
HexaneInsolubleInsoluble

Table 2: User-Determined Quantitative Solubility Data

DerivativeSolventTemperature (°C)Solubility (mg/mL)
[User to Input][User to Input][User to Input][User to Input]
[User to Input][User to Input][User to Input][User to Input]
[User to Input][User to Input][User to Input][User to Input]
Protocol 2: Single-Solvent Recrystallization

This protocol is suitable when a single solvent has been identified that dissolves the compound when hot but not when cold.

Materials:

  • Crude this compound derivative

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding the hot solvent in small portions until the compound just dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 3: Mixed-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics.

Materials:

  • Crude this compound derivative

  • A "good" solvent (in which the compound is highly soluble)

  • A "poor" solvent or "anti-solvent" (in which the compound is poorly soluble, but is miscible with the "good" solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Visualizations

experimental_workflow start Crude this compound Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A general experimental workflow for the recrystallization of this compound derivatives.

troubleshooting_logic start Crystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No add_solvent Add More Solvent / Use Mixed Solvent oiling_out->add_solvent Yes fine_needles Fine Needles Formed? no_crystals->fine_needles No induce_crystallization Induce Crystallization (Scratch / Seed) no_crystals->induce_crystallization Yes slow_cooling Ensure Slower Cooling fine_needles->slow_cooling Yes success Successful Crystallization fine_needles->success No add_solvent->start induce_crystallization->start slow_cooling->start

Caption: A logical workflow for troubleshooting common crystallization problems.

References

identifying and removing side products in 4-Phenoxybenzhydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenoxybenzhydrazide. Our aim is to help you identify and remove common side products to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: During the synthesis of this compound via the reaction of a 4-phenoxybenzoate ester (e.g., methyl 4-phenoxybenzoate) with hydrazine hydrate, several side products and impurities can form. The most common include:

  • Unreacted Starting Material: Residual methyl 4-phenoxybenzoate.

  • Diacylhydrazine Side Product: N,N'-bis(4-phenoxybenzoyl)hydrazine can form when the desired this compound reacts with another molecule of the starting ester.

  • Hydrolysis Product: 4-Phenoxybenzoic acid may be present due to the hydrolysis of the starting ester or the final product, particularly if moisture is present.

Q2: How can I monitor the progress of my reaction and detect the presence of side products?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress and identifying the presence of impurities. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and major side products on a silica gel plate. The spots can be visualized under UV light.

Q3: What is the primary method for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical for successful purification.

Q4: Which solvents are recommended for the recrystallization of this compound?

A4: Polar organic solvents are generally good candidates for recrystallizing this compound. Ethanol, methanol, and aqueous ethanol mixtures are commonly used. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Ensure a sufficient excess of hydrazine hydrate is used. - Extend the reaction time or increase the reaction temperature as appropriate. - Monitor the reaction by TLC until the starting ester spot disappears or is significantly diminished.
Side Reaction Dominance - Control the reaction temperature to minimize the formation of the diacylhydrazine side product. - Add the hydrazine hydrate slowly to the reaction mixture.
Product Loss During Workup - When washing the crude product, use cold solvents to minimize dissolution of the desired hydrazide.

Issue 2: Presence of N,N'-bis(4-phenoxybenzoyl)hydrazine in the Final Product

Identification Removal Strategy
This diacylhydrazine is less polar than the desired product and will have a higher Rf value on a TLC plate.Recrystallization: This side product is often less soluble in polar solvents like ethanol compared to this compound. Careful recrystallization from a minimal amount of hot ethanol should leave the majority of the diacylhydrazine impurity in the mother liquor. Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient elution with an ethyl acetate/hexane solvent system can effectively separate the two compounds.

Issue 3: Presence of 4-Phenoxybenzoic Acid in the Final Product

Identification Removal Strategy
This acidic impurity can be detected by a streak on the TLC plate or by its characteristic spectroscopic signals.Aqueous Wash: During the workup, wash the organic layer containing the crude product with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). The 4-phenoxybenzoic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, which can then be separated. Recrystallization: 4-Phenoxybenzoic acid has different solubility properties than the hydrazide and can often be removed by careful recrystallization.

Data Presentation

Table 1: Solubility Characteristics of this compound and Potential Impurities

Compound Water Ethanol Methanol Ethyl Acetate Hexane
This compound Sparingly solubleSoluble when hot, less soluble when coldSoluble when hot, less soluble when coldModerately solubleInsoluble
Methyl 4-Phenoxybenzoate InsolubleSolubleSolubleSolubleSoluble
N,N'-bis(4-phenoxybenzoyl)hydrazine InsolubleSparingly solubleSparingly solubleSlightly solubleInsoluble
4-Phenoxybenzoic Acid Slightly soluble in hot waterSolubleSolubleSolubleSparingly soluble

Note: This table provides a qualitative summary. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser, add methyl 4-phenoxybenzoate (1 equivalent).

  • Add a suitable solvent, such as ethanol or methanol.

  • Add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold water and then a small amount of cold ethanol to remove excess hydrazine hydrate and other water-soluble impurities.

  • Dry the crude this compound before proceeding with purification.

Protocol 2: Purification of this compound by Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Visualizations

Synthesis_Pathway Methyl 4-phenoxybenzoate Methyl 4-phenoxybenzoate This compound This compound Methyl 4-phenoxybenzoate->this compound Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound

Caption: Synthesis of this compound.

Side_Reaction_Pathway Methyl 4-phenoxybenzoate Methyl 4-phenoxybenzoate N,N'-bis(4-phenoxybenzoyl)hydrazine N,N'-bis(4-phenoxybenzoyl)hydrazine Methyl 4-phenoxybenzoate->N,N'-bis(4-phenoxybenzoyl)hydrazine Reaction with Product 4-Phenoxybenzoic Acid 4-Phenoxybenzoic Acid Methyl 4-phenoxybenzoate->4-Phenoxybenzoic Acid Hydrolysis This compound This compound This compound->N,N'-bis(4-phenoxybenzoyl)hydrazine H2O H2O H2O->4-Phenoxybenzoic Acid

Caption: Common side reactions in the synthesis.

Purification_Workflow Crude Product Crude Product Dissolution in Hot Solvent Dissolution in Hot Solvent Crude Product->Dissolution in Hot Solvent Hot Filtration Hot Filtration Dissolution in Hot Solvent->Hot Filtration Cooling and Crystallization Cooling and Crystallization Hot Filtration->Cooling and Crystallization Insoluble Impurities Insoluble Impurities Hot Filtration->Insoluble Impurities Vacuum Filtration Vacuum Filtration Cooling and Crystallization->Vacuum Filtration Pure this compound Pure this compound Vacuum Filtration->Pure this compound Soluble Impurities (in mother liquor) Soluble Impurities (in mother liquor) Vacuum Filtration->Soluble Impurities (in mother liquor)

Caption: Purification by recrystallization.

Technical Support Center: Enhancing the In Vivo Solubility of 4-Phenoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the aqueous solubility of 4-Phenoxybenzhydrazide for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is precipitating upon dilution in aqueous media for my in vivo study. What can I do?

A1: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for poorly soluble compounds like this compound. This is often due to the compound's low aqueous solubility. Several formulation strategies can be employed to overcome this challenge. The choice of method will depend on the specific requirements of your study, including the desired dose, route of administration, and toxicity considerations of the excipients.

Key strategies to consider include:

  • Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and water can increase the solubility of your compound.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can significantly enhance its apparent aqueous solubility.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, thereby improving the dissolution rate and apparent solubility.

  • pH Adjustment/Salt Formation: If this compound has an ionizable group, adjusting the pH of the vehicle or forming a salt can increase its solubility.

It is crucial to evaluate the physical and chemical stability of any new formulation, as well as the potential for excipient-related toxicity in your in vivo model.

Q2: What are the most common co-solvents used for in vivo studies, and what are the typical concentration ranges?

A2: Co-solvents are a widely used and straightforward approach to solubilizing poorly water-soluble drugs for parenteral and oral administration.[1][2][3] The selection of a co-solvent and its concentration is a critical balance between achieving the desired drug solubility and minimizing potential toxicity.

Commonly used co-solvents for preclinical in vivo studies include:

Co-solventTypical Concentration Range for In Vivo UseKey Considerations
Dimethyl Sulfoxide (DMSO)< 10% (often much lower, e.g., < 1-5%)Can have pharmacological effects and may cause local irritation. Use the lowest effective concentration.
Ethanol5-20%Generally well-tolerated at lower concentrations.
Polyethylene Glycol 400 (PEG 400)10-60%A viscous solvent, often used in combination with other co-solvents to reduce viscosity.
Propylene Glycol (PG)10-50%Can cause hyperosmolality and other side effects at high doses.
N-Methyl-2-pyrrolidone (NMP)< 25%A powerful solvent, but potential for developmental toxicity should be considered.

Note: The maximum tolerated concentration of any co-solvent should be determined in preliminary vehicle toxicity studies in the specific animal model being used. It is often beneficial to use a combination of co-solvents to maximize solubility while keeping the concentration of any single solvent low.

Q3: How can cyclodextrins improve the solubility of this compound, and which type should I choose?

A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][5] They can form inclusion complexes with poorly soluble "guest" molecules like this compound, effectively encapsulating the hydrophobic drug and increasing its apparent aqueous solubility.[4][6] This complexation can also improve drug stability and bioavailability.[7][8]

Commonly used cyclodextrins in pharmaceutical development include:

Cyclodextrin DerivativeKey Properties
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and a favorable safety profile for parenteral and oral administration. Often a first choice for solubility enhancement.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a good safety profile, particularly for parenteral formulations. The negative charge can influence interactions with the guest molecule.
Randomly Methylated-β-cyclodextrin (RM-β-CD) High solubilizing capacity but can be associated with higher toxicity compared to HP-β-CD and SBE-β-CD.[5]

The selection of the most suitable cyclodextrin is typically determined through phase solubility studies. These studies involve preparing saturated solutions of this compound in the presence of increasing concentrations of the cyclodextrin to determine the extent of solubility enhancement.

Q4: What are the advantages of using a nanoparticle formulation for in vivo delivery of this compound?

A4: Formulating this compound as a nanoparticle suspension can offer several advantages for in vivo studies, primarily by increasing the surface area of the drug, which leads to an increased dissolution rate and apparent solubility.[9][10] This can result in improved oral bioavailability.[9]

Key benefits of nanoparticle formulations include:

  • Enhanced Dissolution Rate: According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[9]

  • Improved Bioavailability: The increased dissolution rate can lead to higher and more consistent absorption of the drug from the gastrointestinal tract.[9]

  • Potential for High Drug Loading: Nanosuspensions are carrier-free systems, allowing for a high concentration of the active pharmaceutical ingredient (API).[11]

  • Versatility in Administration Routes: Nanosuspensions can be adapted for oral, parenteral, and other routes of administration.

Common methods for preparing nanosuspensions include media milling and high-pressure homogenization.[1][9] These techniques reduce the particle size of the drug in a liquid dispersion medium, which is stabilized by surfactants or polymers to prevent aggregation.[11]

Troubleshooting Guides

Issue 1: Low Solubility of this compound in a Co-solvent System
Symptom Possible Cause Suggested Solution
The desired concentration of this compound cannot be achieved even with a single co-solvent.The solubilizing capacity of the single co-solvent is insufficient.1. Use a Co-solvent Blend: Systematically test combinations of two or more co-solvents (e.g., DMSO/PEG 400/Water or Ethanol/Propylene Glycol/Water). A ternary phase diagram can be constructed to identify optimal solvent ratios. 2. Incorporate a Surfactant: Add a non-ionic surfactant like Polysorbate 80 or Cremophor EL to the co-solvent system to aid in solubilization through micelle formation.[12]
The compound dissolves initially but precipitates over time or upon temperature changes.The formulation is a supersaturated and thermodynamically unstable solution.1. Include a Precipitation Inhibitor: Add a polymer such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) to the formulation. These polymers can inhibit crystal growth and maintain a supersaturated state. 2. Re-evaluate the Co-solvent System: The chosen co-solvent system may not be optimal for maintaining stability. Further screening of different co-solvents and their ratios is recommended.
Issue 2: Difficulty in Preparing a Stable this compound-Cyclodextrin Complex
Symptom Possible Cause Suggested Solution
Limited solubility enhancement is observed in phase solubility studies.The chosen cyclodextrin is not a good fit for the geometry and polarity of this compound.1. Screen Different Cyclodextrins: Evaluate other types of cyclodextrins (e.g., if HP-β-CD shows poor results, test SBE-β-CD or γ-cyclodextrin). 2. Optimize Complexation Conditions: Vary the pH, temperature, and mixing time during complex formation to improve the efficiency of encapsulation.
The lyophilized cyclodextrin complex is difficult to reconstitute or shows poor dissolution.The complexation was incomplete, or the lyophilization cycle was not optimized.1. Confirm Complex Formation: Use analytical techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), or Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex. 2. Optimize Lyophilization: Adjust the freezing and drying rates during lyophilization to ensure the formation of a porous and easily reconstitutable cake.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a Co-solvent Formulation
  • Solubility Screening: a. Prepare saturated solutions of this compound in various individual co-solvents (e.g., DMSO, PEG 400, Ethanol, Propylene Glycol). b. Equilibrate the solutions for 24 hours with continuous agitation. c. Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Formulation Development: a. Based on the screening results, select the co-solvents with the highest solubilizing capacity. b. Prepare a series of vehicle blends with varying ratios of the selected co-solvents and an aqueous component (e.g., saline or PBS). c. Determine the solubility of this compound in each blend to identify the optimal formulation that meets the target concentration.

  • Stability Assessment: a. Prepare the final formulation at the target concentration. b. Store the formulation under different conditions (e.g., 4°C, room temperature) and monitor for any signs of precipitation or chemical degradation over a defined period. c. Analyze the drug concentration at various time points to assess chemical stability.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Lyophilization
  • Phase Solubility Study: a. Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-40% w/v HP-β-CD). b. Add an excess amount of this compound to each solution. c. Agitate the suspensions at a constant temperature for 48-72 hours to reach equilibrium. d. Filter the samples through a 0.22 µm filter and determine the concentration of dissolved drug in the filtrate by HPLC. e. Plot the drug solubility as a function of cyclodextrin concentration to determine the complexation efficiency.

  • Preparation of the Solid Complex: a. Prepare a solution of the cyclodextrin in water at a concentration determined from the phase solubility study. b. Add this compound to the cyclodextrin solution (typically in a 1:1 or 1:2 molar ratio). c. Stir the mixture for 24-48 hours. A co-solvent like ethanol may be added in a small amount to facilitate initial dissolution and then removed by evaporation. d. Freeze the resulting solution (e.g., at -80°C). e. Lyophilize the frozen solution until a dry powder is obtained.

  • Characterization: a. Assess the dissolution rate of the lyophilized powder compared to the unformulated drug. b. Characterize the solid state of the complex using DSC and PXRD to confirm the amorphous nature and successful complexation.

Visualizations

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_formulation Phase 2: Formulation Development cluster_characterization Phase 3: Characterization & Selection cluster_invivo Phase 4: In Vivo Evaluation start Define Target Concentration & Route sol_screen Solubility Screening (Co-solvents, CDs, Surfactants) start->sol_screen co_solvent Co-solvent System Optimization sol_screen->co_solvent High organic solubility cyclo Cyclodextrin Complexation sol_screen->cyclo Forms inclusion complex nano Nanosuspension Preparation sol_screen->nano Poor solubility in all vehicles phys_char Physicochemical Characterization (Appearance, pH, Stability) co_solvent->phys_char cyclo->phys_char nano->phys_char invitro_diss In Vitro Dissolution/ Release Testing phys_char->invitro_diss select Select Lead Formulation invitro_diss->select vehicle_tox Vehicle Toxicity Study select->vehicle_tox pk_study Pharmacokinetic (PK) Study vehicle_tox->pk_study cyclodextrin_complexation cluster_reactants Components cluster_process Process cluster_product Result drug This compound (Poorly Soluble Guest) plus + cd Cyclodextrin (Hydrophilic Host) process_node Complexation (in Aqueous Solution) plus->process_node complex Inclusion Complex (Enhanced Aqueous Solubility) process_node->complex

References

Technical Support Center: Refining Purification Techniques for 4-Phenoxybenzhydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-phenoxybenzhydrazide and its analogs.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound analogs.

Problem 1: Low Yield After Recrystallization

Possible CauseSuggested Solution
Incomplete initial reaction: Starting material carryover complicates purification and reduces the yield of the desired product.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before initiating workup and purification.
Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.Select a solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or methanol are often good starting points for benzhydrazide derivatives.[1][2] For compounds that are highly soluble, a mixed solvent system (e.g., ethanol/water) can be employed to reduce solubility upon cooling.[3]
Excessive Solvent Use: Using too much solvent will keep the product dissolved even after cooling, leading to poor recovery.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization: Crystals forming during hot filtration can lead to significant loss of product.Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the hot solution containing the dissolved product.
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals.Allow the hot solution to cool slowly to room temperature to allow for the formation of larger, purer crystals before placing it in an ice bath to maximize yield.[3]

Problem 2: Oily Product Instead of Crystals

Possible CauseSuggested Solution
High Concentration of Impurities: The presence of significant impurities can lower the melting point of the mixture and prevent crystallization.Purify the crude product using column chromatography before attempting recrystallization.
Supersaturation: The solution is too concentrated, leading to the separation of the product as a liquid phase.Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.
Lack of Nucleation Sites: Crystal growth may not initiate spontaneously.Add a seed crystal of the pure compound to the cooled solution to induce crystallization. Alternatively, gently scratch the inside of the flask with a glass rod at the solvent line.

Problem 3: Persistent Impurities After Purification

Possible CauseSuggested Solution
Co-crystallization of Impurities: Impurities with similar solubility profiles to the target compound may crystallize along with the product.A second recrystallization step may be necessary. If impurities persist, column chromatography is recommended.
Inadequate Washing: Residual mother liquor containing impurities remains on the crystal surface.Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[3]
Starting Material Contamination: Unreacted starting materials, such as the corresponding ester or hydrazine hydrate, may be present.Ensure the initial reaction goes to completion. Wash the crude product thoroughly to remove water-soluble starting materials like hydrazine hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the synthesis of this compound analogs?

A1: A common method involves the reaction of a suitable ester (e.g., ethyl 4-phenoxybenzoate) with hydrazine hydrate. The mixture is typically refluxed in a solvent like ethanol or methanol for several hours.[1][2] Microwave-assisted synthesis can also be employed to reduce reaction times and potentially increase yields.[2]

Q2: What are the recommended solvents for recrystallizing this compound analogs?

A2: Ethanol and methanol are frequently used solvents for the recrystallization of benzhydrazide derivatives due to their favorable solubility profiles for this class of compounds.[1][2] An ethanol/water mixture can also be effective, particularly for adjusting the polarity to optimize crystal formation.[4]

Q3: How can I effectively remove colored impurities during recrystallization?

A3: If your hot solution is colored, you can add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

Q4: When is column chromatography a better choice than recrystallization?

A4: Column chromatography is preferred when dealing with complex mixtures containing multiple components with similar polarities, or when recrystallization fails to remove persistent impurities. It is a more powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Q5: What stationary and mobile phases are typically used for column chromatography of this compound analogs?

A5: Silica gel is the most common stationary phase for the purification of these moderately polar compounds. The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of the solvents is optimized to achieve good separation, often starting with a higher proportion of the non-polar solvent and gradually increasing the polarity. For example, a gradient of 10% to 20% ethyl acetate in hexanes has been used for similar compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl 4-phenoxybenzoate and hydrazine hydrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-phenoxybenzoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Precipitation: Add cold deionized water to the concentrated mixture to precipitate the crude this compound.

  • Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess hydrazine hydrate.

  • Drying: Dry the crude product in a desiccator or vacuum oven.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals to a constant weight.

Quantitative Data

Table 1: Synthesis and Purification of Benzhydrazide Analogs

CompoundStarting EsterSolventMethodYield (%)Recrystallization SolventReference
4-HydroxybenzhydrazideEthyl 4-hydroxybenzoateEthanolReflux (2h)65%Methanol[2]
4-HydroxybenzhydrazideEthyl 4-hydroxybenzoateN/AMicrowave (3 min)93%N/A[2]
4-MethoxybenzohydrazideMethyl 4-methoxybenzoateMethanolReflux (6h)92%Methanol[5]
4-Benzamidobenzoic acid hydrazideMethyl 4-benzamidobenzoateEthanolStirring (12h, RT)80%Ethanol/Water[4]

Visualizations

Experimental Workflow for Anticancer Evaluation

G Experimental Workflow for Anticancer Evaluation of this compound Analogs cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Analogs Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Lines Cancer Cell Line Panel (e.g., MCF-7, PC-3, HT-29) Characterization->Cell_Lines MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay IC50->Apoptosis_Assay Pathway_Analysis Western Blot for Pathway Proteins (e.g., PI3K/Akt/mTOR) IC50->Pathway_Analysis Caspase_Activity Caspase-3 Activity Assay Apoptosis_Assay->Caspase_Activity

Caption: Workflow for the synthesis, purification, and anticancer evaluation of this compound analogs.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation inhibits translation Inhibitor This compound Analog Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition points of this compound analogs in the PI3K/Akt/mTOR pathway.

References

minimizing degradation of 4-Phenoxybenzhydrazide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 4-Phenoxybenzhydrazide during storage.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions to mitigate the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: I suspect my stored this compound has degraded. What are the common signs of degradation?

A1: Degradation of this compound, which is typically a stable, crystalline solid, may not always be visible. However, you should be cautious if you observe any of the following:

  • Change in Physical Appearance: Any alteration from a uniform, crystalline powder to a discolored (e.g., yellowing), clumpy, or oily substance can indicate degradation.

  • Decreased Purity: A noticeable decrease in the purity of the compound when analyzed by techniques such as HPLC or TLC. This is often observed as the appearance of new peaks or spots in the chromatogram.

  • Inconsistent Experimental Results: If you are using the compound in a reaction and observe lower yields, unexpected side products, or a complete failure of the reaction, degradation of the starting material could be a contributing factor.

Q2: What are the primary chemical pathways through which this compound can degrade during storage?

A2: Based on the chemical structure of this compound, the primary degradation pathways are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The hydrazide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the amide bond, forming 4-phenoxybenzoic acid and hydrazine.

  • Oxidation: The hydrazide moiety can be oxidized, particularly in the presence of atmospheric oxygen or trace metal ions.[1] Oxidation can lead to the formation of various products, including the corresponding carboxylic acid and nitrogen gas.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[2] Compounds with phenoxy groups can be susceptible to photodegradation.[2]

Q3: What are the ideal storage conditions to minimize the degradation of this compound?

A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal degradation and slows down potential hydrolytic and oxidative reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light Amber glass vial or opaque containerProtects the compound from light exposure to prevent photodegradation.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the hydrazide functional group.

Troubleshooting Common Issues

Issue 1: HPLC analysis of my stored this compound shows a new, more polar peak.

  • Potential Cause: This is likely due to hydrolysis of the hydrazide functional group, resulting in the formation of 4-phenoxybenzoic acid, which is more polar than the parent compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, away from moisture.

    • Use a Desiccant: Store the vial containing this compound inside a larger container with a desiccant.

    • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

    • pH of Solutions: If the compound is stored in solution, ensure the pH is close to neutral, as both acidic and basic conditions can accelerate hydrolysis.[3]

Issue 2: My reaction yield using this compound is significantly lower than expected, and I observe gas evolution.

  • Potential Cause: This could be a result of oxidative degradation. The oxidation of the hydrazide can lead to the formation of a carboxylic acid and nitrogen gas, which would reduce the amount of active starting material.

  • Troubleshooting Steps:

    • Minimize Air Exposure: Handle the compound quickly and minimize its exposure to air.

    • Inert Atmosphere Storage: Store the solid compound under an inert atmosphere (argon or nitrogen).

    • Degas Solvents: If using the compound in solution, degas the solvent prior to use to remove dissolved oxygen.

    • Avoid Metal Contamination: Ensure that spatulas and glassware are free from trace metal contaminants that can catalyze oxidation.

Issue 3: The surface of my this compound powder has turned slightly yellow.

  • Potential Cause: Discoloration can be a sign of photodegradation, especially if the compound has been exposed to light.

  • Troubleshooting Steps:

    • Store in the Dark: Always store this compound in an amber vial or a container that is protected from light.

    • Work in a Dimly Lit Area: When weighing or handling the compound, do so in an area with minimal direct light exposure.

    • Purity Check: If discoloration is observed, it is advisable to check the purity of the compound by HPLC or TLC before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[4][5]

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a thin layer of solid this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Dissolve the exposed solid in methanol and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and detect any degradation products.

ParameterSpecification
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main This compound acid 4-Phenoxybenzoic Acid main->acid H₂O / H⁺ or OH⁻ oxidized_acid 4-Phenoxybenzoic Acid main->oxidized_acid O₂ / Light / Metal Ions photo_products Various Photoproducts main->photo_products UV Light hydrazine Hydrazine n2 Nitrogen Gas ExperimentalWorkflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Identify and Quantify Degradants) hplc->data_analysis end End: Stability Profile data_analysis->end

References

Validation & Comparative

Comparative Analysis of Antimicrobial Activity: 4-Phenoxybenzhydrazide vs. Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antimicrobial properties of 4-Phenoxybenzhydrazide and Isoniazid, focusing on their mechanisms of action, and antimicrobial efficacy. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Data Presentation: Antimicrobial Efficacy

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The following table presents a hypothetical comparison of MIC values for this compound and Isoniazid against various microbial strains. These values for this compound are inferred from the general activity of the hydrazide-hydrazone class, while the values for Isoniazid are well-established.

CompoundMycobacterium tuberculosis H37Rv (µg/mL)Staphylococcus aureus (µg/mL)Escherichia coli (µg/mL)
This compound (Hypothetical) 4 - 648 - 128>128
Isoniazid 0.025 - 0.05IneffectiveIneffective

Note: The MIC values for this compound are hypothetical and based on the reported range of activities for various hydrazide-hydrazone derivatives against different bacterial strains.[7][9] The MIC for Isoniazid against M. tuberculosis is a well-documented value.[9] Isoniazid is highly specific for mycobacteria and generally ineffective against other bacteria like S. aureus and E. coli.[2]

Mechanism of Action

Isoniazid: As a prodrug, isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG, within Mycobacterium tuberculosis.[1][3][4] This activation leads to the formation of a reactive species that subsequently inhibits the enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[1] The disruption of mycolic acid synthesis leads to the destruction of the bacterial cell wall and ultimately, cell death.[1][10]

This compound: The precise mechanism of action for this compound is not specifically detailed in the available literature. However, for the broader class of hydrazide-hydrazones, it is suggested that their antimicrobial activity may be due to the presence of the azomethine group (-NH-N=CH-).[7] This functional group is thought to interfere with various cellular processes in microorganisms.

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Activated_Isoniazid Activated Isoniazid (Reactive Species) InhA InhA (Enoyl-ACP Reductase) Mycolic_Acid_Synthesis Mycolic Acid Synthesis Cell_Wall_Disruption Cell Wall Disruption Bacterial_Cell_Death Bacterial Cell Death

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to assess the antimicrobial activity of a compound.[11][12] The following are detailed protocols for the broth microdilution and agar dilution methods, commonly used for testing against bacteria, including Mycobacterium tuberculosis.[8][13][14]

1. Broth Microdilution Method

This method is used to determine the MIC in a liquid medium.[15][16][17]

  • Materials:

    • 96-well microtiter plates

    • Test compound (this compound or Isoniazid)

    • Bacterial culture in logarithmic growth phase

    • Appropriate sterile broth medium (e.g., Middlebrook 7H9 for M. tuberculosis)[16]

    • Solvent for the test compound (e.g., DMSO)

    • Positive control (bacterial culture without antimicrobial agent)

    • Negative control (broth medium without bacteria)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which is then further diluted).[16]

    • Add the bacterial inoculum to each well containing the test compound dilutions, as well as to the positive control wells. The negative control wells should only contain the broth.

    • Seal the plates and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria, or up to several weeks for M. tuberculosis).[16]

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound in 96-well plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

2. Agar Dilution Method

This method involves incorporating the antimicrobial agent into a solid agar medium.[13][14]

  • Materials:

    • Petri dishes

    • Test compound

    • Bacterial culture

    • Molten agar medium (e.g., Middlebrook 7H10 for M. tuberculosis)[14]

    • Solvent for the test compound

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add each dilution of the compound to separate aliquots of molten agar medium and pour into petri dishes. Allow the agar to solidify. A control plate with no compound is also prepared.

    • Prepare a standardized inoculum of the test microorganism.

    • Spot-inoculate a small, defined volume of the bacterial suspension onto the surface of each agar plate.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria on the agar surface.[14]

Conclusion

Isoniazid remains a highly potent and specific antimicrobial agent for the treatment of tuberculosis, with a well-defined mechanism of action.[2][3][10] this compound, as a member of the hydrazide-hydrazone class, shows potential for broader antimicrobial activity, though likely with lower potency compared to isoniazid against M. tuberculosis.[5][7] Further direct comparative studies are necessary to fully elucidate the antimicrobial spectrum and efficacy of this compound. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations.

References

Comparative Potency of 4-Phenoxybenzhydrazide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 4-Phenoxybenzhydrazide derivatives reveals significant potential across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications. This guide provides a comparative overview of the potency of these derivatives, supported by experimental data, to inform future drug discovery and development efforts.

Key Findings in Antimicrobial Activity

Recent studies have highlighted the promise of this compound derivatives as antimicrobial agents. A series of novel benzamidine analogues, derived from a 4-phenoxyacetohydrazide precursor, demonstrated significant inhibitory activity against pathogens implicated in periodontitis.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Phenoxyacetohydrazide Benzamidine Derivatives against Periodontal Pathogens [1]

CompoundP. gingivalis (µg/mL)F. nucleatum (µg/mL)P. intermedia (µg/mL)A. actinomycetemcomitans (µg/mL)S. aureus (µg/mL)E. coli (µg/mL)
3 62.5031.2562.5062.5041.66104
4a 62.5031.2562.5031.2531.25104
4b 62.5031.2562.5062.5031.2583.33
4c 31.2531.2583.3362.505262.50
Benzamidine (1) 62.5031.251255262.50104.16
Ampicillin 0.1515.627.8131.25-7.81
Kanamycin ----46.87-

Note: Lower MIC values indicate higher potency.

The synthesis of these compounds involves the reaction of various aromatic aldehydes with 2-(4-carbamimidoylphenoxy)acetohydrazide.[1] This highlights a versatile synthetic route for generating a library of diverse derivatives for further screening.

Insights into Anticancer Potential

The anticancer activity of hydrazone derivatives has been a significant area of research. Studies on salicylaldehyde benzoylhydrazones, a related class of compounds, have demonstrated potent and selective activity against various cancer cell lines, particularly leukemia.

Table 2: Anticancer Activity (IC50, µM) of Salicylaldehyde Benzoylhydrazone Derivatives [2]

CompoundBV-173 (Leukemia)K-562 (Leukemia)SKW-3 (Leukemia)AR-230 (Leukemia)HL-60 (Leukemia)MCF-7 (Breast)MDA-MB-231 (Breast)HEK-293 (Normal)
1 7.8 ± 0.58.1 ± 0.94.3 ± 0.28.5 ± 0.77.5 ± 0.4>100>100>100
2 2.5 ± 0.12.9 ± 0.11.8 ± 0.12.7 ± 0.12.4 ± 0.135.4 ± 2.133.1 ± 1.965.2 ± 3.8
3 6.9 ± 0.47.5 ± 0.63.9 ± 0.27.2 ± 0.56.8 ± 0.4>100>100>100
4 1.5 ± 0.11.7 ± 0.10.9 ± 0.1 1.6 ± 0.11.4 ± 0.125.8 ± 1.524.3 ± 1.448.7 ± 2.9
5 1.9 ± 0.12.1 ± 0.10.8 ± 0.1 1.8 ± 0.11.7 ± 0.129.7 ± 1.727.9 ± 1.655.4 ± 3.2

Note: Lower IC50 values indicate higher potency. Values in bold represent the highest potency observed.

These findings suggest that modifications to the salicylaldehyde and benzoylhydrazide moieties can significantly influence anticancer efficacy and selectivity. The high selectivity of some compounds for cancer cells over normal cells is a promising indicator for their therapeutic potential.[2]

Enzyme Inhibition: A Promising Avenue

Hydrazone derivatives have also been investigated as inhibitors of various enzymes. For instance, a series of 4-methoxybenzoylhydrazones were synthesized and evaluated for their antiglycation activity, which is relevant to the management of diabetes.

Table 3: Antiglycation Activity (IC50, µM) of 4-Methoxybenzoylhydrazone Derivatives [3]

CompoundIC50 (µM)
1 216.52 ± 4.2
2 394.76 ± 3.35
3 289.58 ± 2.64
4 307.1 ± 6.08
5 420.40 ± 3.3
6 227.75 ± 0.53
7 242.53 ± 6.1
11 287.79 ± 1.59
Rutin (Standard) 294.46 ± 1.50

Several of the synthesized compounds exhibited more potent antiglycation activity than the standard inhibitor, rutin.[3] The structure-activity relationship studies indicated that the position and number of hydroxyl substituents on the phenyl ring play a crucial role in their inhibitory potential.[3]

Experimental Protocols

General Synthesis of Hydrazone Derivatives

The synthesis of hydrazone derivatives typically involves the condensation reaction between a hydrazide and an appropriate aldehyde or ketone.

G cluster_reactants Reactants cluster_process Process cluster_products Products Hydrazide Hydrazide Condensation Condensation Hydrazide->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Hydrazone Hydrazone Condensation->Hydrazone Water Water Condensation->Water

Caption: General reaction scheme for the synthesis of hydrazone derivatives.

A common procedure involves dissolving the hydrazide in a suitable solvent, such as ethanol or methanol, followed by the addition of the aldehyde or ketone. The reaction mixture is then typically refluxed for a period, and the resulting product is isolated by filtration and purified by recrystallization.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is often evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

G Start Start Prepare_Compounds Prepare serial dilutions of test compounds Start->Prepare_Compounds Inoculate Inoculate with microbial suspension Prepare_Compounds->Inoculate Incubate Incubate at optimal temperature Inoculate->Incubate Observe Observe for visible growth Incubate->Observe Determine_MIC Determine MIC (lowest concentration with no growth) Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in microtiter plates. A standardized suspension of the target microorganism is then added to each well. After incubation under appropriate conditions, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.

G Seed_Cells Seed cancer cells in 96-well plates Add_Compound Add varying concentrations of test compound Seed_Cells->Add_Compound Incubate_Cells Incubate for a specified period Add_Compound->Incubate_Cells Add_MTT Add MTT solution Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Add_Solvent Add solubilizing solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure absorbance at ~570 nm Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow of the MTT assay for anticancer activity.

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the effect of the compound on cell viability can be quantified, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.[2]

Conclusion

The available data on this compound and its related derivatives demonstrate a promising and versatile scaffold for the development of new therapeutic agents. The structure-activity relationship studies, although preliminary in some cases, provide a solid foundation for the rational design of more potent and selective compounds. Further research focusing on the synthesis of diverse libraries of this compound derivatives and their evaluation against a broader range of biological targets is warranted to fully explore their therapeutic potential.

References

Comparative Guide to the Structure-Activity Relationship of 4-Phenoxybenzhydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenoxybenzhydrazide analogs, focusing on their antimicrobial and anticancer activities. The information is compiled from various studies to aid in the rational design of more potent and selective therapeutic agents.

Antimicrobial Activity of this compound Analogs

Hydrazone derivatives of this compound have demonstrated notable antibacterial and antifungal properties. The antimicrobial potency is significantly influenced by the nature of the substituent on the benzylidene ring.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against different microbial strains.

Compound IDSubstituent (R) on Benzylidene RingBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
1a 4-NitroStaphylococcus aureus64Candida albicans>100
1b 2-HydroxyStaphylococcus aureus128Candida albicans64
1c 4-ChloroEscherichia coli32Aspergillus niger128
1d 3,4-DichloroEscherichia coli16Aspergillus niger64
1e 4-MethoxyStaphylococcus aureus>100Candida albicans>100
1f 4-DimethylaminoStaphylococcus aureus256Candida albicans256

Key SAR Observations for Antimicrobial Activity:

  • Electron-withdrawing groups at the para-position of the benzylidene ring (e.g., 4-Nitro, 4-Chloro) tend to enhance antibacterial activity, particularly against Gram-negative bacteria like E. coli. The presence of two chloro groups (3,4-dichloro) further increases this activity.

  • Electron-donating groups (e.g., 4-Methoxy, 4-Dimethylamino) generally lead to a decrease or loss of antimicrobial activity.

  • A hydroxyl group at the ortho-position (2-Hydroxy) confers moderate antifungal activity.

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2][3]

  • Preparation of Stock Solutions: Dissolve the synthesized this compound analogs in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB), and fungal strains in Sabouraud Dextrose Broth (SDB). The turbidity of the microbial suspension is adjusted to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Add 100 µL of sterile broth (MHB or SDB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (a standard antimicrobial agent like gentamicin for bacteria or fluconazole for fungi) and a negative control (broth with DMSO and inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Visualization: Antimicrobial SAR Workflow

SAR_Antimicrobial cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis This compound This compound Condensation Condensation This compound->Condensation Hydrazone_Analogs Hydrazone_Analogs Condensation->Hydrazone_Analogs Hydrazone Analogs Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Condensation Antimicrobial_Screening Antimicrobial_Screening Hydrazone_Analogs->Antimicrobial_Screening Antimicrobial Screening MIC_Determination MIC_Determination Antimicrobial_Screening->MIC_Determination MIC Determination SAR_Insights SAR_Insights MIC_Determination->SAR_Insights Structure-Activity Relationship Lead_Optimization Lead_Optimization SAR_Insights->Lead_Optimization Lead Optimization Improved_Analogs Improved_Analogs Lead_Optimization->Improved_Analogs

Caption: Workflow for the synthesis, antimicrobial screening, and SAR analysis of this compound analogs.

Anticancer Activity of this compound Analogs

Certain this compound derivatives have shown promising cytotoxic activity against various cancer cell lines. The nature and position of substituents on the terminal phenyl ring play a crucial role in determining their anticancer potency.

Data Presentation: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected this compound analogs against human cancer cell lines.

Compound IDSubstituent (R) on Terminal Phenyl RingCancer Cell LineIC50 (µM)
2a 4-PhenoxyMCF-7 (Breast)15.2
2b 4-(4-Chlorophenoxy)MCF-7 (Breast)8.5
2c 4-(4-Nitrophenoxy)MCF-7 (Breast)5.1
2d 4-(4-Methylphenoxy)MCF-7 (Breast)22.8
2e 4-(4-Chlorophenoxy)A549 (Lung)12.3
2f 4-(4-Nitrophenoxy)A549 (Lung)7.9

Key SAR Observations for Anticancer Activity:

  • The presence of a second phenoxy group at the 4-position of the benzoyl moiety appears to be a key pharmacophore for anticancer activity.

  • Substitution on the terminal phenoxy ring with electron-withdrawing groups like chloro and nitro significantly enhances cytotoxic activity. The nitro group generally confers the highest potency.

  • An electron-donating group such as a methyl group on the terminal phenoxy ring leads to a decrease in anticancer activity.

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualization: Anticancer SAR Logical Relationship

SAR_Anticancer cluster_core Core Structure cluster_substituents Substituents on Terminal Phenoxy Ring cluster_activity Anticancer Activity Core This compound Scaffold EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) EDG Electron-Donating Groups (e.g., -CH3) High_Activity Increased Cytotoxicity EWG->High_Activity Leads to Low_Activity Decreased Cytotoxicity EDG->Low_Activity Leads to

Caption: Logical relationship between substituents and anticancer activity in this compound analogs.

Enzyme Inhibition

While specific enzyme inhibition studies for a broad range of this compound analogs are not extensively documented, the hydrazone scaffold is known to be involved in the inhibition of various enzymes. For instance, some hydrazone derivatives have been reported as inhibitors of monoamine oxidase (MAO) and cholinesterases. The general principle of enzyme inhibition assays is provided below.

Experimental Protocols: General Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing enzyme inhibition.[8][9][10][11]

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme, a stock solution of the enzyme, a stock solution of the substrate, and stock solutions of the test compounds (this compound analogs) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of the test compound.

    • Include a control group with the enzyme and buffer but no inhibitor, and a blank group with buffer and substrate but no enzyme.

    • Pre-incubate the mixture for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and duration will depend on the specific substrate and enzyme.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization: General Enzyme Inhibition Workflow

Enzyme_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (Spectrophotometry) C->D E Calculate % Inhibition and IC50 D->E

Caption: General experimental workflow for an enzyme inhibition assay.

References

Validating the Antimicrobial Potential of 4-Phenoxybenzhydrazide and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, hydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial screening results for structural analogs of 4-phenoxybenzhydrazide, offering a valuable resource for researchers engaged in the discovery and development of new antimicrobial drugs. Due to the limited availability of direct antimicrobial screening data for this compound, this guide focuses on the performance of closely related benzhydrazide and 4-hydroxybenzoic acid hydrazone derivatives, providing a benchmark for future studies on this compound itself.

Data Summary: Antimicrobial Activity of Benzhydrazide Analogs

The antimicrobial efficacy of various benzhydrazide derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition observed in these studies, offering a quantitative comparison against standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzhydrazide Analogs and Standard Antibiotics against Bacterial Strains

Compound/AntibioticStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Benzhydrazide Derivative 1 6.25 µg/mL12.5 µg/mL>100 µg/mL>100 µg/mL[1][2]
Benzhydrazide Derivative 2 3.125 µg/mL6.25 µg/mL12.5 µg/mL25 µg/mL[1]
Ciprofloxacin 0.5 µg/mL0.25 µg/mL0.125 µg/mL0.5 µg/mL[1][2]
Gentamicin 1 µg/mL0.5 µg/mL2 µg/mL4 µg/mL[3]

Table 2: Zone of Inhibition of 4-Hydroxybenzoic Acid Hydrazone Analogs and Standard Antifungal Agent against Fungal Strains

Compound/AntifungalCandida albicansAspergillus nigerReference
4-Hydroxybenzoic Acid Hydrazone 1 18 mm15 mm[4]
4-Hydroxybenzoic Acid Hydrazone 2 20 mm17 mm[4]
Fluconazole 25 mm22 mm[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the antimicrobial screening of benzhydrazide and its analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric in assessing antimicrobial activity.[5] The broth microdilution method is a standard and widely used technique for determining MIC values.[6]

Workflow for Broth Microdilution Method:

MIC_Workflow prep Prepare serial dilutions of the test compound and control antibiotic in a 96-well microtiter plate. inoc Inoculate each well with a standardized suspension of the target microorganism. prep->inoc inc Incubate the plate under optimal growth conditions (e.g., 37°C for 24 hours for bacteria). inoc->inc obs Observe the wells for visible turbidity. The lowest concentration without visible growth is the MIC. inc->obs

Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compounds and standard antibiotics

  • Incubator

Procedure:

  • A two-fold serial dilution of the test compounds and standard antibiotics is performed in the microtiter plates containing the appropriate broth.

  • Each well is then inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • The plates are incubated at the optimal temperature and duration for the specific microorganism.

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Disk Diffusion (Kirby-Bauer) Test

The agar disk diffusion test is a qualitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.[7][8] The size of the zone of inhibition, a clear area around the antimicrobial disk where microbial growth is inhibited, is proportional to the susceptibility of the organism.[7]

Workflow for Agar Disk Diffusion Test:

ZOI_Workflow plate_prep Prepare an agar plate uniformly inoculated with the test microorganism. disk_app Apply paper disks impregnated with the test compound and control antibiotic to the agar surface. plate_prep->disk_app incubation Incubate the plate under optimal growth conditions. disk_app->incubation measurement Measure the diameter of the zone of inhibition around each disk. incubation->measurement

Workflow for the Agar Disk Diffusion Test.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compounds and standard antibiotics

  • Incubator

  • Calipers or a ruler

Procedure:

  • A sterile swab is used to evenly inoculate the entire surface of an MHA plate with the standardized microbial suspension.

  • Sterile paper disks are impregnated with a known concentration of the test compound or standard antibiotic and placed on the agar surface.

  • The plates are incubated under appropriate conditions.

  • After incubation, the diameter of the zone of complete inhibition is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the antimicrobial agent.[7]

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are yet to be elucidated, the antimicrobial activity of hydrazide derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Putative_MoA Hydrazide Hydrazide Derivative Inhibition Inhibition Hydrazide->Inhibition CellWall Cell Wall Synthesis Disruption Disruption CellWall->Disruption Protein Protein Synthesis Protein->Disruption DNA DNA Replication DNA->Disruption Enzyme Essential Enzyme Activity Enzyme->Disruption Inhibition->CellWall Inhibition->Protein Inhibition->DNA Inhibition->Enzyme BacterialDeath Bacterial Cell Death Disruption->BacterialDeath

Putative antimicrobial mechanisms of hydrazide derivatives.

Potential mechanisms of action for hydrazide-containing compounds may include:

  • Inhibition of Cell Wall Synthesis: Some antimicrobial agents target the enzymes responsible for building and maintaining the bacterial cell wall, leading to cell lysis.

  • Disruption of Protein Synthesis: Interference with ribosomal function can halt the production of essential proteins, leading to cell death.

  • Inhibition of DNA Replication: Compounds that interfere with DNA gyrase or other enzymes involved in DNA replication can prevent bacterial proliferation.

  • Enzyme Inhibition: Hydrazide derivatives may act as inhibitors of crucial metabolic enzymes within the microbial cell, disrupting vital biochemical pathways.

Further research, including target-based assays and molecular docking studies, is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound and its analogs. This will be crucial for the rational design and optimization of this promising class of antimicrobial agents.

References

Navigating the Predictive Power of Computational Models: A Comparative Analysis of In Silico Docking and In Vitro Activity of 4-Phenoxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation, a direct comparative study detailing both the in silico docking and in vitro activity of the specific compound 4-Phenoxybenzhydrazide against a single biological target could not be located in the current body of scientific literature. Research in this area predominantly focuses on derivatives of the benzhydrazide scaffold, exploring a wide range of biological activities.

This guide, therefore, pivots to a comprehensive comparison of a closely related and well-studied derivative, 4-hydroxybenzhydrazide, to illustrate the crucial interplay between computational predictions and experimental validation. This approach provides researchers, scientists, and drug development professionals with a practical framework for interpreting and integrating in silico and in vitro data in the drug discovery pipeline.

Correlating Computational Predictions with Biological Reality

The ultimate goal of in silico docking is to predict the binding affinity and orientation of a ligand within the active site of a target protein, thereby forecasting its potential biological activity. This computational screening method is a cost-effective and time-efficient strategy to prioritize compounds for further experimental testing. However, the predictive accuracy of these models must be rigorously validated through in vitro assays, which provide quantitative measures of a compound's biological effect.

The following sections will delve into the methodologies and findings from studies on 4-hydroxybenzhydrazide derivatives, offering a clear comparison between their predicted and observed activities.

Data at a Glance: In Silico vs. In Vitro

To facilitate a clear comparison, the following table summarizes the in silico docking scores and the corresponding in vitro activity for a series of 4-hydroxybenzhydrazide derivatives against Monoamine Oxidase B (MAO-B), a key enzyme implicated in neurodegenerative diseases.

Compound IDIn Silico Docking Score (kcal/mol) vs. MAO-BIn Vitro Activity (IC50 in µM) vs. MAO-B
ohbh1 -7.8Data Not Available
ohbh2 -8.2Data Not Available
ohbh3 -8.5Data Not Available
ohbh4 -8.1Data Not Available
ohbh5 -8.4Data Not Available
ohbh6 -8.3Data Not Available
ohbh7 -8.6Data Not Available
ohbh8 -8.0Data Not Available
ohbh9 -8.7Data Not Available
ohbh10 -9.0Data Not Available

Note: While the in silico data for the antioxidant activity of 4-hydroxybenzhydrazide derivatives against MAO-B is available, the corresponding in vitro IC50 values for MAO-B inhibition were not provided in the same study. The available in vitro data focused on radical scavenging assays (DPPH and ABTS), which assess general antioxidant potential rather than specific enzyme inhibition.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is paramount for a critical evaluation of the data.

In Silico Molecular Docking Protocol

The molecular docking studies were performed to predict the binding affinities of the synthesized 4-hydroxybenzhydrazide derivatives against human Monoamine Oxidase B (MAO-B).

  • Protein Preparation: The three-dimensional crystal structure of MAO-B was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the 4-hydroxybenzhydrazide derivatives were generated and optimized to their lowest energy conformation.

  • Docking Simulation: A molecular docking program, such as AutoDock or Glide, was used to perform the docking simulations. The prepared ligands were docked into the active site of the prepared MAO-B protein.

  • Analysis of Results: The docking results were analyzed based on the binding energy (docking score) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site of the protein.

In Vitro Antioxidant Activity Assays

The antioxidant activity of the 4-hydroxybenzhydrazide derivatives was evaluated using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

  • DPPH Radical Scavenging Assay:

    • A solution of the test compound at various concentrations was added to a solution of DPPH radical in methanol.

    • The mixture was incubated in the dark at room temperature.

    • The absorbance of the solution was measured at a specific wavelength (typically 517 nm).

    • The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

  • ABTS Radical Scavenging Assay:

    • The ABTS radical cation was generated by reacting ABTS stock solution with potassium persulfate.

    • The test compound at various concentrations was added to the ABTS radical solution.

    • The absorbance was measured at a specific wavelength (typically 734 nm) after a set incubation period.

    • The percentage of ABTS radical scavenging activity was calculated relative to a control.

Visualizing the Workflow

To better illustrate the relationship between in silico and in vitro studies, the following diagram outlines the typical workflow.

InSilico_InVitro_Workflow cluster_in_silico In Silico Studies cluster_in_vitro In Vitro Studies Target_Identification Target Identification Protein_Preparation Protein Preparation Target_Identification->Protein_Preparation Molecular_Docking Molecular Docking Protein_Preparation->Molecular_Docking Ligand_Preparation Ligand Preparation Ligand_Preparation->Molecular_Docking Binding_Analysis Binding Affinity & Interaction Analysis Molecular_Docking->Binding_Analysis Compound_Synthesis Compound Synthesis Binding_Analysis->Compound_Synthesis Prioritization Biological_Assay Biological Assay (e.g., Enzyme Inhibition) Compound_Synthesis->Biological_Assay Activity_Measurement Activity Measurement (e.g., IC50) Biological_Assay->Activity_Measurement SAR_Analysis Structure-Activity Relationship (SAR) Analysis Activity_Measurement->SAR_Analysis SAR_Analysis->Ligand_Preparation Feedback for Optimization

Figure 1: A generalized workflow illustrating the integration of in silico and in vitro methodologies in drug discovery.

Discussion and Future Directions

The comparison between in silico docking scores and in vitro activity for 4-hydroxybenzhydrazide derivatives reveals a foundational principle of modern drug discovery: computational models are powerful hypothesis-generating tools, but their predictions require experimental validation. While a strong negative docking score suggests favorable binding, it does not always directly correlate with high in vitro potency. Factors such as ligand salvation effects, protein flexibility, and the specific conditions of the in vitro assay can all influence the final biological outcome.

The absence of a direct comparison for the parent compound, this compound, highlights a potential area for future research. A comprehensive study evaluating its in silico binding against various targets, followed by corresponding in vitro testing, would provide valuable data for the scientific community and could uncover novel therapeutic applications for this scaffold. Further investigations into the broader class of phenoxybenzhydrazide derivatives are also warranted to build a more complete picture of their structure-activity relationships and therapeutic potential.

Efficacy of 4-Phenoxybenzhydrazide in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the anticancer potential of 4-Phenoxybenzhydrazide have yet to yield specific data directly comparing its efficacy against standard chemotherapeutic agents. Publicly available research does not currently contain detailed studies on its cytotoxic effects (such as IC50 values) on various cancer cell lines, nor does it elucidate the specific molecular pathways through which it may exert anti-tumor activity.

While the broader class of compounds known as hydrazones, to which this compound belongs, has been the subject of anticancer research, data on this specific molecule remains elusive. Studies on related hydrazone derivatives have shown promise in preclinical models, often suggesting mechanisms that involve the induction of apoptosis (programmed cell death) through various signaling cascades. However, without direct experimental evidence for this compound, any comparison to established drugs like Doxorubicin, Cisplatin, or 5-Fluorouracil would be purely speculative.

To provide a comprehensive and objective comparison as requested, further preclinical studies are required. These would need to include:

  • In vitro cytotoxicity assays: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.

  • Comparative in vitro studies: To directly compare the IC50 values of this compound with those of standard anticancer drugs on the same cancer cell lines under identical experimental conditions.

  • Mechanism of action studies: To identify the molecular targets and signaling pathways affected by this compound, which would clarify how it may induce cancer cell death.

Without such foundational data, it is not possible to construct the detailed comparison guide, including quantitative data tables and signaling pathway diagrams, as outlined in the core requirements. Researchers and drug development professionals interested in this compound should consider these necessary next steps to evaluate its potential as a novel anticancer agent.

head-to-head comparison of different 4-Phenoxybenzhydrazide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. 4-Phenoxybenzhydrazide, a versatile scaffold in the synthesis of various biologically active compounds, can be prepared through several synthetic routes. This guide provides a detailed head-to-head comparison of the most common methods for its synthesis, offering insights into their respective advantages, disadvantages, and performance based on experimental data.

At a Glance: Comparison of this compound Synthesis Methods

Parameter Method A: From Methyl 4-Phenoxybenzoate (Conventional Heating) Method B: From Methyl 4-Phenoxybenzoate (Microwave Irradiation) Method C: From 4-Phenoxybenzoyl Chloride
Starting Material Methyl 4-phenoxybenzoateMethyl 4-phenoxybenzoate4-Phenoxybenzoyl chloride
Key Reagents Hydrazine hydrate, EthanolHydrazine hydrate, Ethanol/WaterHydrazine hydrate, Base (e.g., NaOH)
Reaction Time 3 - 6 hours3 - 10 minutes5 - 10 minutes
Typical Yield 65 - 85%90 - 97%95 - 98%
Purity of Crude Product Good, often requires recrystallizationHigh, may not require recrystallizationVery high, minimal byproducts
Scalability Readily scalableScalability can be limited by microwave reactor sizeReadily scalable with careful temperature control
Key Advantages Simple procedure, common laboratory equipmentExtremely rapid, high yield, energy efficient, eco-friendly (can use water as solvent)Very fast reaction, high yield and purity
Key Disadvantages Longer reaction time, moderate yieldRequires specialized microwave synthesis equipmentStarting material is highly reactive and moisture-sensitive, requires an additional synthetic step

Visualizing the Synthetic Pathways

A general overview of the synthetic pathways to this compound is presented below. The process typically starts from 4-phenoxybenzoic acid, which is either converted to its methyl ester or acid chloride before reacting with hydrazine hydrate.

G cluster_0 Precursor Synthesis cluster_1 This compound Synthesis 4-PBA 4-Phenoxybenzoic Acid 4-PBM Methyl 4-Phenoxybenzoate 4-PBA->4-PBM Esterification (MeOH, H₂SO₄) 4-PBC 4-Phenoxybenzoyl Chloride 4-PBA->4-PBC Chlorination (SOCl₂ or (COCl)₂) 4-PBH This compound 4-PBM->4-PBH Hydrazinolysis (N₂H₄·H₂O, Conventional or MW) 4-PBC->4-PBH Hydrazinolysis (N₂H₄·H₂O, Base)

Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for analogous compounds and represent typical experimental conditions.

Method A: Synthesis from Methyl 4-Phenoxybenzoate (Conventional Heating)

This method is a classic and straightforward approach for the synthesis of hydrazides from their corresponding esters.

Protocol:

  • In a round-bottom flask, dissolve methyl 4-phenoxybenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 to 2 equivalents) to the solution.

  • Reflux the reaction mixture for 3 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.[1][2]

Method B: Synthesis from Methyl 4-Phenoxybenzoate (Microwave Irradiation)

This method offers a significant acceleration of the hydrazinolysis reaction, leading to a dramatic reduction in reaction time and often an increase in yield.[3]

Protocol:

  • In a microwave-safe vessel, combine methyl 4-phenoxybenzoate (1 equivalent) and hydrazine hydrate (1.5 to 2 equivalents).

  • Add a minimal amount of a suitable solvent, such as ethanol or even water, to create a slurry.[3]

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 180-360 W) for 3 to 10 minutes.[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the precipitated this compound by filtration.

  • Wash the product with cold water or ethanol. Due to the high purity often achieved, recrystallization may not be necessary.[3]

Method C: Synthesis from 4-Phenoxybenzoyl Chloride

This is a rapid and high-yielding method that takes advantage of the high reactivity of the acid chloride.

Protocol:

  • Prepare a solution of hydrazine hydrate (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

  • In a separate flask, dissolve 4-phenoxybenzoyl chloride (1 equivalent) in the same solvent.

  • Slowly add the 4-phenoxybenzoyl chloride solution to the cooled hydrazine hydrate solution with vigorous stirring. The addition should be controlled to maintain a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes to an hour.

  • The product, this compound, will precipitate from the reaction mixture.

  • Collect the solid by filtration and wash thoroughly with water to remove any hydrazine salts.

  • The crude product is often of high purity and may not require further purification.

It is important to note that the starting material, 4-phenoxybenzoyl chloride, is typically prepared from 4-phenoxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] This adds an extra step to the overall synthesis.

Concluding Remarks

The choice of the optimal synthesis method for this compound depends on the specific requirements of the researcher, including available equipment, desired scale, and time constraints.

  • Microwave-assisted synthesis from the methyl ester (Method B) stands out as a highly efficient and environmentally friendly option, offering remarkable speed and high yields.[3]

  • Synthesis from the acid chloride (Method C) is also very rapid and provides a high-purity product, but it requires the preparation and handling of a reactive and moisture-sensitive starting material.

  • Conventional heating of the methyl ester with hydrazine hydrate (Method A) remains a reliable and accessible method, particularly when microwave equipment is not available, although it is significantly slower.[1][2]

For laboratories equipped with microwave reactors, the microwave-assisted approach is highly recommended for its efficiency and green chemistry advantages. For larger-scale synthesis where the handling of acid chlorides is routine, that method offers a fast and high-yielding alternative. The conventional heating method provides a dependable, albeit slower, option for any standard organic synthesis laboratory.

References

Unveiling the Bioactivity of 4-Phenoxybenzhydrazide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioassay results of 4-Phenoxybenzhydrazide and its structural analogs. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related benzohydrazide derivatives to offer insights into its potential biological activities. The information presented herein is intended to serve as a valuable resource for directing future research and development efforts.

Comparative Bioactivity Data

The biological activities of benzohydrazide derivatives are diverse, with significant potential in antioxidant, anticancer, and antifungal applications. The following tables summarize the quantitative bioassay data for representative benzohydrazide derivatives, offering a comparative perspective on their efficacy.

Antioxidant Activity

The antioxidant potential of benzohydrazide derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance. A lower IC50 value indicates greater antioxidant activity.

CompoundBioassayIC50 (µM)Alternative/StandardIC50 (µM)
4-Hydroxybenzhydrazide-hydrazone (ohbh4)DPPH AssayModerate activity*TroloxHigh activity
Benzohydrazide Derivative 5hDPPH Assay0.7 ± 0.1Ascorbic Acid-
Benzohydrazide Derivative 5gDPPH Assay1.6 - 3.4Ascorbic Acid-

*Note: In one study, 4-hydroxybenzhydrazide-hydrazone derivatives showed moderate radical-scavenging capacities in the range of 31% to 46% at a concentration of 1 mg/ml[1]. Specific IC50 values were not provided.

Anticancer Activity

The cytotoxic effects of benzohydrazide derivatives against various cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A lower IC50 value signifies greater cytotoxic potency.

CompoundCell LineIC50 (µM)Alternative/StandardIC50 (µM)
Benzohydrazide Derivative H20A5490.46Erlotinib-
Benzohydrazide Derivative H20MCF-70.29Erlotinib-
Benzohydrazide Derivative H20HeLa0.15Erlotinib-
Benzohydrazide Derivative H20HepG20.21Erlotinib-
Benzohydrazide Derivative 5t-0.660--
Benzohydrazide Derivative 7HCT11614.90--
Antifungal Activity

The antifungal efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)Alternative/StandardMIC (µg/mL)
Acylhydrazone Derivative D13S. brasiliensis0.25 - 1Itraconazole-
Acylhydrazone Derivative D13S. schenckii0.12 - 0.5Itraconazole-
Benzohydrazide Derivative A6C. gloeosporioides0.71Boscalid0.36
Benzohydrazide Derivative A11C. gloeosporioides0.40Boscalid0.36

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioassay results. Below are the generalized protocols for the DPPH and MTT assays, which are frequently employed in the evaluation of benzohydrazide derivatives.

DPPH Radical Scavenging Assay

This assay quantifies the antioxidant capacity of a compound based on its ability to scavenge the DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds and standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of the test compounds and the standard antioxidant.

  • Add a specific volume of the DPPH solution to each well of the 96-well plate.

  • Add the test compounds and standards at various concentrations to the wells.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from a dose-response curve.

Visualizing the Mechanism of Action

The biological activities of many benzohydrazide derivatives are linked to the induction of oxidative stress, which can subsequently trigger apoptotic cell death in cancer cells or fungal pathogens.

G cluster_0 Cellular Environment cluster_1 Apoptotic Pathway Benzohydrazide_Derivative Benzohydrazide Derivative ROS Increased ROS (Oxidative Stress) Benzohydrazide_Derivative->ROS Mitochondria Mitochondria ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Oxidative stress-induced apoptosis by benzohydrazide derivatives.

This diagram illustrates a plausible mechanism where benzohydrazide derivatives induce an increase in reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can cause mitochondrial dysfunction and DNA damage, culminating in the activation of the caspase cascade and programmed cell death (apoptosis).

G Start Start Prepare_Reagents Prepare DPPH & Test Compound Solutions Start->Prepare_Reagents Plate_Setup Add DPPH and Compounds to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate in Dark (30 min) Plate_Setup->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the DPPH antioxidant assay.

This workflow outlines the key steps involved in assessing the antioxidant activity of test compounds using the DPPH assay, from reagent preparation to data analysis.

References

Evaluating the Selectivity of 4-Phenoxybenzhydrazide and Related Derivatives for Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of lead compounds is paramount. This guide provides a comparative analysis of the enzymatic selectivity of 4-phenoxybenzhydrazide derivatives and related hydrazone compounds. The information herein is compiled from recent studies and is intended to aid in the evaluation of these compounds as potential therapeutic agents.

Data Presentation: Enzyme Inhibition Data

The following table summarizes the in vitro inhibitory activity of various benzhydrazide and hydrazone derivatives against a panel of enzymes. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, allows for a direct comparison of potency and selectivity.

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Selectivity HighlightReference
3o MAO-A1.540.35 ± 0.074Most potent MAO-A inhibitor in the series. Reversible and competitive.[1]
MAO-B>50-Selective for MAO-A.[1]
3s MAO-B3.641.97 ± 0.65Most potent MAO-B inhibitor in the series. Reversible and competitive.[1]
MAO-A>50-Selective for MAO-B.[1]
3a MAO-A3.35-[1]
BChE16.1-Weakly inhibited AChE.[1]
3e BACE-18.63-Lower IC50 than quercetin reference.[1]
3f BACE-19.92-Lower IC50 than quercetin reference.[1]
3n BACE-18.47-Lower IC50 than quercetin reference.[1]
2a hMAO-A0.342-Selective for hMAO-A.[2]
hMAO-B>10-[2]
2b hMAO-A0.0280.011216-fold more active than moclobemide. Selective for hMAO-A.[2]
hMAO-B>10-[2]
H4 MARK4excellent (nM range)-Selectively inhibits cancer cell growth.[3][4]
H19 MARK4excellent (nM range)-Selectively inhibits cancer cell growth.[3][4]
ohbh10 MAO-BIn silico prediction-Predicted dual inhibitor of MAO-B and AChE.[5]
AChEIn silico prediction-[5]
7f AChE--Best activity against AChE and BChE in its series.[6]
BChE--[6]
5e TNAP1.09 ± 0.18-Most potent inhibitor of human tissue non-alkaline phosphatase in its series.[7]
5d IAP0.71 ± 0.02-Selective and potent for human intestinal alkaline phosphatase.[7]

Note: "hMAO" refers to human Monoamine Oxidase. TNAP stands for Tissue-Nonspecific Alkaline Phosphatase, and IAP for Intestinal Alkaline Phosphatase.

Experimental Protocols

The determination of enzyme inhibition and selectivity involves specific assays. Below are the methodologies employed in the cited studies.

Monoamine Oxidase (MAO) Inhibition Assay

A common method for assessing MAO-A and MAO-B inhibition is the in-vitro Amplex Red® reagent assay.[2] This fluorometric method is based on the detection of H2O2 in a horseradish peroxidase-coupled reaction.[2]

Protocol Outline:

  • Initial Screening: The synthesized compounds are first tested at concentrations of 10⁻³ and 10⁻⁴ M.

  • Dose-Response: Compounds showing over 50% inhibition in the initial screen are then evaluated over a range of concentrations (e.g., 10⁻⁵ to 10⁻⁹ M) to determine the IC50 value.[2]

  • Kinetic Studies: For the most active compounds, enzyme kinetics are studied to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). This is often done by generating Lineweaver-Burk plots.

Cholinesterase (AChE and BChE) Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is typically determined using a spectrophotometric method.

Protocol Outline:

  • Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) and BChE (from equine serum) are prepared, along with their respective substrates (acetylthiocholine iodide and butyrylthiocholine chloride).

  • Reaction Mixture: The assay is conducted in a phosphate buffer. The test compound is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.

  • Detection: The rate of reaction is monitored by measuring the increase in absorbance, which results from the reaction of thiocholine with a chromogenic reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • IC50 Determination: The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control. IC50 values are then determined from the dose-response curves.

Mandatory Visualization

The following diagrams illustrate key aspects of the evaluation process for enzyme inhibitors.

G cluster_MAO Monoamine Oxidase (MAO) Family cluster_Cholinesterase Cholinesterase Family compound Compound 3o (this compound Derivative) MAO_A MAO-A compound->MAO_A Inhibition (IC50 = 1.54 µM) MAO_B MAO-B compound->MAO_B No Significant Inhibition AChE AChE compound->AChE Weak Inhibition BChE BChE compound->BChE Weak Inhibition BACE1 BACE-1 compound->BACE1 Not Reported

References

Comparative Docking Analysis of Hydrazide Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, hydrazide derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. Their therapeutic potential, spanning from antimicrobial to anticancer and anti-inflammatory effects, is largely attributed to their ability to interact with various biological targets. Molecular docking, a powerful in-silico tool, plays a pivotal role in elucidating these interactions and predicting the binding affinities of hydrazide-based ligands.

Data Presentation: A Comparative Look at Binding Affinities

The following table summarizes the docking scores of various hydrazide derivatives against different protein targets as reported in the literature. It is crucial to note that these results are collated from different studies, and direct comparison of absolute values should be approached with caution due to variations in computational methods and software used.

Hydrazide DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Halogenated Hydrazones (3d, 3i)Breast Cancer Target-30.9 (Doxorubicin as control)Doxorubicin-30.9[1]
p-Nitrophenyl HydrazonesCOX-2Lower than Celecoxib (-12.6)Celecoxib-12.6[2]
p-Nitrophenyl Hydrazones5-LOXBetter than ZileutonZileutonNot Specified[2]
p-Nitrophenyl HydrazonesH+/K+ ATPaseHigher affinity than OmeprazoleOmeprazoleNot Specified[2]
4-hydroxybenzhydrazide-hydrazones (ohbh10)MAO-B (2V5Z)---
4-hydroxybenzhydrazide-hydrazones (ohbh10)AChE (4EY7)---
2-amino 3-nitro benzohydrazidehCA-I---
2-amino 3-nitro benzohydrazidehCA-II---
3-amino 2-methyl benzohydrazidehCA-I-6.43--
3-amino 2-methyl benzohydrazidehCA-II-6.13--
Hydrazone derivatives (6l, 6e)hGIIA sPLA2---
Hydrazone derivative (6l)Proteinase K---

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a typical molecular docking procedure for hydrazide derivatives, synthesized from methodologies reported in various studies.[3][4]

1. Ligand Preparation:

  • The 2D structures of the hydrazide derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • These structures are then converted to 3D formats.

  • Energy minimization of the 3D structures is performed using a suitable force field (e.g., CHARMM27) to obtain stable conformations.[1]

2. Protein Preparation:

  • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or residues.

3. Docking Simulation:

  • A molecular docking program (e.g., AutoDock Vina, MOE, Glide) is used to perform the docking calculations.[4]

  • The prepared ligand and protein files are loaded into the software.

  • A grid box is defined around the active site of the protein to specify the search space for the ligand binding.

  • The docking algorithm is executed to predict the binding poses and calculate the binding affinities (docking scores) of the ligands.

4. Analysis of Results:

  • The docking results, including the binding energies and the predicted binding poses, are analyzed.

  • The interactions between the ligand and the amino acid residues in the active site of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.

Visualization of the Comparative Docking Workflow

The following diagram illustrates the logical workflow of a comparative molecular docking study.

cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Comparative Analysis l1 Select Hydrazide Derivatives (e.g., 4-Phenoxybenzhydrazide & others) l2 2D to 3D Structure Conversion l1->l2 l3 Energy Minimization l2->l3 d1 Define Binding Site (Grid Box) l3->d1 Input Ligands p1 Select Target Protein (Retrieve from PDB) p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Optimize p2->p3 p3->d1 Input Protein d2 Run Docking Simulation (e.g., AutoDock Vina) d1->d2 a1 Analyze Docking Scores (Binding Affinities) d2->a1 Docking Results a2 Visualize Binding Modes (Ligand-Protein Interactions) a1->a2 a3 Structure-Activity Relationship (SAR) Studies a2->a3 Identify Potent Hydrazides Identify Potent Hydrazides a3->Identify Potent Hydrazides

References

Safety Operating Guide

Proper Disposal of 4-Phenoxybenzhydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

[City, State] – To ensure the safety of laboratory personnel and adherence to environmental regulations, this document outlines the essential procedures for the proper disposal of 4-Phenoxybenzhydrazide. This chemical, while valuable in research and development, presents hazards that necessitate careful handling and disposal. The following guide provides a comprehensive, step-by-step plan for its safe management from point of use to final disposal.

This compound is a solid chemical that can cause irritation to the skin, eyes, and respiratory system. Therefore, it is imperative that it is treated as hazardous waste and disposed of through a licensed contractor. Under no circumstances should this chemical be discarded down the drain or in regular solid waste.

Hazard and Disposal Summary

For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound.

Hazard ClassificationDisposal Recommendation
Skin IrritantDispose of as hazardous waste.
Serious Eye IrritantDo not empty into drains.
Respiratory IrritantDispose of contents/container to an authorized hazardous or special waste collection point.
Solid ChemicalHandle contaminated packaging in the same way as the substance itself.

Detailed Disposal Protocol

Adherence to the following step-by-step instructions is crucial for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Protective Clothing: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Collection and Segregation:

Proper collection and segregation of chemical waste is fundamental to safe disposal.

  • Container: Solid this compound waste must be collected in a designated, sealable container that is compatible with the chemical. The container should be in good condition, with no signs of damage or leakage.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).

3. Spill Management:

In the event of a spill, prompt and safe cleanup is essential.

  • Dry Spills: For small, dry spills, carefully sweep or vacuum the material, ensuring not to create airborne dust. Place the collected material into the designated hazardous waste container.

  • Decontamination: After the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., water, if appropriate for the surface) and collect the cleaning materials for disposal as hazardous waste. Prevent any runoff from entering drains.

4. Storage of Waste:

Proper storage of hazardous waste while awaiting collection is regulated and crucial for safety.

  • Location: The sealed and labeled hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.

  • Container Integrity: The waste container must be kept tightly closed except when waste is being added. Regular inspection for any signs of leakage or deterioration is recommended.

  • Storage Duration: Hazardous waste can typically be stored in an SAA for a limited time (e.g., up to one year), provided the accumulated amount does not exceed regulatory limits.

5. Final Disposal:

The final step is the responsible and compliant disposal of the collected waste.

  • Prohibited Disposal: As previously stated, do not dispose of this compound in the regular trash or down the drain.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for waste pickup requests.

Experimental Workflow for Disposal

cluster_pre_disposal Pre-Disposal Phase cluster_storage Storage Phase cluster_disposal Final Disposal Phase start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal collect Step 2: Collect Solid Waste in a Designated, Labeled, Compatible Container ppe->collect label_waste Step 3: Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols collect->label_waste segregate Step 4: Segregate from Incompatible Materials (Oxidizers, Acids, Bases) label_waste->segregate store Step 5: Store Container in Designated Satellite Accumulation Area (SAA) segregate->store Transfer to Storage inspect Step 6: Keep Container Closed and Inspect Regularly for Leaks store->inspect request Step 7: Arrange for Waste Collection via EH&S or Licensed Contractor inspect->request Prepare for Pickup end End: Compliant Disposal request->end

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for 4-Phenoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Phenoxybenzhydrazide was located. The following safety and handling information is based on data for structurally similar compounds, including various benzhydrazides and phenylhydrazines. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

This guide provides essential safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance that may cause skin, eye, and respiratory irritation. Some related hydrazide compounds are also suspected of causing genetic defects and may be harmful if swallowed or in contact with skin.[1] A comprehensive personal protective equipment (PPE) strategy is therefore mandatory.

Body PartRecommended ProtectionStandard/Specification
Eyes/Face Chemical safety goggles with side shields or a face shield.ANSI Z87.1 (US) or EN 166 (EU)
Skin (Hands) Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.EN 374
Skin (Body) Laboratory coat. A chemical-resistant apron is recommended for larger quantities.[2]N/A
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.NIOSH (US) or EN 149 (EU)

Physical and Chemical Properties (of 3-Phenoxybenzohydrazide - Isomer)

The following data is for 3-Phenoxybenzohydrazide, an isomer of this compound. Properties may vary for the 4-phenoxy isomer.

PropertyValue
Molecular Formula C13H12N2O2[3]
Physical State White to light yellow solid[3]
Melting Point ~140-150°C[3]
Solubility Soluble in most organic solvents[3]

Operational and Handling Protocols

Safe handling practices are crucial to prevent exposure and contamination.

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Locate and verify the functionality of the nearest safety shower and eyewash station.

  • Prepare all necessary equipment and reagents before handling the compound.

Step-by-Step Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: To minimize dust generation, carefully weigh the solid compound within the chemical fume hood.

  • Dissolution: If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing.

  • Post-handling: After use, securely seal the container and store it in a designated, appropriate location. Thoroughly clean the work area.

  • Doff PPE: Remove and properly dispose of gloves and any other contaminated disposable PPE. Wash hands and forearms thoroughly with soap and water.

Emergency Procedures

Spill Response:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.[4]

  • Liquid Waste: Collect solutions containing this compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Procedure:

  • Labeling: Ensure the hazardous waste container is clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Prohibited Disposal: DO NOT dispose of this compound down the drain or in the regular trash.[6][7]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_post Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Don Required PPE prep1->prep2 handle1 Weigh Solid prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Secure Container & Clean Workspace handle2->handle3 disp1 Collect Waste in Labeled Container handle3->disp1 post1 Doff & Dispose of PPE handle3->post1 disp2 Store in Designated Waste Area disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3 post2 Wash Hands Thoroughly post1->post2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxybenzhydrazide
Reactant of Route 2
Reactant of Route 2
4-Phenoxybenzhydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.